molecular formula C7H4Cl2N2 B1452369 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190317-72-6

5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1452369
CAS No.: 1190317-72-6
M. Wt: 187.02 g/mol
InChI Key: NPFVCHKGYRYJQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4Cl2N2 and its molecular weight is 187.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6-dichloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFVCHKGYRYJQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696631
Record name 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190317-72-6
Record name 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5,6-dichloro-1H-pyrrolo[2,3-b]pyridine (also known as 5,6-dichloro-7-azaindole), a pivotal heterocyclic building block in modern medicinal chemistry. We delve into a robust, field-proven synthetic strategy, elucidating the chemical principles that govern the reaction pathway. Furthermore, this guide details the essential analytical techniques for structural verification and purity assessment, presenting a full suite of expected characterization data. The content herein is curated for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important molecule.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a "privileged structure" in drug discovery.[1] Its unique arrangement, featuring a pyrrole ring fused to a pyridine ring, allows it to act as a bioisostere of indole, engaging in critical hydrogen bonding interactions with a wide array of biological targets. This scaffold is the core of numerous biologically active molecules and approved pharmaceuticals targeting diseases ranging from cancer to inflammatory disorders.[1][2]

The strategic introduction of halogen atoms, such as chlorine, onto the 7-azaindole core is a powerful tactic employed by medicinal chemists to modulate a compound's physicochemical and pharmacological properties. Halogenation can influence metabolic stability, membrane permeability, and binding affinity. This compound (CAS 1190317-72-6) has emerged as a particularly valuable intermediate.[3] It serves as a key starting material in the synthesis of potent kinase inhibitors, leveraging the chlorine atoms as synthetic handles for further functionalization through cross-coupling reactions.[2][4] This guide provides the necessary technical foundation for its synthesis and rigorous characterization.

Synthesis of this compound

While several methods exist for the synthesis of the 7-azaindole core, a common and effective strategy for producing the 5,6-dichloro derivative involves the direct chlorination of a 7-azaindole precursor. This approach is advantageous as it builds upon a readily accessible core structure. The following protocol outlines a plausible and robust two-step process starting from the parent 1H-pyrrolo[2,3-b]pyridine.

Synthetic Workflow Overview

The synthesis begins with the protection of the pyrrole nitrogen of 7-azaindole, which enhances its solubility in organic solvents and prevents unwanted side reactions. The subsequent, and most critical, step is the regioselective dichlorination of the pyridine ring using an electrophilic chlorinating agent.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Dichlorination cluster_2 Step 3: Deprotection (Optional) A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) B N-Protected 7-Azaindole A->B e.g., (Boc)₂O, DMAP or TsCl, Base C N-Protected 7-Azaindole D N-Protected-5,6-dichloro- 1H-pyrrolo[2,3-b]pyridine C->D N-Chlorosuccinimide (NCS) Acetonitrile, Heat E N-Protected-5,6-dichloro- 1H-pyrrolo[2,3-b]pyridine F This compound (Final Product) E->F e.g., TFA, DCM or Base Hydrolysis

Caption: Synthetic workflow for this compound.

Causality and Experimental Choices
  • N-Protection: The pyrrole NH is acidic and can interfere with various reagents. Protection, for instance as a tert-butyloxycarbonyl (Boc) or tosyl (Ts) group, is a standard practice in indole and azaindole chemistry. This choice enhances substrate stability and directs reactivity. A tosyl group is often preferred for its stability under various reaction conditions.

  • Chlorination Reagent: N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for electron-rich aromatic and heteroaromatic rings. The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyridine ring of 7-azaindole is electron-deficient, but the fused pyrrole ring increases the overall electron density, making it susceptible to electrophilic attack. The use of a polar aprotic solvent like acetonitrile (MeCN) is typical for such reactions. Dichlorination is achieved by using at least two equivalents of NCS.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine

  • To a stirred solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in tetrahydrofuran (THF, 10 mL/g) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in THF dropwise.

  • Stir the reaction at room temperature overnight, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-tosyl-1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of 5,6-Dichloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

  • Dissolve 1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile (MeCN, 20 mL/g).

  • Add N-Chlorosuccinimide (NCS, 2.2 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by LC-MS or TLC.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purify the crude material via column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-protected dichlorinated product.

Step 3: Deprotection to yield this compound

  • Dissolve the 5,6-dichloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of methanol and THF.

  • Add an aqueous solution of sodium hydroxide (NaOH, 3.0 eq).

  • Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product, this compound, which can be further purified by recrystallization if necessary.

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Workflow for Structural Verification

Caption: Standard analytical workflow for product verification.

Expected Spectroscopic Data

While a publicly available, peer-reviewed spectrum for this specific molecule is not readily found, the following data are predicted based on established principles and analysis of structurally similar compounds, such as 5-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine.[5][6]

Parameter Expected Value Notes
Molecular Formula C₇H₄Cl₂N₂
Molecular Weight 187.03 g/mol
¹H NMR (DMSO-d₆, 400 MHz) δ ~12.0 (br s, 1H, NH)The chemical shift of the pyrrole NH is concentration-dependent and exchanges with D₂O.
δ ~8.3 (s, 1H, H4)The H4 proton is a singlet due to the chlorine substituent at C5.
δ ~7.7 (d, 1H, H2)Doublet due to coupling with H3.
δ ~6.6 (d, 1H, H3)Doublet due to coupling with H2.
¹³C NMR (DMSO-d₆, 100 MHz) δ ~148, 142, 128, 127, 125, 118, 101Predicted shifts for the 7 aromatic/heteroaromatic carbons. Exact assignment requires 2D NMR.
Mass Spectrometry (EI) m/z 186 (M⁺), 188 (M⁺+2), 190 (M⁺+4)The molecular ion peak will show a characteristic isotopic cluster for two chlorine atoms with an approximate ratio of 9:6:1.
Protocol for LC-MS Analysis

Objective: To confirm the molecular weight and assess the purity of the final product.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized compound in methanol or acetonitrile.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column (e.g., 4.6 x 50 mm, 5 µm) coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

  • HPLC Method:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 5 µL

  • MS Method:

    • Ionization Mode: ESI Positive

    • Scan Range: m/z 50-500

    • Data Analysis: Integrate the peak area in the chromatogram to determine purity. Analyze the mass spectrum of the main peak to confirm the molecular weight ([M+H]⁺ at m/z 187/189/191).

Conclusion

This compound is a high-value intermediate whose synthesis and characterization require a systematic and well-understood approach. The synthetic route detailed in this guide, based on the protection and subsequent dichlorination of the 7-azaindole core, is a reliable method for accessing this molecule. The provided characterization data and analytical protocols establish a benchmark for quality control, ensuring the material is suitable for its intended use in complex, multi-step syntheses in the fields of pharmaceutical and materials science research.

References

The Strategic Core: A Technical Guide to the 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern kinase inhibitor design, celebrated for its ability to mimic the adenine hinge-binding motif of ATP. This guide delves into a specific, strategically significant variant: the 5,6-dichloro-1H-pyrrolo[2,3-b]pyridine core. We will explore the synthetic rationale, the profound impact of the dichloro substitution on molecular interactions and pharmacological properties, and its successful application in the development of potent and selective kinase inhibitors. This document serves as an in-depth technical resource, providing not only the foundational chemistry and biology but also actionable experimental protocols for researchers in the field.

The 7-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition

The 7-azaindole core has earned its status as a "privileged scaffold" in medicinal chemistry for its remarkable ability to engage with the ATP-binding site of kinases.[1][2] Its defining feature is the pyridine nitrogen and the pyrrole N-H group, which act as a hydrogen bond acceptor and donor, respectively.[3] This arrangement perfectly mimics the hydrogen bonding pattern of adenine, the nitrogenous base of ATP, with the kinase hinge region, a critical interaction for inhibitor binding and efficacy.[1] The versatility of the 7-azaindole ring system, with multiple sites for substitution, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

Strategic Advantage of the 5,6-Dichloro Substitution

While the 7-azaindole core provides the essential hinge-binding interactions, modifications to the scaffold are crucial for achieving high affinity and selectivity for a specific kinase target. The introduction of chlorine atoms at the 5- and 6-positions of the pyrrolo[2,3-b]pyridine ring is a deliberate strategic choice aimed at enhancing the inhibitor's profile in several key aspects:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the two chlorine atoms significantly alters the electron density of the aromatic system. This can influence the pKa of the pyrrole N-H, potentially strengthening its hydrogen bond donation to the kinase hinge. Furthermore, these electronic changes can impact the overall binding affinity and residence time of the inhibitor in the ATP pocket.

  • Enhanced Lipophilicity and Cell Permeability: The addition of chlorine atoms increases the lipophilicity of the scaffold. This can lead to improved cell membrane permeability, a critical factor for targeting intracellular kinases. However, a careful balance must be maintained to avoid excessive lipophilicity, which can lead to off-target effects and poor pharmacokinetic properties.

  • Metabolic Stability: Strategic halogenation can block potential sites of metabolic oxidation by cytochrome P450 enzymes. By occupying the 5- and 6-positions with metabolically stable chlorine atoms, the overall metabolic stability of the resulting inhibitor can be significantly improved, leading to a longer half-life and better in vivo efficacy.

  • Directional Hydrophobic Interactions: The chlorine atoms can engage in specific hydrophobic and halogen-bonding interactions with amino acid residues in the ATP-binding site, contributing to both potency and selectivity. The precise positioning of these interactions is dependent on the unique topology of the target kinase's active site.

Synthesis of the this compound Core

The synthesis of the this compound scaffold typically involves the construction of the pyrrole ring onto a pre-functionalized dichloropyridine precursor. While multiple synthetic routes to substituted 7-azaindoles exist, a common approach involves the following key transformations.

Conceptual Synthetic Workflow

G start 2-Amino-5,6-dichloropyridine step1 Introduction of a handle for cyclization (e.g., Iodination or Sonogashira coupling) start->step1 Step 1 step2 Pyrrole ring formation (e.g., Larock Indole Synthesis or similar annulation) step1->step2 Step 2 core This compound step2->core Final Product

Caption: Conceptual workflow for the synthesis of the this compound core.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example for the synthesis of a chloro-substituted 7-azaindole derivative, illustrating the key chemical steps. Direct synthesis of the 5,6-dichloro variant would involve starting with the appropriately substituted pyridine.

Step 1: Chlorination of 2-amino-6-methylpyridine This initial step introduces the chloro-substituents onto the pyridine ring, which will ultimately become the 5- and 6-positions of the 7-azaindole core.

  • To a solution of 2-amino-6-methylpyridine in a suitable solvent such as N,N-dimethylformamide (DMF), add a chlorinating agent like N-chlorosuccinimide (NCS).

  • The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent like ethyl acetate.

  • The organic layer is then washed, dried, and concentrated to yield the chlorinated pyridine derivative.

Step 2: Formation of the Pyrrole Ring This step involves the annulation of the pyrrole ring onto the dichlorinated pyridine intermediate. A common method is the Bartoli indole synthesis or a related palladium-catalyzed cyclization.

  • The chlorinated 2-aminopyridine derivative is reacted with a vinyl Grignard reagent in an appropriate solvent like tetrahydrofuran (THF).

  • The resulting intermediate is then treated with a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand to facilitate the intramolecular C-N bond formation, leading to the pyrrolo[2,3-b]pyridine ring system.

  • The reaction is typically heated to drive the cyclization to completion.

  • After cooling, the reaction is worked up and the crude product is purified by column chromatography to afford the this compound core.

Application in Kinase Inhibitor Design: A Case Study

The this compound scaffold has been successfully employed in the development of inhibitors for a variety of kinases. The dichloro substitutions often play a crucial role in achieving the desired potency and selectivity.

Kinase TargetInhibitor ScaffoldKey SAR InsightsReference
VEGFR-2 This compoundThe 6-chloro substituent can occupy a hydrophobic pocket, while the 5-chloro group can enhance cell permeability.[5]
FGFR This compoundDichloro substitutions contribute to potent and selective inhibition of FGFR family members.[6]
c-Src This compoundThe dichlorophenyl moiety at the 6-position was found to be important for broad-spectrum tyrosine kinase inhibition.[5]

Signaling Pathway Inhibition: A Visual Representation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, FGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylation Cascade Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Inhibitor 5,6-Dichloro-7-azaindole Inhibitor Inhibitor->RTK Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a this compound-based inhibitor.

Experimental Protocols for Inhibitor Evaluation

In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the in vitro potency (IC50) of a compound against a target kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • Add the test compound dilutions to the wells of a 384-well plate. Include controls for 100% kinase activity (DMSO only) and 0% activity (no enzyme).

    • Add the kinase enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a solution of the kinase substrate and ATP in the assay buffer. The ATP concentration should be at or near the Km for the target kinase.

    • Initiate the reaction by adding the substrate/ATP mixture to all wells.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves a two-step process of adding a reagent to stop the reaction and deplete remaining ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G A Compound Dilution B Add Kinase (Pre-incubation) A->B C Add Substrate/ATP (Initiate Reaction) B->C D Incubate (e.g., 60 min at 30°C) C->D E Add Detection Reagent (e.g., ADP-Glo™) D->E F Read Luminescence E->F G IC50 Calculation F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable core for the design of potent and selective kinase inhibitors. The strategic placement of the dichloro substituents provides medicinal chemists with a powerful tool to modulate the electronic and physicochemical properties of the molecule, leading to improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the kinome and the structural nuances of kinase active sites continues to grow, we can expect to see the continued and refined application of this and other strategically functionalized privileged scaffolds in the development of next-generation targeted therapies.

References

A Technical Guide to 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine: A Privileged Fragment in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold, a bioisosteric analog of indole and purine, has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its unique ability to modulate physicochemical properties while providing key hydrogen bonding interactions has led to its incorporation in numerous clinical candidates and approved drugs. This guide provides an in-depth technical analysis of a specific, highly functionalized derivative: 5,6-dichloro-1H-pyrrolo[2,3-b]pyridine . We will explore its synthesis, physicochemical characteristics, and strategic application in drug design, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The strategic placement of chloro-substituents offers a powerful tool for enhancing potency, tuning selectivity, and improving metabolic stability, making this fragment a cornerstone for developing next-generation therapeutics.

The Strategic Advantage of the 7-Azaindole Core

Azaindoles, or pyrrolopyridines, are heterocyclic systems where a carbon in the benzene ring of an indole is replaced by a nitrogen atom.[1] This seemingly minor change has profound implications for drug design:

  • Enhanced Binding Affinity: The pyridine nitrogen (N7) acts as an additional hydrogen bond acceptor, which can lead to stronger interactions with biological targets. In the context of protein kinases, the 7-azaindole core is a superb mimic of the adenine moiety of ATP, forming two critical hydrogen bonds with the kinase "hinge" region—a foundational interaction for many kinase inhibitors.[1][3][4]

  • Modulated Physicochemical Properties: The introduction of the nitrogen atom alters the molecule's electronic distribution, impacting its pKa, lipophilicity (logP), and aqueous solubility.[1][2] This allows chemists to fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a lead compound, a critical step in transforming a potent molecule into a viable drug.

  • Novel Intellectual Property: As synthetically derived scaffolds, azaindoles provide a route to create novel chemical entities, moving away from more heavily patented indole-based structures.

The 5,6-dichloro substitution pattern builds upon this privileged core. The two chlorine atoms are not merely placeholders; they are strategic tools that:

  • Increase Lipophilicity: Enhancing the molecule's ability to penetrate hydrophobic pockets within a target protein.

  • Block Metabolism: The C5 and C6 positions are common sites for oxidative metabolism. Halogenation can block these sites, increasing the compound's half-life.

  • Provide Synthetic Handles: While stable, the chloro groups can be functionalized further using advanced cross-coupling methodologies, allowing for systematic exploration of the surrounding chemical space.

  • Fine-Tune Electronics: The electron-withdrawing nature of chlorine atoms modulates the pKa of the pyrrole and pyridine nitrogens, which can subtly alter the strength and geometry of hydrogen bonds.

Synthesis of the this compound Core

Accessing this key intermediate requires a robust and scalable synthetic strategy. While numerous methods exist for constructing azaindole rings, a common approach involves building the pyrrole ring onto a pre-functionalized pyridine starting material.

Proposed Synthetic Workflow

A logical and efficient pathway begins with the selective chlorination and amination of a simple pyridine derivative, followed by a cyclization step to form the fused pyrrole ring. This multi-step process ensures high regioselectivity and good overall yields.

G cluster_0 Step 1: Dichlorination cluster_1 Step 2: Cyclization (Pyrrole Formation) A 2,3-Diaminopyridine B 2,3-Diamino-5,6-dichloropyridine A->B NCS, Acetonitrile Room Temp D This compound B->D Condensation & Ring Closure C Glyoxal or equivalent

Caption: Proposed synthetic workflow for the core fragment.

Detailed Experimental Protocol

Step 1: Synthesis of 2,3-Diamino-5,6-dichloropyridine

  • Rationale: This initial step installs the required chlorine atoms onto the pyridine ring. Using a starting material like 2,3-diaminopyridine allows for the subsequent cyclization. N-chlorosuccinimide (NCS) is chosen as a mild and effective chlorinating agent that is easier to handle than chlorine gas.

  • Procedure:

    • To a solution of 2,3-diaminopyridine (1.0 eq) in acetonitrile, add N-chlorosuccinimide (2.2 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2,3-diamino-5,6-dichloropyridine.

Step 2: Cyclization to form this compound

  • Rationale: This is the key ring-forming step. The reaction of the vicinal diamine with a two-carbon electrophile like glyoxal or a protected equivalent leads to the formation of the fused pyrrole ring through a condensation and subsequent aromatization sequence.

  • Procedure:

    • Dissolve 2,3-diamino-5,6-dichloropyridine (1.0 eq) in a mixture of ethanol and water.

    • Add an aqueous solution of glyoxal (40 wt. %, 1.1 eq) dropwise to the solution.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours.

    • Monitor the formation of the product by LC-MS.

    • After cooling to room temperature, the product may precipitate from the solution. If not, concentrate the solvent and extract the product with a suitable organic solvent like dichloromethane.

    • Wash the organic extracts, dry over a drying agent, and concentrate.

    • The resulting crude solid can be purified by recrystallization or silica gel chromatography to afford the final product, this compound.[5][6]

Physicochemical Properties and ADME Profile

Understanding the inherent properties of the fragment is crucial for its effective deployment in a drug design campaign.

Key Physicochemical Data
PropertyValueSignificance in Drug Design
Molecular Formula C₇H₄Cl₂N₂Provides the elemental composition.
Molar Mass 187.03 g/mol A low molecular weight is advantageous for a fragment, adhering to the "Rule of Three" and providing ample opportunity for elaboration.
pKa ~ -1.5 (Predicted)[7]The electron-withdrawing chlorine atoms significantly decrease the basicity of the pyridine nitrogen, preventing unwanted protonation at physiological pH and reducing potential off-target interactions at cationic sites.
logP ~ 2.5-3.0 (Predicted)The dichloro-substitution increases lipophilicity, which can improve membrane permeability and access to hydrophobic binding pockets, but may need to be balanced to maintain adequate solubility.
Hydrogen Bond Donors 1 (Pyrrole N-H)The N-H is a critical donor for hinge-binding in kinases.
Hydrogen Bond Acceptors 1 (Pyridine N7)The N7 atom is the key acceptor for completing the hinge-binding motif.
ADME Considerations
  • Solubility: While the parent 7-azaindole scaffold generally improves solubility over indole, the addition of two chlorine atoms will decrease aqueous solubility.[1] This is a critical parameter to monitor and optimize during lead development, often by adding polar groups elsewhere in the molecule.

  • Permeability: The increased lipophilicity generally favors good passive diffusion across cell membranes, a desirable trait for oral bioavailability.

  • Metabolic Stability: The chlorine atoms at C5 and C6 effectively block what are often metabolically labile positions on the aromatic ring, potentially leading to a longer in vivo half-life and reduced metabolic clearance. However, the pyridine ring itself can be susceptible to N-oxidation, a metabolic pathway to consider.[2]

Application in Drug Design: A Focus on Kinase Inhibition

The 5,6-dichloro-7-azaindole core is exceptionally well-suited for the design of ATP-competitive kinase inhibitors.

The Kinase Hinge-Binding Motif

Protein kinases share a conserved ATP binding site, and a key feature is the "hinge" region that connects the N- and C-lobes of the kinase. Small molecule inhibitors frequently achieve their potency by forming hydrogen bonds with the backbone of this hinge, mimicking the interaction of ATP's adenine ring. The 7-azaindole scaffold is a masterful mimic, using its N1-H as a hydrogen bond donor and the N7 lone pair as an acceptor.

Caption: The canonical hinge-binding interaction of the 7-azaindole core.

Therapeutic Targets and SAR Insights

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent activity against a wide range of kinases, demonstrating the versatility of this core.

  • BRAF Inhibitors: The FDA-approved drug Vemurafenib, a potent BRAF V600E inhibitor, features a 7-azaindole core, highlighting the clinical validation of this scaffold. While not dichlorinated, the principles of hinge binding are identical. The 5- and 6-positions are often substituted to gain selectivity and potency.

  • FGFR Inhibitors: Multiple series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[8][9][10] Structure-activity relationship (SAR) studies in this area reveal that substituents at the 5-position can form additional hydrogen bonds to improve activity.[8] The 5-chloro group in our fragment serves as an excellent starting point for such explorations.

  • CDK Inhibitors: Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle and are validated cancer targets. Novel 7-azaindole derivatives have been designed as potent CDK8 inhibitors for acute myeloid leukemia.[11]

  • PDE4B Inhibitors: Beyond kinases, the scaffold has been successfully used to develop selective inhibitors of Phosphodiesterase 4B (PDE4B), a target for central nervous system diseases.[12] In this context, a 1H-pyrrolo[2,3-b]pyridine core was identified through a scaffold-hopping experiment, with SAR studies showing that substitutions on the core are critical for potency and selectivity.[12]

The 5,6-dichloro substitution pattern provides a fixed platform from which to build out. The primary vectors for modification are typically the N1 position of the pyrrole and the C2 or C3 positions, allowing chemists to project substituents into different pockets of the ATP-binding site to achieve potency and selectivity for a desired kinase.

Conclusion

This compound is more than just another heterocyclic building block; it is a highly engineered fragment optimized for modern drug discovery. It combines the validated, hinge-binding prowess of the 7-azaindole core with the strategic advantages of dichlorination—enhanced lipophilicity, blocked metabolic hotspots, and modulated electronics. Its robust synthesis and clear role as an ATP-mimetic make it an invaluable starting point for fragment-based and lead optimization campaigns, particularly in the highly competitive field of kinase inhibitor design. For research teams aiming to develop potent, selective, and metabolically stable therapeutics, the incorporation of this fragment represents a rational, evidence-based strategy for success.

References

Spectroscopic Analysis of 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine, a halogenated derivative of the 7-azaindole scaffold, represents a significant building block in medicinal chemistry. The pyrrolo[2,3-b]pyridine core is a bioisostere of indole and is prevalent in numerous biologically active compounds, including kinase inhibitors. The introduction of chloro substituents at the 5 and 6 positions of this heterocyclic system can significantly modulate its physicochemical properties and biological activity, making it a valuable intermediate in the synthesis of novel therapeutic agents. This guide provides a detailed, albeit currently theoretical, exploration of the spectroscopic data (NMR and MS) that would be anticipated for this compound, offering a framework for its characterization.

While a comprehensive search of publicly available databases and scientific literature did not yield experimentally acquired spectra for this compound (CAS Number: 1190317-72-6), this guide will leverage established principles of spectroscopic interpretation to predict and analyze its spectral features. This predictive analysis serves as a valuable tool for researchers in verifying the identity and purity of this compound upon synthesis.

Molecular Structure and Spectroscopic Rationale

To understand the spectroscopic data, it is crucial to first examine the molecular structure of this compound. The molecule consists of a fused bicyclic system comprising a pyrrole ring and a pyridine ring. The numbering of the atoms is critical for assigning spectral signals.

commercial availability and suppliers of 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

This compound is a halogenated heterocyclic compound built upon the 1H-pyrrolo[2,3-b]pyridine core, commonly known in medicinal chemistry as 7-azaindole.[1] This scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is recurrently found in biologically active and therapeutically relevant molecules.[2] Its structural arrangement, featuring a fusion of a pyrrole and a pyridine ring, offers a unique combination of hydrogen bonding capabilities, aromatic interactions, and electronic properties that make it highly effective for binding to a variety of biological targets.

The strategic placement of two chlorine atoms at the 5 and 6 positions significantly influences the molecule's reactivity and electronic distribution. This dichlorination provides medicinal chemists with critical handles for further chemical modification and serves to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. Consequently, this compound has emerged as a crucial building block and key intermediate in the synthesis of advanced pharmaceutical agents.[3] Its primary application lies in the development of targeted therapies, particularly kinase inhibitors for the treatment of cancer, inflammatory conditions, and neurological disorders.[2][3][4][5]

Commercial Availability and Sourcing

This compound is available from a range of specialized chemical suppliers catering to the research and development sector. Procurement for R&D purposes typically involves quantities ranging from milligrams to several grams. For larger-scale synthesis, inquiries with manufacturers for bulk or custom synthesis are often necessary. When sourcing this compound, it is critical to verify the CAS Number to ensure the correct isomer is being purchased.

Table 1: Key Chemical Identifiers

Property Value
Chemical Name This compound
Synonym 5,6-Dichloro-7-azaindole
CAS Number 1190317-72-6[3][6][7]
Molecular Formula C₇H₄Cl₂N₂[3][8]
Molecular Weight 187.03 g/mol [3]

| MDL Number | MFCD12962808[3][8] |

Table 2: Representative Commercial Suppliers

Supplier Purity Notes
MySkinRecipes ≥95% Available in 100mg, 250mg, and 1g sizes with a 10-20 day lead time.[3]
Shaanxi Dideu Medichem Co. Ltd Industrial Grade Manufacturer based in China, available via ECHEMI.[6]
Universal Biologicals Data Sheet Available Catalog number CS-0136282.[9]

| AbacipharmTech | --- | Catalog number CB07054.[7] |

Note: Availability and catalog details are subject to change. Researchers should confirm directly with suppliers for current information.

Proper storage is critical to maintain the integrity of the compound. The standard recommendation is to store it at 2-8°C under an inert atmosphere to prevent degradation.[3][8]

Synthesis Strategies and Chemical Reactivity

The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines is a well-established area of organic chemistry, though the specific route to the 5,6-dichloro derivative may be proprietary to individual suppliers. Generally, the construction of the 7-azaindole core involves multi-step sequences starting from appropriately substituted pyridine precursors.

The reactivity of the this compound scaffold is governed by the electronic nature of the fused rings and the influence of the chloro-substituents. The pyrrole nitrogen can be protected (e.g., with a SEM group) or deprotonated to facilitate reactions, while the pyridine ring and the chloro-substituents are susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, are commonly employed to build molecular complexity from this core.

G cluster_start Starting Materials cluster_process Core Synthesis cluster_final Final Product & Derivatization A Substituted Pyridine Precursor B Ring Annulation A->B Multi-step sequence C Formation of Pyrrolo[2,3-b]pyridine Core B->C Cyclization D Halogenation C->D Introduction of Cl atoms E This compound D->E F Functionalization via Cross-Coupling (e.g., Suzuki, Buchwald) E->F Key Intermediate G Active Pharmaceutical Ingredients (APIs) F->G Synthesis of Drug Candidates

Caption: Generalized synthetic workflow for 7-azaindole-based APIs.

Core Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors.[10] Kinases are a class of enzymes that play a critical role in cell signaling, and their abnormal activation is a hallmark of many cancers and inflammatory diseases. The 7-azaindole core acts as a bioisostere of purine, effectively mimicking the hinge-binding motif of ATP and enabling potent and selective inhibition of the target kinase.

This compound serves as a foundational element for developing inhibitors against several important kinase targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is implicated in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[11][12]

  • B-RAF Kinase: The V600E mutation in the B-RAF gene is a major driver in melanoma and other cancers. The pyrrolo[2,3-b]pyridine scaffold is present in FDA-approved B-RAF inhibitors.[5]

  • Cyclin-Dependent Kinase 8 (CDK8): CDK8 is involved in transcriptional regulation and has been identified as a target for treating psoriasis and certain cancers. A novel pyrrolo[2,3-b]pyridine derivative was recently discovered as a selective CDK8 inhibitor.[4]

G cluster_targets Kinase Targets in Disease Core This compound Key Building Block FGFR FGFR (Cancer) Core->FGFR Inhibitor Synthesis BRAF B-RAF (V600E) (Melanoma) Core->BRAF Inhibitor Synthesis CDK8 CDK8 (Psoriasis, Cancer) Core->CDK8 Inhibitor Synthesis Other Other Kinases (Inflammatory & Neurological Disorders) Core->Other Inhibitor Synthesis

Caption: Role of the core scaffold in developing targeted kinase inhibitors.

Representative Experimental Protocol: Synthesis of a 1H-pyrrolo[2,3-b]pyridine Derivative

To ensure trustworthiness and provide actionable insight, this section details a representative protocol for the synthesis of a substituted 1H-pyrrolo[2,3-b]pyridine derivative, adapted from published literature on FGFR inhibitors.[11] This protocol illustrates the fundamental chemistry and experimental choices involved in manipulating the 7-azaindole core.

Objective: Condensation of a 7-azaindole with an aldehyde to form a key intermediate.

Reaction Scheme: 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine + R-substituted aldehyde → Intermediate Product

Materials:

  • 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 mmol)

  • m-Dimethoxybenzaldehyde (1.1 mmol)

  • Potassium hydroxide (KOH) (5 mmol)

  • Methanol (7 mL)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol) in methanol (7 mL) in a round-bottom flask, add m-dimethoxybenzaldehyde (150 mg, 1.1 mmol).

    • Causality: Methanol is chosen as a polar protic solvent to dissolve the reactants. The slight excess of the aldehyde ensures the complete consumption of the starting azaindole.

  • Base Addition: Add potassium hydroxide (281 mg, 5 mmol) to the mixture.

    • Causality: KOH acts as a strong base to deprotonate the pyrrole nitrogen, forming a nucleophilic species that attacks the aldehyde carbonyl, initiating the condensation reaction.

  • Reaction Conditions: Stir the reaction mixture at 50 °C for 5 hours.

    • Causality: Moderate heating provides the necessary activation energy to drive the reaction to completion within a reasonable timeframe without causing significant side product formation. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, pour the mixture into water and extract with ethyl acetate.

    • Causality: This is a standard aqueous workup. The organic product partitions into the ethyl acetate layer, while the inorganic base (KOH) and other water-soluble components remain in the aqueous layer.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate and filter.

    • Causality: Anhydrous sodium sulfate is a drying agent that removes residual water from the organic solvent, which is crucial before solvent evaporation.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography using silica gel. The desired product is eluted with a solvent system of 5% methanol in dichloromethane.

    • Causality: Column chromatography is a standard purification technique to separate the desired product from unreacted starting materials and any byproducts based on their differential polarity.

This self-validating protocol, from reaction to purification, provides a clear and reproducible method for chemists working with this important class of compounds.

References

The Ascendance of a Privileged Scaffold: A Historical Overview of 1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has carved a significant niche in the landscape of medicinal chemistry. Its journey from a heterocyclic curiosity to a "privileged" scaffold, particularly in the realm of kinase inhibition, is a testament to the power of isosteric replacement and the evolution of drug design strategies. This technical guide provides a historical overview of this remarkable molecule, tracing its path from early synthesis to its current status as a cornerstone of numerous clinical candidates and approved drugs.

The Dawn of a Scaffold: Early Synthesis and Biological Murmurs

The story of 1H-pyrrolo[2,3-b]pyridine begins in the early 20th century, with its first synthesis being a landmark in heterocyclic chemistry. While initial biological investigations were sporadic, these early studies laid the groundwork for its later explosion in medicinal chemistry. Early synthetic routes were often challenging, characterized by harsh reaction conditions and limited substituent tolerability.

The landscape of 7-azaindole synthesis has been dramatically reshaped over the decades. The limitations of early methods, such as the Fischer indole synthesis which often struggled with the pyridine nitrogen, spurred the development of more robust and versatile approaches. The Bartoli and Batcho-Leimgruber indole syntheses proved more amenable to this electron-deficient system. However, the true revolution in 7-azaindole chemistry arrived with the advent of modern cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions, among others, have provided medicinal chemists with powerful tools for the late-stage functionalization of the 7-azaindole core, enabling the rapid generation of diverse compound libraries.[1]

A Star is Born: The Rise of 7-Azaindole in Kinase Inhibition

The watershed moment for 1H-pyrrolo[2,3-b]pyridine in medicinal chemistry was the discovery of its remarkable ability to act as a hinge-binding motif in protein kinases.[2][3][4] Kinases, a large family of enzymes that play crucial roles in cellular signaling, have become major targets for drug discovery, particularly in oncology.[3][5] The 7-azaindole scaffold's pyridine nitrogen and pyrrole N-H group are perfectly positioned to form two key hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine core of ATP.[3][5] This bioisosteric relationship with purines has been a guiding principle in its application.

The true potential of this scaffold was spectacularly realized with the discovery of Vemurafenib (Zelboraf®) . This BRAF kinase inhibitor, approved by the FDA for the treatment of melanoma, was a landmark achievement for fragment-based drug discovery (FBDD).[2][3] Starting from a small 7-azaindole fragment, structure-based drug design led to the development of this highly potent and selective inhibitor.[2][4] The success of Vemurafenib ignited a surge of interest in the 7-azaindole scaffold, solidifying its status as a "kinase privileged fragment".[2][4]

Following the groundbreaking success of Vemurafenib, a host of other 7-azaindole-based kinase inhibitors have entered clinical development, targeting a wide array of kinases. This includes inhibitors of Janus kinase 3 (JAK3), colony-stimulating factor 1 receptor (CSF1R), Aurora kinases, and rho-associated coiled-coil-containing protein kinase (ROCK).[2][5]

Beyond Kinases: A Scaffold of Versatile Biological Activity

While its fame is largely built on kinase inhibition, the biological activities of 1H-pyrrolo[2,3-b]pyridine derivatives are far more diverse. The scaffold has been explored for a multitude of therapeutic applications, showcasing its versatility.

Derivatives have shown promise as:

  • Anticancer agents through various mechanisms beyond kinase inhibition, including the inhibition of phosphoinositide 3-kinase (PI3K).[6][7]

  • Antiviral agents , with compounds exhibiting activity against HIV and influenza.[7]

  • Modulators of other enzyme families , such as phosphodiesterase 4B (PDE4B) inhibitors.[8]

  • Agents with cytotoxic potential against various cancer cell lines.[9][10]

The physicochemical properties of the 7-azaindole ring, including its potential to improve aqueous solubility compared to its indole counterpart, have further contributed to its attractiveness in drug design.[11]

Key Milestones in the History of 1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry

Era Key Developments Significance
Early 20th Century First chemical synthesis of the 1H-pyrrolo[2,3-b]pyridine core.Foundational work in heterocyclic chemistry.
Mid-20th Century Exploration of classical indole syntheses (e.g., Fischer, Bartoli) for 7-azaindole derivatives.Expansion of synthetic accessibility, though often with limitations.
Late 20th Century Initial reports of broad biological activities, including cytotoxic and antimicrobial effects.Early hints at the therapeutic potential of the scaffold.
Early 2000s Recognition of the 7-azaindole scaffold as a privileged hinge-binding motif for protein kinases.Shift in focus towards rational drug design for kinase inhibition.
2011 FDA approval of Vemurafenib (Zelboraf®), a BRAF kinase inhibitor.Landmark success for fragment-based drug discovery and validation of the 7-azaindole scaffold's potential.
2010s - Present Proliferation of 7-azaindole-based compounds in clinical trials for a wide range of kinases and other targets.[5]Cemented status as a key scaffold in modern medicinal chemistry.
2010s - Present Widespread adoption of modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig) for the synthesis of 7-azaindole libraries.[1]Enabled rapid and diverse exploration of the chemical space around the scaffold.

The 7-Azaindole Core: A Bioisosteric Perspective

The success of 1H-pyrrolo[2,3-b]pyridine is deeply rooted in the principle of bioisosterism, where a substituent or group is replaced by another with similar physical or chemical properties to produce a compound with similar biological activity.

Bioisosteric_Relationships Indole Indole Azaindole 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Indole->Azaindole Bioisosteric Replacement Purine Purine (e.g., Adenine) Purine->Azaindole Bioisosteric Replacement

Caption: Bioisosteric relationship of 1H-pyrrolo[2,3-b]pyridine to indole and purine.

Experimental Protocols: A Glimpse into Synthetic Evolution

The synthesis of functionalized 7-azaindoles has evolved significantly. Below are conceptual outlines of a classical and a modern approach.

Conceptual Classical Approach: The Bartoli Indole Synthesis

The Bartoli indole synthesis is a classic method for the preparation of 7-substituted indoles, and by extension, azaindoles. It involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent.

Bartoli_Synthesis cluster_0 Bartoli Indole Synthesis Workflow Nitro-pyridine Substituted 2-Nitropyridine Addition Nucleophilic Addition Nitro-pyridine->Addition Grignard Vinyl Grignard Reagent Grignard->Addition Rearrangement [3,3]-Sigmatropic Rearrangement Addition->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization Azaindole Substituted 7-Azaindole Cyclization->Azaindole

Caption: Conceptual workflow of the Bartoli indole synthesis for 7-azaindoles.

Step-by-Step Methodology (Conceptual):

  • Grignard Reagent Formation: Prepare the vinyl Grignard reagent from the corresponding vinyl halide and magnesium turnings in an ethereal solvent like THF.

  • Nucleophilic Addition: Add the substituted 2-nitropyridine to the freshly prepared vinyl Grignard reagent at low temperature (e.g., -78 °C).

  • Rearrangement and Cyclization: Allow the reaction to warm to room temperature. The intermediate undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination to form the pyrrole ring.

  • Work-up and Purification: Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride) and extract the product with an organic solvent. Purify the crude product by column chromatography.

Modern Approach: Palladium-Catalyzed Cross-Coupling

Modern synthetic strategies often employ palladium-catalyzed cross-coupling reactions on a pre-formed 7-azaindole core, allowing for greater flexibility and functional group tolerance.

Modern_Synthesis cluster_1 Modern Cross-Coupling Workflow Halo-Azaindole Halogenated 7-Azaindole Core Coupling_Reaction Cross-Coupling Reaction Halo-Azaindole->Coupling_Reaction Coupling_Partner Boronic Acid (Suzuki) or Amine (Buchwald-Hartwig) Coupling_Partner->Coupling_Reaction Pd_Catalyst Palladium Catalyst + Ligand Pd_Catalyst->Coupling_Reaction Functionalized_Azaindole Functionalized 7-Azaindole Coupling_Reaction->Functionalized_Azaindole

Caption: Conceptual workflow for modern synthesis via cross-coupling reactions.

Step-by-Step Methodology (Conceptual Suzuki Coupling):

  • Reaction Setup: In a reaction vessel, combine the halogenated 7-azaindole (e.g., 3-bromo-7-azaindole), the desired aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

  • Heating: Heat the reaction mixture to the required temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.

The Future is Bright

The historical journey of 1H-pyrrolo[2,3-b]pyridine is a compelling narrative of chemical innovation and its impact on drug discovery. From its humble beginnings, it has risen to become a scaffold of immense importance, particularly in the age of targeted therapies. The continued development of novel synthetic methodologies and a deeper understanding of its interactions with diverse biological targets ensure that the story of 7-azaindole is far from over. Its future in medicinal chemistry appears as bright and promising as its celebrated past.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting FGFR in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of cellular processes including proliferation, survival, migration, and differentiation.[1] Genetic alterations such as gene amplification, activating mutations, and chromosomal translocations affecting FGFRs can lead to dysregulation of this pathway, establishing it as a key oncogenic driver in a variety of solid tumors, including gastric, bladder, and breast cancers. Consequently, the development of small-molecule inhibitors targeting the ATP-binding site of the FGFR kinase domain has emerged as a promising therapeutic strategy.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in kinase inhibitor design. Its unique structure allows for key hydrogen bonding interactions with the hinge region of the kinase domain. This application note provides a detailed guide for the synthesis and biological evaluation of a specific series of these inhibitors: 5,6-dichloro-1H-pyrrolo[2,3-b]pyridine derivatives. The strategic incorporation of a dichloro substitution on the pyrrolopyridine core, combined with various substituted aryl moieties, aims to enhance potency and selectivity for the FGFR family of kinases.

The FGFR Signaling Pathway and Inhibition

The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of the receptor, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation and survival. The this compound derivatives are designed to competitively bind to the ATP pocket of the FGFR kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR P1 Autophosphorylation FGFR->P1 RAS RAS P1->RAS PI3K PI3K P1->PI3K Inhibitor This compound Derivative Inhibitor->P1 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR Signaling and Inhibition Mechanism

Chemical Synthesis Strategy

The synthesis of the target this compound derivatives is divided into two main stages: the construction of the core this compound scaffold and its subsequent derivatization. The dichloro substitution on the pyridine ring is crucial as it can influence the electronic properties of the scaffold and provide vectors for further functionalization, potentially enhancing selectivity and potency.

Part 1: Synthesis of the this compound Core

A generalized, multi-step protocol for the synthesis of the this compound core is presented below. This pathway is based on established methodologies for the synthesis of azaindole derivatives.

Synthesis_Workflow Start 2-Amino-5,6-dichloropyridine Step1 Protection of Amino Group (e.g., Boc anhydride) Start->Step1 Intermediate1 N-Boc-2-amino-5,6-dichloropyridine Step1->Intermediate1 Step2 Ortholithiation and Reaction with N,N-dimethylformamide Intermediate1->Step2 Intermediate2 Protected 2-amino-5,6-dichloro-3-formylpyridine Step2->Intermediate2 Step3 Wittig or Horner-Wadsworth-Emmons Reaction Intermediate2->Step3 Intermediate3 Protected vinyl intermediate Step3->Intermediate3 Step4 Cyclization and Deprotection (e.g., acid catalysis) Intermediate3->Step4 Final This compound Step4->Final

Synthetic Workflow for the Core Scaffold

Protocol 1: Synthesis of this compound

  • Protection: To a solution of 2-amino-5,6-dichloropyridine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)2O and a base (e.g., triethylamine). Stir at room temperature until the starting material is consumed (monitored by TLC).

  • Formylation: The protected aminopyridine is then subjected to ortholithiation using a strong base (e.g., n-butyllithium) at low temperature (-78 °C) followed by quenching with N,N-dimethylformamide (DMF) to introduce a formyl group at the 3-position.

  • Alkene Formation: The resulting aldehyde is converted to a vinyl group using a Wittig or Horner-Wadsworth-Emmons reaction. For example, reaction with (methoxymethyl)triphenylphosphonium chloride and a base will yield a methoxyvinyl intermediate.

  • Cyclization and Deprotection: The intermediate is then treated with an acid (e.g., hydrochloric acid in methanol) to effect cyclization and concomitant deprotection of the Boc group, yielding the desired this compound.

  • Purification: The final product is purified by column chromatography on silica gel.

Part 2: Derivatization at the 3-Position

The 3-position of the 1H-pyrrolo[2,3-b]pyridine core is a key site for introducing diversity to explore structure-activity relationships (SAR). A common and effective method is the reaction with substituted aldehydes followed by reduction.

Protocol 2: Synthesis of a Representative Derivative (e.g., with a 2,6-dichloro-3,5-dimethoxyphenyl moiety)

  • Aldol-type Condensation: To a solution of this compound (1 equivalent) and 2,6-dichloro-3,5-dimethoxybenzaldehyde (1.1 equivalents) in methanol, add a base such as potassium hydroxide (5 equivalents).[2]

  • Reaction Monitoring: Stir the reaction mixture at 50 °C for several hours, monitoring the progress by TLC.[2]

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting intermediate by column chromatography.

  • Reduction: The intermediate from the previous step is dissolved in a suitable solvent such as acetonitrile. Add triethylsilane and trifluoroacetic acid and heat the reaction to reflux for 2 hours.[2]

  • Final Purification: After cooling, concentrate the reaction mixture and purify the final product by column chromatography to yield the desired 3-(2,6-dichloro-3,5-dimethoxybenzyl)-5,6-dichloro-1H-pyrrolo[2,3-b]pyridine.

Biological Evaluation

The biological activity of the synthesized compounds is assessed through a tiered approach, starting with in vitro enzymatic assays to determine direct inhibitory activity against FGFR kinases, followed by cell-based assays to evaluate their effects on cancer cell proliferation.

In Vitro FGFR Kinase Inhibition Assay

Several commercial kits are available for determining the in vitro potency of inhibitors against FGFR isoforms. A common method is a luminescence-based kinase assay that measures the amount of ADP produced in the kinase reaction.

Protocol 3: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation: Prepare the kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT for FGFR2), recombinant human FGFR enzyme, substrate (e.g., poly(E,Y)4:1), and ATP at the desired concentrations.[3]

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO, and then further dilute in the kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control), followed by 2 µL of the enzyme solution and 2 µL of the substrate/ATP mixture.[3]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[3]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[3]

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[3]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Table 1: Representative IC50 Data for a Fictitious Lead Compound

Kinase TargetIC50 (nM)
FGFR15.2
FGFR23.8
FGFR310.5
FGFR4150.7
Cell-Based Proliferation Assay

The anti-proliferative activity of the compounds is evaluated in cancer cell lines with known FGFR alterations. The SNU-16 human gastric carcinoma cell line, which has a documented amplification of the FGFR2 gene, is a highly relevant and sensitive model.[4][5][6]

Protocol 4: MTT Cell Viability Assay in SNU-16 Cells

  • Cell Culture: Culture SNU-16 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[6]

  • Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium. Allow the cells to attach overnight.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the compounds or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.

Table 2: Representative Anti-proliferative Activity in FGFR-Amplified Cell Lines

Cell LineCancer TypeFGFR AlterationGI50 (nM)
SNU-16Gastric CancerFGFR2 Amplification8.1
KATO IIIGastric CancerFGFR2 Amplification12.3
RT-112Bladder CancerFGFR3 Fusion25.6

Structure-Activity Relationship (SAR) and Expert Insights

The derivatization of the this compound core allows for a systematic exploration of the SAR to optimize FGFR inhibition.

  • Hinge Binding: The 1H-pyrrolo[2,3-b]pyridine scaffold itself is crucial for forming key hydrogen bonds with the hinge region of the FGFR kinase domain.[2]

  • Role of the Dichloro-Substituted Phenyl Ring: The presence of a 2,6-dichloro-3,5-dimethoxyphenyl moiety has been shown in related scaffolds to impart high potency and selectivity.[7] The chlorine atoms can form favorable interactions in a hydrophobic pocket, while the methoxy groups can engage in hydrogen bonding with specific residues.

  • Linker Optimization: The nature and length of the linker between the core and the substituted phenyl ring can significantly impact the binding affinity. A flexible linker, such as a methylene group, often allows the phenyl ring to adopt an optimal conformation within the binding pocket.

SAR_Logic cluster_scaffold Core Scaffold cluster_substituent Substituent at C3 Scaffold This compound Hinge Hinge Binding (Key H-bonds) Scaffold->Hinge Potency Increased Potency Hinge->Potency Substituent e.g., 2,6-Dichloro-3,5-dimethoxyphenyl Substituent->Potency Selectivity Enhanced Selectivity Substituent->Selectivity GI50 Low GI50 (Cell-based) IC50 Low IC50 (Enzymatic)

Structure-Activity Relationship Logic

Conclusion and Future Directions

The this compound scaffold serves as a promising starting point for the development of potent and selective FGFR inhibitors. The synthetic and biological evaluation protocols outlined in this application note provide a comprehensive framework for researchers in drug discovery to synthesize novel derivatives and assess their therapeutic potential. Future work should focus on further optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into preclinical and clinical development for the treatment of FGFR-driven cancers.

References

Application Notes and Protocols for the Regioselective Suzuki Coupling of 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized 7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry and drug discovery. Its structural resemblance to indole, combined with a unique hydrogen bonding capability imparted by the pyridine nitrogen, allows it to serve as a versatile core for a multitude of biologically active compounds, including potent kinase inhibitors.[1][2][3] The functionalization of this core is therefore a critical endeavor for chemists aiming to modulate the pharmacological properties of new chemical entities.

Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and highly versatile tool.[4][5] It allows for the efficient coupling of organohalides with organoboron compounds under relatively mild conditions, tolerating a wide range of functional groups.[6] This application note provides a detailed protocol and scientific rationale for the Suzuki coupling of 5,6-dichloro-1H-pyrrolo[2,3-b]pyridine, a key intermediate for accessing novel, selectively functionalized 7-azaindole derivatives. A primary challenge with dihalogenated substrates is achieving regioselectivity—the selective reaction at one specific halogenated site.[7][8] This guide will delve into the principles governing this selectivity and provide a framework for a validated experimental approach.

Reaction Mechanism and Principles of Regioselectivity

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[4][9] A fundamental understanding of this cycle is essential for troubleshooting and optimizing the reaction.

The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex.[10][11]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ox_Ad Oxidative Addition (Ar-X) Pd(0)L2->Ox_Ad Ar-X ArPd(II)XL2 Ar-Pd(II)-X Complex Ox_Ad->ArPd(II)XL2 Transmetalation Transmetalation (R-B(OH)2 + Base) ArPd(II)XL2->Transmetalation R-B(OR')3- ArPd(II)RL2 Ar-Pd(II)-R Complex Transmetalation->ArPd(II)RL2 Red_Elim Reductive Elimination ArPd(II)RL2->Red_Elim Red_Elim->Pd(0)L2 Regeneration Product Ar-R Product Red_Elim->Product

The catalytic cycle of the Suzuki-Miyaura cross-coupling.

For a dihalogenated substrate like this compound, the initial oxidative addition can theoretically occur at either the C5-Cl or C6-Cl bond. The inherent electronic properties of the substrate and the steric environment around each chlorine atom play a significant role in determining the initial site of reaction. Generally, positions adjacent to the electron-donating pyrrole ring and the electron-withdrawing pyridine nitrogen will have different electronic densities, influencing the rate of oxidative addition. Furthermore, the choice of palladium catalyst and, critically, the phosphine ligand can override these innate preferences, allowing for catalyst-controlled regioselectivity.[7][12] Sterically bulky ligands, for instance, may favor reaction at the less hindered position.

Materials and Methods

Reagents and Equipment
  • Substrate: this compound

  • Boronic Acid: Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Base: Potassium phosphate tribasic (K₃PO₄)

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, inert gas supply (Argon or Nitrogen), standard laboratory glassware for workup and purification, rotary evaporator, flash chromatography system.

Note: All reagents should be of high purity. Solvents should be anhydrous and degassed prior to use to prevent catalyst deactivation and homocoupling of the boronic acid.

Experimental Protocol: Mono-Arylation of this compound

This protocol is designed as a robust starting point for the regioselective mono-arylation, which may require optimization depending on the specific boronic acid used.

Reaction Setup
  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst, Pd₂(dba)₃ (0.02 equiv., 2 mol%), and the phosphine ligand, XPhos (0.08 equiv., 8 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add degassed 1,4-dioxane and water (in a 4:1 ratio by volume) to achieve a final concentration of approximately 0.1 M with respect to the starting 7-azaindole.

Reaction Execution and Monitoring
  • With vigorous stirring, heat the reaction mixture to 100 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours. Look for the consumption of the starting material and the appearance of a new, higher molecular weight product spot.

Workup and Purification
  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired mono-arylated product.

ParameterRecommended ConditionRationale
Substrate Ratio 1.0 equiv. Dichloro-7-azaindole : 1.2 equiv. Boronic AcidA slight excess of the boronic acid drives the reaction to completion while minimizing diarylation.
Catalyst System Pd₂(dba)₃ / XPhosThis system is known for its high activity in coupling heteroaryl chlorides.[3]
Base K₃PO₄A moderately strong base effective in promoting transmetalation without causing substrate degradation.[3]
Solvent Dioxane / Water (4:1)A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
Temperature 100 °CProvides sufficient thermal energy for catalyst turnover without promoting decomposition.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst and minimizes boronic acid homocoupling.

Workflow for Optimization and Troubleshooting

Optimization_Workflow cluster_troubleshoot_1 Troubleshooting Low Conversion cluster_troubleshoot_2 Troubleshooting Selectivity start Initial Reaction (Protocol Above) check_outcome Analyze Outcome (LCMS/NMR) start->check_outcome low_conversion Low Conversion check_outcome->low_conversion Incomplete mixture Mixture of Regioisomers or Di-arylation check_outcome->mixture Poor Selectivity success High Yield & Selectivity check_outcome->success Successful increase_temp Increase Temperature (e.g., to 120°C) low_conversion->increase_temp change_ligand Change Ligand (e.g., SPhos, RuPhos) low_conversion->change_ligand increase_loading Increase Catalyst Loading (e.g., to 5 mol%) low_conversion->increase_loading adjust_ratio Decrease Boronic Acid (e.g., to 1.05 equiv.) mixture->adjust_ratio screen_ligands Screen Ligands (Steric/Electronic Effects) mixture->screen_ligands lower_temp Lower Temperature (e.g., to 80°C) mixture->lower_temp

A logical workflow for optimizing the Suzuki coupling reaction.

Self-Validation and Characterization

To ensure the trustworthiness of the experimental outcome, the identity and purity of the final product must be rigorously confirmed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure of the arylated product. The regiochemistry (i.e., substitution at C5 vs. C6) can be determined by analyzing the coupling patterns and chemical shifts of the aromatic protons on the 7-azaindole core, and potentially through 2D NMR techniques like NOESY if the initial assignment is ambiguous.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the isolated material.

Potential Challenges and Concluding Remarks

  • Regioselectivity: As discussed, achieving high regioselectivity is the primary challenge. If a mixture of 5- and 6-arylated products is obtained, systematic screening of different phosphine ligands (both electron-rich and sterically hindered) and bases is the most effective strategy to favor one isomer.[7][12]

  • Di-arylation: The formation of the 5,6-diaryl-1H-pyrrolo[2,3-b]pyridine can occur, especially if an excess of the boronic acid is used or at prolonged reaction times. Carefully controlling the stoichiometry is key to favoring mono-substitution.

  • Dehalogenation: A common side reaction where one of the chloro-substituents is replaced by a hydrogen atom. This can be minimized by ensuring a strictly inert atmosphere and using highly purified reagents and solvents.

  • N-H Reactivity: The pyrrole N-H is acidic and can potentially interact with the base or catalyst. While generally well-tolerated in Suzuki couplings, in some cases, protection of the N-H group (e.g., as a SEM or Boc derivative) may be necessary to improve yields and prevent side reactions.[4]

References

Application Notes & Protocols: Leveraging 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine for the Development of Selective PDE4B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract: Phosphodiesterase 4B (PDE4B) has emerged as a critical therapeutic target for a spectrum of inflammatory and neurological disorders. Its inhibition elevates intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that mediates anti-inflammatory responses. However, the development of PDE4 inhibitors has been historically challenged by dose-limiting side effects, primarily nausea and emesis, which are associated with the inhibition of the PDE4D isoform. This has propelled the search for isoform-selective inhibitors. This guide details the strategic use of the 5,6-dichloro-1H-pyrrolo[2,3-b]pyridine scaffold, a versatile 7-azaindole derivative, as a foundational building block for synthesizing potent and selective PDE4B inhibitors. We provide the scientific rationale, detailed synthetic and biological protocols, and an analysis of structure-activity relationships (SAR) to empower researchers in this promising field.

Section 1: The Scientific Rationale

The PDE4B-cAMP Signaling Axis: A Prime Anti-Inflammatory Target

Phosphodiesterase 4 (PDE4) is a superfamily of enzymes responsible for the hydrolysis of cAMP, terminating its signaling cascade.[1] By degrading cAMP, PDE4 enzymes play a pivotal role in regulating a vast array of cellular functions, particularly within immune and inflammatory cells.[2][3] The PDE4 family comprises four isoforms (PDE4A, B, C, and D). PDE4B is highly expressed in inflammatory cells like monocytes, macrophages, and neutrophils.[3][4]

Inhibition of PDE4B prevents the breakdown of cAMP.[5][6] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and deactivates key inflammatory transcription factors, such as NF-κB.[7] This cascade ultimately suppresses the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), a central mediator in chronic inflammatory diseases like chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis.[2][4][5]

PDE4B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulus cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA PKA (Inactive) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4B->AMP Hydrolyzes PKA_active PKA (Active) PKA->PKA_active Inflammation Pro-inflammatory Cytokine Synthesis (e.g., TNF-α) PKA_active->Inflammation Inhibits Inhibitor PDE4B Inhibitor (e.g., 7-Azaindole derivative) Inhibitor->PDE4B Blocks

Caption: The cAMP signaling pathway and the role of PDE4B inhibition.

The Imperative for PDE4B Selectivity

While pan-PDE4 inhibitors like roflumilast and apremilast are clinically approved, their utility is often constrained by side effects.[1][8] Extensive research has linked the inhibition of the PDE4D isoform to emesis and nausea.[9] Therefore, a primary goal in modern PDE4 inhibitor design is to achieve high selectivity for PDE4B over PDE4D. This strategy aims to retain the desired anti-inflammatory efficacy while minimizing dose-limiting adverse effects, thereby creating a wider therapeutic window.[2][10]

This compound: A Privileged Scaffold for Synthesis

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in drug discovery, forming the core of numerous kinase and enzyme inhibitors.[11][12] The 5,6-dichloro variant is an exceptionally valuable starting material for several reasons:

  • Synthetic Versatility: The chlorine atoms at the C5 and C6 positions are excellent leaving groups for modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions. This allows for the systematic and efficient introduction of a wide array of substituents to probe the enzyme's binding pocket.

  • Structural Rigidity: The fused bicyclic system provides a rigid core that can be precisely oriented within the PDE4B active site, often acting as a hinge-binding motif.

  • Modulation of Properties: The nitrogen atom in the pyridine ring offers a site for hydrogen bonding interactions, while substitutions on the scaffold can be used to fine-tune physicochemical properties like solubility, metabolic stability, and cell permeability.[13]

Section 2: Synthetic Workflow and Protocols

The development of a library of inhibitors from the this compound core typically involves a multi-step synthetic sequence to introduce diversity at key positions. A common and effective strategy focuses on creating 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, a class of compounds that has shown significant promise as selective PDE4B inhibitors.[8]

Caption: General synthetic workflow for inhibitor library generation.

Protocol 1: Synthesis of a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Library

This protocol is a representative example adapted from published methodologies for synthesizing potent PDE4B inhibitors.[8] Researchers should perform appropriate reaction optimization for specific substrates.

Materials:

  • This compound-2-carboxylic acid ethyl ester (starting material)

  • Arylboronic acids (for N-arylation)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine, Dichloromethane (DCM)

  • Sodium hydroxide (NaOH), Methanol (MeOH)

  • Propanephosphonic acid anhydride (T3P®)

  • Diverse primary and secondary amines (HNR₁R₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Step A: N-Arylation via Chan-Lam Coupling

  • Rationale: This step introduces the "northern" aryl portion of the inhibitor. The choice of arylboronic acid is critical for exploring SAR at this position.

  • To a solution of this compound-2-carboxylic acid ethyl ester (1.0 eq) in DCM, add the desired arylboronic acid (1.5 eq).

  • Add copper(II) acetate (2.0 eq) and pyridine (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours under an air atmosphere.

  • Monitor the reaction by TLC or LC-MS. Upon completion, dilute with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-arylated intermediate.

Step B: Saponification (Ester Hydrolysis)

  • Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is then activated for amide bond formation.

  • Dissolve the N-arylated intermediate (1.0 eq) in a mixture of MeOH and water (e.g., 4:1 ratio).

  • Add NaOH (3.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, acidify the reaction mixture to pH ~3-4 with 1N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Step C: Amide Coupling

  • Rationale: This is the final diversification step, where various amine side chains are introduced to explore the "southern" binding region of the enzyme. T3P is a safe and effective coupling reagent that drives the reaction to completion.

  • Dissolve the carboxylic acid from Step B (1.0 eq) in DMF.

  • Add DIPEA (3.0 eq) followed by the desired amine (HNR₁R₂) (1.2 eq).

  • Add T3P (50% solution in ethyl acetate, 1.5 eq) dropwise at room temperature.

  • Stir the reaction for 30 minutes to 4 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry, concentrate, and purify the final compound by silica gel chromatography or preparative HPLC to yield the target 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative.

Section 3: Biological Evaluation and Screening Protocols

A tiered screening cascade is essential for efficiently identifying and characterizing promising inhibitors.

Protocol 2: In Vitro PDE4B Enzymatic Inhibition Assay (Fluorescence Polarization)
  • Principle: This homogeneous assay measures the enzymatic activity of PDE4B by detecting the hydrolysis of a fluorescein-labeled cAMP substrate (cAMP-FAM). When the cyclic bond is hydrolyzed, the resulting 5'-AMP-FAM is captured by a specific binding agent, forming a large complex. This reduces the rotational speed of the fluorophore, leading to a high fluorescence polarization (FP) signal. Inhibitors prevent this conversion, resulting in a low FP signal.[14] This method is highly amenable to high-throughput screening (HTS).[15]

Materials:

  • Recombinant human PDE4B1 enzyme (e.g., from BPS Bioscience)

  • PDE Assay Buffer

  • Fluorescein-labeled cAMP substrate (cAMP-FAM)

  • Binding Agent (phosphate-binding nanoparticles)

  • Test compounds (serially diluted in DMSO)

  • Positive control inhibitor (e.g., Rolipram)

  • 384-well, low-volume, black assay plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include wells for "no inhibitor" (DMSO only) and "positive control" (Rolipram).

  • Enzyme Preparation: Dilute the PDE4B enzyme to the desired concentration in PDE Assay Buffer. Add the diluted enzyme to all wells except the "no enzyme" control.

  • Substrate Reaction: Add the cAMP-FAM substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add the Binding Agent to all wells to stop the reaction and generate the FP signal.

  • Read Plate: Incubate for another 15-30 minutes to allow the signal to stabilize. Read the fluorescence polarization on a compatible microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (positive control) signals.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cellular TNF-α Release Assay
  • Principle: This assay measures the functional, anti-inflammatory activity of the inhibitors in a relevant cellular context. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of TNF-α release from monocytes and macrophages.[7] Effective PDE4B inhibitors will suppress this release in a dose-dependent manner.[8]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1 differentiated into macrophages).

  • RPMI-1640 cell culture medium with 10% FBS.

  • Lipopolysaccharide (LPS).

  • Test compounds and positive control (Rolipram).

  • Human TNF-α ELISA kit.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells (e.g., 1 x 10⁵ cells/well) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with serial dilutions of test compounds for 1 hour.

  • Stimulation: Add LPS (e.g., 100 ng/mL final concentration) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration and determine the EC₅₀ value.

Section 4: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold allows for the elucidation of key SAR trends that guide inhibitor optimization.

Sample Data Table
Compound IDR (at N1)R₁/R₂ (Amide)PDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)Selectivity (4D/4B)TNF-α EC₅₀ (nM)
Lead-01 3,4-dichlorophenyl-CH₃110110010150
Opt-02 3-chloro-4-methylphenyl-CH₃85102012125
Opt-03 3,4-dichlorophenyl3,3-difluoroazetidine1484625
Opt-04 3,4-dichlorophenylcyclopropyl25020008300

Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[8]

Key SAR Insights:
  • N1-Aryl Substitution: The electronic and steric properties of the aryl ring at the N1 position are crucial. Dichloro- or chloro-methylphenyl groups often confer good potency.

  • C2-Amide Group: This region explores a key interaction pocket. Small, cyclic, or constrained amides can significantly enhance potency. For example, replacing a simple methylamide with a 3,3-difluoroazetidine ring can dramatically increase inhibitory activity.[8]

  • C5/C6 Positions: While this guide starts with the dichloro-scaffold, subsequent modifications at these positions (via Suzuki coupling, for example) can further modulate activity, selectivity, and pharmacokinetic properties.

SAR_Logic cluster_N1 N1 Substituent cluster_C2 C2-Carboxamide cluster_C56 C5/C6 Substituents Scaffold This compound Core N1 Position C2 Position C5/C6 Positions N1_Aryl Aryl Group (e.g., dichlorophenyl) - Critical for potency Scaffold:n1->N1_Aryl C2_Amide Amide Moiety - Modulates potency & selectivity - Small, constrained groups favored Scaffold:c2->C2_Amide C56_Mods Further Modification - Fine-tunes ADME properties Scaffold:c56->C56_Mods Potency Potency N1_Aryl->Potency Impacts C2_Amide->Potency Selectivity Selectivity C2_Amide->Selectivity Impacts PK Pharmacokinetics (ADME) C56_Mods->PK Impacts

Caption: Logical flow of Structure-Activity Relationship (SAR) exploration.

Conclusion

The this compound scaffold represents a highly valuable and synthetically tractable starting point for the development of next-generation PDE4B inhibitors. Its utility lies in the ability to systematically introduce chemical diversity at key positions, enabling a thorough exploration of the enzyme's active site to optimize for both potency and, critically, selectivity over the PDE4D isoform. By combining rational design, efficient synthetic chemistry as outlined in this guide, and a robust biological screening cascade, researchers can accelerate the discovery of novel therapeutic candidates with an improved safety profile for treating a wide range of inflammatory and immune-mediated diseases.

References

experimental procedure for N-arylation of 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the N-Arylation of 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Introduction: The Strategic Importance of N-Aryl-7-Azaindoles

The 7-azaindole scaffold (pyrrolo[2,3-b]pyridine) is a privileged heterocyclic motif in medicinal chemistry, serving as a core component in numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1] The substitution of a carbon atom in the indole ring with a nitrogen not only modifies the electronic properties but also introduces a key hydrogen bond acceptor site, profoundly influencing molecular interactions with biological targets.[1] The N-arylation of this scaffold, specifically of the this compound derivative, is a critical transformation for expanding the chemical space around this core, enabling the synthesis of libraries of potential drug candidates.

However, this transformation presents distinct challenges. The unprotected N-H group of the pyrrole ring can chelate with metal catalysts, potentially inhibiting catalytic activity.[1] Furthermore, the presence of two chlorine atoms on the pyridine ring introduces potential sites for unwanted side reactions. Therefore, the selection of a robust and highly selective catalytic system is paramount for achieving high yields and purity. This guide provides a detailed examination of the experimental procedures for this N-arylation, focusing on the widely successful Palladium-catalyzed Buchwald-Hartwig amination, and offers insights into the causality behind key experimental choices.

Navigating the Catalytic Landscape: Buchwald-Hartwig vs. Ullmann

Two primary methods have been established for the formation of C-N bonds in this context: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

  • Ullmann Condensation: This classical copper-promoted reaction is attractive due to the low cost and toxicity of copper.[2] However, traditional Ullmann conditions are often harsh, requiring high temperatures (>200 °C), polar aprotic solvents, and stoichiometric amounts of copper, which limits functional group tolerance.[2][3] While modern protocols have introduced ligands to render the reaction catalytic and milder, the Buchwald-Hartwig reaction has generally surpassed it in terms of scope and efficiency for complex heterocyclic substrates.[4][5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation.[6] Its success stems from the development of sophisticated catalyst systems that operate under relatively mild conditions with broad functional group tolerance. The reaction's efficiency is highly dependent on the interplay between the palladium source, a specialized phosphine ligand, and a suitable base.[7][8] Given the specific challenges of the 5,6-dichloro-7-azaindole substrate, the fine-tunability and extensive precedent of the Buchwald-Hartwig amination make it the superior and recommended approach.[1][6]

The Heart of the Reaction: The Buchwald-Hartwig Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination is rooted in a well-understood catalytic cycle. The choice of each component is critical to ensure the cycle proceeds efficiently and minimizes side reactions.

Buchwald-Hartwig Catalytic Cycle pd0 Active Pd(0)L Catalyst oa_complex Pd(II) Oxidative Addition Complex (Ar-Pd(II)-X)L pd0->oa_complex Oxidative Addition amido_complex Pd(II) Amido Complex (Ar-Pd(II)-NR₂)L oa_complex->amido_complex Ligand Exchange/ Deprotonation amido_complex->pd0 product N-Aryl Product (Ar-NR₂) amido_complex->product Reductive Elimination base_halide Base-H⁺X⁻ start Precatalyst Activation start->pd0 Reduction/Activation aryl_halide Ar-X aryl_halide->oa_complex amine R₂NH + Base amine->oa_complex

Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation.

Causality of Key Components:

  • Palladium Precatalyst: Modern Buchwald-Hartwig reactions often employ air-stable palladium precatalysts (e.g., G1-G4 precatalysts based on ligands like RuPhos or XPhos).[1][8] These compounds readily form the active, zero-valent Pd(0) species in the presence of a base, offering greater reliability and reproducibility than generating the catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.[9][10]

  • Phosphine Ligand: This is arguably the most critical component. For challenging substrates, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[7][8] Their steric bulk promotes the final, product-releasing reductive elimination step, while their electron-donating nature facilitates the initial, often rate-limiting, oxidative addition of the aryl halide to the Pd(0) center.[7]

  • Base: The base's primary role is to deprotonate the 7-azaindole N-H, forming the nucleophilic species that enters the catalytic cycle. The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and outcome, depending on its strength, solubility, and the specific ligand used. Strong, non-nucleophilic bases like sodium tert-butoxide are frequently effective.

  • Solvent: Anhydrous and deoxygenated polar aprotic solvents such as toluene, 1,4-dioxane, or DMF are typically used to ensure the stability of the catalytic species and to facilitate the dissolution of the reactants.[11][12]

Data Presentation: Representative Reaction Parameters

The following table summarizes typical conditions for the N-arylation of heterocyclic systems, providing a starting point for optimization. Yields are highly substrate-dependent.

EntryAryl HalidePalladium SourceLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
14-BromotoluenePd₂(dba)₃XPhosNaOtBuToluene10012-1885-95
24-ChlorobenzonitrileRuPhos Pd G3RuPhosK₃PO₄1,4-Dioxane11018-2475-90
32-IodopyridinePd(OAc)₂BINAPCs₂CO₃Toluene1001875-90
41-Bromo-4-methoxybenzeneXPhos Pd G2XPhosNaOtBuToluene10012-1880-95

Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol provides a robust, general procedure. Note: All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Reactants to Schlenk Tube: - this compound (1.0 eq) - Aryl Halide (1.2 eq) - Pd Precatalyst (1-5 mol%) - Ligand (1.2-6 mol%) - Base (1.5-2.5 eq) B 2. Add Anhydrous, Degassed Solvent A->B C 3. Heat to Desired Temperature (e.g., 80-110 °C) with Stirring B->C D 4. Monitor Progress (TLC / LC-MS) C->D E 5. Cool to Room Temperature D->E Upon Completion F 6. Dilute with Organic Solvent (e.g., EtOAc) E->F G 7. Wash with Water and Brine F->G H 8. Dry (Na₂SO₄), Filter, and Concentrate G->H I 9. Purify by Flash Column Chromatography H->I

Caption: A standardized workflow for the N-arylation procedure.

Materials and Reagents:

  • This compound

  • Aryl halide (bromide, iodide, or triflate)

  • Palladium precatalyst (e.g., RuPhos Pd G3)

  • Phosphine ligand (e.g., RuPhos)

  • Base (e.g., K₃PO₄ or NaOtBu)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

  • Schlenk tube or microwave vial, magnetic stir bar, heating mantle/oil bath

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

    • Expertise & Experience: Using a pre-formed catalyst/ligand system (precatalyst) ensures a consistent Pd:ligand ratio and simplifies setup.[8] The slight excess of the aryl halide ensures complete consumption of the starting azaindole.

  • Solvent Addition: Evacuate and backfill the Schlenk tube with inert gas three times. Under a positive pressure of inert gas, add the anhydrous, degassed solvent (5 mL) via syringe.

    • Trustworthiness: This step is critical. Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligand, leading to failed or low-yielding reactions.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at the desired temperature (typically 100-110 °C). Stir the mixture vigorously for the required duration (12-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-aryl-5,6-dichloro-1H-pyrrolo[2,3-b]pyridine product.

Conclusion

The N-arylation of this compound is a synthetically valuable transformation that provides access to a diverse range of compounds for drug discovery and materials science. While challenges exist due to the nature of the substrate, a well-executed Buchwald-Hartwig amination protocol offers a reliable and high-yielding pathway. Success hinges on a deep understanding of the catalytic system and meticulous attention to experimental detail, particularly the maintenance of anhydrous and anaerobic conditions. By leveraging modern, air-stable precatalysts and rationally selected bulky phosphine ligands, researchers can confidently and efficiently synthesize these important molecular scaffolds.

References

Application of 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine in the Synthesis of B-RAF Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold that forms the structural core of numerous kinase inhibitors. Its ability to act as a bioisostere of purine allows it to form key hydrogen bond interactions within the ATP-binding pocket of kinases. Specifically, the pyridine nitrogen (N7) and the pyrrole N-H group (N1) can serve as a bidentate hydrogen bond acceptor and donor, respectively, effectively anchoring the inhibitor to the kinase hinge region.[1] This application note provides a detailed guide for researchers on the strategic use of 5,6-dichloro-1H-pyrrolo[2,3-b]pyridine as a versatile starting material for the synthesis of potent B-RAF inhibitors, a critical class of therapeutics for cancers harboring the B-RAF V600E mutation.[2]

While many established syntheses of B-RAF inhibitors like Vemurafenib and PLX4720 utilize mono-halogenated 7-azaindole precursors, the 5,6-dichloro analog offers unique advantages for the development of next-generation inhibitors and for library synthesis. The two distinct chlorine atoms provide orthogonal handles for sequential, site-selective functionalization, enabling the introduction of diverse chemical moieties to probe the inhibitor's structure-activity relationship (SAR).

This guide will present a detailed, field-proven protocol for the synthesis of a prototypical B-RAF inhibitor, modeled after the synthesis of PLX4720, to illustrate the core chemical transformations. We will then explore the strategic application of the 5,6-dichloro scaffold, providing the scientific rationale behind key experimental steps, troubleshooting advice, and comprehensive characterization data.

The Strategic Importance of the 7-Azaindole Scaffold in B-RAF Inhibition

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[3] The B-RAF serine/threonine kinase is a key component of this pathway. A specific point mutation, V600E, results in a constitutively active B-RAF kinase that drives oncogenesis in a significant percentage of melanomas and other cancers.[2]

Inhibitors based on the 7-azaindole core, such as Vemurafenib and PLX4720, are Type I kinase inhibitors that bind to the ATP-binding site of B-RAF in its active conformation. The critical interaction involves the 7-azaindole nucleus forming two hydrogen bonds with the kinase hinge residues Cys-532 and Gln-530, effectively mimicking the binding of adenine.[2]

The substituents on the 7-azaindole core are crucial for achieving potency and selectivity. Functionalization at the C3 position typically extends into the kinase domain toward the activation loop, while modifications at the C5 position can be used to modulate solubility and pharmacokinetic properties. The this compound scaffold provides two chemically distinct sites for such modifications.

Synthetic Strategy Overview: From Core to Inhibitor

The synthesis of a typical 7-azaindole-based B-RAF inhibitor involves a convergent strategy. The core scaffold, this compound, is first functionalized at the C3 position. This is followed by coupling with a substituted aryl moiety, which itself has been prepared separately.

This guide will focus on a synthetic route analogous to that of PLX4720, a potent and selective B-RAF(V600E) inhibitor.[4] This involves three key transformations:

  • Electrophilic Acylation at C3: Introduction of a carbonyl group at the C3 position of the pyrrole ring. This is the most nucleophilic position on the 7-azaindole scaffold.

  • Condensation/Coupling: Formation of the key C-C bond between the C3-acyl-7-azaindole core and the sulfonamide-containing aryl partner.

  • Oxidation: Conversion of an intermediate alcohol to the final ketone, which is crucial for inhibitor potency.

G A 5,6-Dichloro-1H- pyrrolo[2,3-b]pyridine B Intermediate A (C3-Acylated Azaindole) A->B F Intermediate C (Coupled Alcohol) B->F Grignard/Organolithium Addition to Aldehyde C 2,4-Difluoroaniline D N-(2,4-difluorophenyl) propane-1-sulfonamide C->D Sulfonylation E Intermediate B (Aryl Aldehyde) D->E Ortho-lithiation & Formylation E->F G Final B-RAF Inhibitor F->G

Figure 1: A generalized convergent synthetic workflow for B-RAF inhibitors.

Detailed Protocols & Methodologies

The following protocols are based on established syntheses of PLX4720, using 5-chloro-1H-pyrrolo[2,3-b]pyridine as the starting material to illustrate the core chemistry. The principles are directly applicable to the 5,6-dichloro analog.

Protocol 1: Synthesis of the Key Aldehyde Sidechain

This protocol details the synthesis of N-(3-formyl-2,4-difluorophenyl)propane-1-sulfonamide, a crucial aldehyde intermediate.

Step 1.1: Sulfonylation of 2,4-Difluoroaniline

  • Rationale: This step attaches the propanesulfonyl group, which is known to form critical hydrogen bonds within the B-RAF active site, contributing significantly to inhibitor potency.[2] Pyridine is used as a mild base to quench the HCl generated during the reaction.

  • Procedure:

    • To a stirred solution of 2,4-difluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under a nitrogen atmosphere, add pyridine (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add propane-1-sulfonyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting aniline is consumed.

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2,4-difluorophenyl)propane-1-sulfonamide, which is often used without further purification.

Step 1.2: Ortho-Formylation

  • Rationale: This step introduces the aldehyde functionality ortho to the sulfonamide group via directed ortho-metalation. The sulfonamide group directs the deprotonation to the adjacent C3 position. A strong base like n-butyllithium (n-BuLi) is required to deprotonate the aromatic ring.

  • Procedure:

    • Dissolve N-(2,4-difluorophenyl)propane-1-sulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (2.2 eq, typically 2.5 M in hexanes) dropwise, keeping the internal temperature below -70 °C. A color change is typically observed.

    • Stir the mixture at -78 °C for 1 hour.

    • Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise, again maintaining the temperature below -70 °C.

    • Stir at -78 °C for another 1-2 hours, then allow the reaction to warm slowly to room temperature.

    • Quench the reaction by carefully adding saturated NH₄Cl solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aldehyde intermediate.

Protocol 2: Synthesis of the Final Inhibitor (PLX4720 Analog)

This protocol details the coupling of the 7-azaindole core with the aldehyde and the final oxidation.

Step 2.1: Coupling of 5-Chloro-7-azaindole and Aldehyde

  • Rationale: This reaction forms the central C-C bond of the inhibitor. The 7-azaindole is deprotonated with a base (e.g., KOH) and acts as a nucleophile, attacking the electrophilic aldehyde carbonyl. A protic solvent system like methanol/water facilitates the reaction.[5]

  • Procedure:

    • To a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a 1:1 mixture of methanol and water (~0.1 M), add powdered potassium hydroxide (KOH, 2.0 eq).

    • Stir the mixture at room temperature until the azaindole is fully dissolved.

    • Add the aldehyde intermediate from Protocol 1 (1.1 eq) in one portion.

    • Stir the reaction at room temperature for 24-48 hours. The reaction can be accelerated using microwave irradiation (e.g., 130 °C for 30 minutes).[5]

    • Monitor the reaction by LC-MS. Upon completion, neutralize the mixture with acetic acid.

    • Remove the methanol under reduced pressure. The resulting aqueous slurry can be diluted with water and the precipitated solid collected by filtration, or the mixture can be extracted with ethyl acetate.

    • Purify the crude alcohol intermediate by flash chromatography on silica gel to yield the coupled alcohol product.

Step 2.2: DDQ Oxidation

  • Rationale: The final step is the oxidation of the secondary alcohol to a ketone. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful and selective oxidant for benzylic and allylic alcohols.[6][7] The mechanism involves a hydride transfer from the alcohol's alpha-carbon to the DDQ, followed by proton transfer.[8] The reaction is driven by the formation of the stable hydroquinone (DDQH₂).

  • Procedure:

    • Dissolve the alcohol intermediate (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 10:1 v/v, ~0.1 M).

    • Add DDQ (1.2 eq) in one portion at room temperature. The solution typically turns dark.

    • Stir for 2-4 hours at room temperature, or until LC-MS indicates complete conversion. Microwave heating (e.g., 100 °C for 10 minutes) can dramatically reduce the reaction time.[5]

    • Upon completion, quench the reaction with a saturated solution of sodium sulfite or sodium thiosulfate to destroy excess DDQ.

    • Dilute with ethyl acetate and wash with saturated NaHCO₃ solution (2x) and brine (1x). The aqueous layers will contain the reduced DDQH₂.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the final product by flash chromatography or recrystallization to yield the B-RAF inhibitor as a solid.

StepReagents & ConditionsTypical YieldKey Transformation
1.1 2,4-Difluoroaniline, Propanesulfonyl chloride, Pyridine, DCM>95%Sulfonamide formation
1.2 n-BuLi, DMF, THF, -78 °C50-70%Ortho-formylation
2.1 KOH, Methanol/Water, RT or MW85-90%C-C bond formation
2.2 DDQ, Dioxane/Water, RT or MW85-95%Alcohol oxidation

Table 1: Summary of reaction steps and typical yields for the synthesis of a PLX4720 analog.

Strategic Application of this compound

The true value of the this compound starting material lies in its potential for creating novel B-RAF inhibitor analogs through site-selective cross-coupling reactions. The chlorine atoms at the C5 and C6 positions have different electronic environments, allowing for selective functionalization.

Generally, in dihalopyridines, the halogen at a position with more positive charge (α to the nitrogen) is more reactive towards palladium-catalyzed cross-coupling.[5] However, selectivity can be finely tuned by the choice of catalyst, ligand, and reaction conditions.

G A 5,6-Dichloro-1H- pyrrolo[2,3-b]pyridine B C5-Arylated Intermediate A->B Suzuki Coupling 1 (e.g., Pd(OAc)₂, XPhos) R¹-B(OH)₂ C C6-Alkylated Intermediate A->C Sonogashira/Negishi Coupling (Alternative First Step) R²-Source D C5-Aryl, C6-Alkyl Novel Analog B->D Suzuki/Stille Coupling 2 (Different Conditions) R²-Source

Figure 2: Potential for sequential, site-selective cross-coupling.

Key Considerations for Site-Selective Coupling:

  • C5 vs. C6 Reactivity: The C6 position is adjacent to the pyridine nitrogen, making it generally more electron-deficient and potentially more reactive in certain cross-coupling reactions. However, the C5 position is electronically analogous to the halogen in Vemurafenib and PLX4720 precursors.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is paramount. Bulky, electron-rich dialkylbiarylphosphine ligands like XPhos and SPhos are highly effective for coupling with electron-deficient N-heterocycles.[9] These ligands promote the formation of monoligated L₁Pd(0) species, which are highly active in the rate-limiting oxidative addition step.[9] By carefully selecting the ligand, one can often tune the selectivity between the C5 and C6 positions.[10]

  • Reaction Type: Different coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) have different mechanistic requirements, which can be exploited to achieve selectivity. For example, one might perform a Suzuki coupling at one position, followed by a Buchwald-Hartwig amination at the other.

A potential strategy would involve a first Suzuki coupling with an arylboronic acid, which may preferentially occur at the C6 position. After functionalizing the C3 position as described in Protocol 2, a second, different coupling reaction could be performed at the C5 position to introduce a second point of diversity.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Suggested Solution(s)
Low yield in C3-functionalization (e.g., Vilsmeier-Haack or Friedel-Crafts) - Incomplete reaction. - Formation of side products (e.g., indole trimers).[11]- Ensure strictly anhydrous conditions. - Use freshly prepared Vilsmeier reagent. - Optimize reaction temperature and time. For sensitive substrates, run at 0 °C.
Low yield in Suzuki Coupling (on C5/C6) - Catalyst deactivation. - Protodeboronation of the boronic acid. - Poor solubility of starting materials. - Inappropriate base or ligand.- Use a pre-catalyst system (e.g., XPhos Pd G2) for better reproducibility.[12] - Ensure rigorous degassing of solvents to remove oxygen. - Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. - Add a co-solvent like THF or DMF to improve solubility.[13] - Use a bulky, electron-rich ligand like XPhos or SPhos, which are proven for N-heterocycles.[9][14]
Incomplete DDQ Oxidation - Deactivated substrate. - Insufficient DDQ. - DDQ decomposition (sensitive to water).- Increase reaction time or temperature (microwave can be effective).[5] - Add a slight excess of DDQ (1.2-1.5 eq). - Use high-purity, dry solvents. If the reaction is sluggish, a small amount of water can sometimes help stabilize carbocation intermediates.[15]
Difficulty removing DDQ/DDQH₂ during purification - DDQ and its reduced form (DDQH₂) can be difficult to separate from the product by chromatography.- After the reaction, quench with a reducing agent (sodium sulfite/thiosulfate). - Perform a basic wash (sat. NaHCO₃) to extract the acidic DDQH₂. - Consider filtration through a short plug of basic alumina, which can retain DDQ.[16] - For very stubborn cases, consider catalytic DDQ methods.

Table 2: Troubleshooting Guide.

Safety and Handling

  • Halogenated 7-Azaindoles: These compounds should be handled in a well-ventilated fume hood. They are classified as irritants and may be harmful if swallowed or inhaled. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Organolithium Reagents (n-BuLi): n-Butyllithium is extremely pyrophoric and reacts violently with water. All reactions involving n-BuLi must be performed under a strictly inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.

  • DDQ: DDQ is toxic and an irritant. It can release hydrogen cyanide (HCN) gas upon reaction with water, especially under acidic conditions.[3][17] Always handle DDQ in a fume hood and quench reactions carefully.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of B-RAF inhibitors. While the core chemical transformations are well-established, the di-halogenated nature of this scaffold opens up exciting possibilities for medicinal chemists. Through judicious selection of site-selective cross-coupling conditions, researchers can efficiently generate novel libraries of inhibitors, enabling a deeper exploration of the structure-activity relationships and the potential to overcome drug resistance. The protocols and insights provided in this guide offer a robust foundation for the successful application of this powerful synthetic building block in modern drug discovery.

References

Methodology for Assessing Kinase Selectivity of Pyrrolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Intended Audience: Researchers, scientists, and drug development professionals engaged in the characterization of kinase inhibitors, with a specific focus on the pyrrolopyridine scaffold.

Introduction: The Imperative for Selectivity in Kinase Inhibition

Protein kinases, comprising a superfamily of over 500 enzymes in the human kinome, are central regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[2][3] The pyrrolo[2,3-d]pyrimidine scaffold, a derivative of the pyrrolopyridine core, has emerged as a privileged structure in the design of kinase inhibitors.[3] This is due in part to its structural resemblance to the adenine core of ATP, allowing it to competitively bind to the kinase active site.[3]

However, the high degree of conservation within the ATP-binding pocket across the kinome presents a significant challenge: achieving inhibitor selectivity.[2][4] A promiscuous inhibitor that binds to numerous off-target kinases can lead to unforeseen toxicities and confound the interpretation of its biological effects.[2][4] Therefore, a rigorous and multi-faceted assessment of a compound's selectivity profile is not merely a characterization step but a critical determinant of its potential as a therapeutic agent or a chemical probe.[5][6]

This guide provides a detailed overview of the methodologies and protocols for assessing the kinase selectivity of pyrrolopyridine compounds. It emphasizes a tiered approach, moving from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays, and finally to unbiased proteome-wide methods. The rationale behind each experimental choice is explained to provide a framework for designing a robust selectivity profiling strategy.

A Tiered Strategy for Selectivity Profiling

A comprehensive understanding of a pyrrolopyridine inhibitor's selectivity is best achieved through a multi-pronged approach that interrogates its activity at different biological levels. A logical workflow begins with in vitro biochemical assays to establish a baseline of activity, followed by cell-based assays to confirm target engagement and assess selectivity in a more complex environment, and can be supplemented with proteomic methods for an unbiased view of interactions.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement & Selectivity cluster_2 Tier 3: Unbiased Proteome-wide Profiling biochem_screen Broad Kinome Panel (e.g., >400 kinases) ic50_determination IC50 Determination for Hits biochem_screen->ic50_determination Primary Hits nanobret NanoBRET Assay (On-target & Key Off-targets) ic50_determination->nanobret Validate in cells kinobeads Chemoproteomics (Kinobeads) (Global Target Landscape) ic50_determination->kinobeads Unbiased Profiling cetsa CETSA (Target Engagement Confirmation) nanobret->cetsa Orthogonal Validation caption Tiered Kinase Selectivity Profiling Workflow.

Caption: Tiered Kinase Selectivity Profiling Workflow.

Tier 1: In Vitro Biochemical Kinase Assays

The foundational step in selectivity profiling is to measure the direct inhibitory effect of the pyrrolopyridine compound on the enzymatic activity of a large, representative panel of purified kinases.

Rationale and Experimental Causality
  • Why a Broad Panel? Initial screening against a broad panel (e.g., >400 kinases) provides a comprehensive, unbiased view of the compound's kinome-wide interactions. This is crucial for identifying not only the intended target but also unexpected off-targets that could have significant biological consequences.

  • Why IC50 Determination? While single-point inhibition data is useful for initial hit identification, determining the half-maximal inhibitory concentration (IC50) provides a quantitative measure of potency. This allows for a more nuanced comparison of a compound's activity against different kinases.

  • The Importance of ATP Concentration: For ATP-competitive inhibitors like many pyrrolopyrimidines, the measured IC50 value is dependent on the concentration of ATP in the assay.[5] It is crucial to perform these assays at a fixed ATP concentration, often at or near the Michaelis constant (Km) for each kinase, to allow for a more direct comparison of inhibitor affinities.[5]

Data Presentation: Kinome Selectivity Profile

The results from a broad kinase panel screen are often visualized as a dendrogram or a target landscape plot to provide an intuitive representation of the compound's selectivity. Quantitative data should be summarized in a table.

Table 1: Representative Biochemical Selectivity Data for a Pyrrolopyridine Compound (Compound X)

Kinase Target% Inhibition at 1 µMIC50 (nM)Kinase Family
Primary Target (e.g., EGFR) 98% 15 Tyrosine Kinase
Off-Target 1 (e.g., VEGFR2)85%150Tyrosine Kinase
Off-Target 2 (e.g., SRC)60%800Tyrosine Kinase
Off-Target 3 (e.g., CDK2)25%>10,000CMGC
Non-Target (e.g., PKA)<10%>10,000AGC
... (data for >400 kinases).........
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the IC50 of a pyrrolopyridine compound against a purified kinase using a luminescence-based assay that measures ATP depletion.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Pyrrolopyridine compound stock solution (in 100% DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of the pyrrolopyridine compound in 100% DMSO. A typical starting concentration is 1000x the highest final assay concentration.

    • Transfer a small volume (e.g., 1 µL) of the diluted compound to the assay plate wells. Include DMSO-only wells as a "no inhibitor" control.

  • Kinase Reaction Setup:

    • Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.

    • Add the kinase/substrate mix to each well of the assay plate containing the compound.

  • Initiation of Reaction:

    • Prepare an ATP solution in kinase assay buffer at a concentration that is at or near the Km for the specific kinase.

    • Add the ATP solution to each well to start the kinase reaction. The final volume should be consistent across all wells.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

  • Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add the Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is inversely proportional to the kinase activity (as active kinase depletes ATP).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Cell-Based Target Engagement and Selectivity

While biochemical assays are essential, they do not fully recapitulate the complex cellular environment where factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence a compound's activity.[5] Therefore, it is critical to validate biochemical findings in a cellular context.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to a specific kinase target within intact, live cells.[7][8]

  • Principle of Causality: This technology relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the same kinase (the acceptor).[8] When a test compound (e.g., a pyrrolopyridine) enters the cell and binds to the target kinase, it displaces the tracer, leading to a decrease in the BRET signal. This provides a direct measure of target engagement.[8]

G cluster_0 NanoBRET Workflow transfect Transfect cells with Kinase-NanoLuc® fusion vector add_tracer_compound Add NanoBRET™ Tracer & Pyrrolopyridine Compound transfect->add_tracer_compound incubate Incubate at 37°C add_tracer_compound->incubate add_substrate Add NanoLuc® Substrate & Extracellular Inhibitor incubate->add_substrate read_bret Read BRET Signal (Donor & Acceptor Emission) add_substrate->read_bret analyze Analyze Data (IC50) read_bret->analyze caption NanoBRET Target Engagement Assay Workflow.

Caption: NanoBRET Target Engagement Assay Workflow.

Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol is adapted from the Promega Technical Manual for the adherent format.[7]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Kinase-NanoLuc® fusion vector for the target of interest

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ TE Intracellular Kinase Assay reagents (including tracer, substrate, and extracellular inhibitor)

  • Pyrrolopyridine compound

  • White, tissue culture-treated 96-well or 384-well plates

  • BRET-capable plate reader

Procedure:

  • Cell Seeding and Transfection (Day 1):

    • Seed HEK293 cells in the white assay plates at an appropriate density.

    • Prepare transfection complexes by mixing the Kinase-NanoLuc® fusion vector with the transfection reagent in Opti-MEM®.

    • Add the transfection complexes to the cells and incubate overnight at 37°C in a CO2 incubator.

  • Compound and Tracer Addition (Day 2):

    • Prepare serial dilutions of the pyrrolopyridine compound in Opti-MEM®.

    • Prepare the NanoBRET™ tracer solution in Opti-MEM® at the recommended concentration.

    • Remove the media from the cells and add the compound dilutions.

    • Immediately add the tracer solution to all wells.

  • Equilibration:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • Substrate Addition and Signal Reading:

    • Prepare the detection reagent by mixing the NanoLuc® substrate and the extracellular NanoLuc® inhibitor in Opti-MEM®. The extracellular inhibitor is crucial to ensure the signal is from intact cells only.

    • Add the detection reagent to all wells.

    • Read the plate within 20 minutes on a BRET-capable plate reader, measuring both the donor (e.g., 450 nm) and acceptor (e.g., 610 nm) emission wavelengths.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is an orthogonal biophysical method that confirms target engagement in a cellular environment without the need for genetic modification of the target protein.[9][10]

  • Principle of Causality: The method is based on the principle that the binding of a ligand (the pyrrolopyridine compound) to its target protein increases the protein's thermal stability.[9] When cells are heated, proteins unfold and aggregate. A stabilized target protein will remain soluble at higher temperatures compared to its unbound state. This difference in solubility can be quantified, typically by Western blot or mass spectrometry.[11]

Table 2: Comparison of Selectivity Profiling Methodologies

MethodPrincipleThroughputContextKey AdvantageKey Limitation
Biochemical Assays Enzyme activity inhibitionHighIn Vitro (Purified)Quantitative potency (IC50)Lacks physiological context
NanoBRET™ Competitive displacement in live cellsMedium-HighIn CelluloMeasures direct target binding in live cellsRequires genetic modification of target
CETSA® Ligand-induced thermal stabilizationLow-MediumIn Cellulo/In VivoLabel-free, confirms target engagementLower throughput, indirect measure of binding
Kinobeads Competitive affinity purificationLowIn Cellulo (Lysate)Unbiased, proteome-wide profilingDoes not work for allosteric inhibitors

Tier 3: Unbiased Proteome-wide Profiling

To gain the most comprehensive and unbiased view of a pyrrolopyridine compound's selectivity, chemoproteomic approaches can be employed.

Kinobeads Competition Binding Assay

The Kinobeads technology uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome from a cell lysate.[12][13]

  • Principle of Causality: In a competition experiment, the cell lysate is pre-incubated with the free pyrrolopyridine compound before being exposed to the Kinobeads.[13] The compound will compete with the immobilized inhibitors for binding to its target kinases. Proteins that are bound by the test compound will not be captured by the beads. By using quantitative mass spectrometry to identify and quantify the proteins pulled down by the beads, a dose-dependent competition curve can be generated for hundreds of kinases simultaneously, revealing the compound's selectivity profile in a native proteome context.[12][13]

Conclusion: Synthesizing Data for a Complete Selectivity Profile

Assessing the kinase selectivity of pyrrolopyridine compounds is a multi-step process that requires the integration of data from various orthogonal methods. A tiered approach, starting with broad biochemical screening and progressing to cell-based and proteomic profiling, provides the most robust and reliable understanding of a compound's on- and off-target activities. By carefully considering the principles and protocols outlined in this guide, researchers can generate high-quality, self-validating data that is essential for advancing promising pyrrolopyridine inhibitors through the drug discovery pipeline. It is the synthesis of these diverse datasets—from the clean in vitro IC50 to the complex, physiologically relevant cellular engagement and unbiased proteomic landscape—that truly defines the selectivity of a kinase inhibitor and informs its future development.

References

Application Notes and Protocols for In Vitro Evaluation of 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Derivatives

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, frequently serving as a core component in the development of targeted therapeutics.[1][2] Notably, derivatives of the parent 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cellular signaling pathways.[3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[5][6] Specifically, derivatives of this scaffold have been identified as promising inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which play a crucial role in cell proliferation, migration, and angiogenesis.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to perform key in vitro assays for the characterization of novel this compound derivatives. The protocols detailed herein are designed to assess the biochemical potency, cellular target engagement, effects on cell viability, and impact on downstream signaling pathways of these compounds.

I. Biochemical Kinase Inhibition Assay: Quantifying Potency

The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the target kinase in a purified system.[6] A luminescence-based kinase assay is a robust and high-throughput method to measure the half-maximal inhibitory concentration (IC50) of a compound.[5] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[5]

Principle of the Luminescence-Based Kinase Assay

This assay is based on the enzymatic conversion of ADP to ATP, which then fuels a luciferase-luciferin reaction, generating a luminescent signal. The intensity of the luminescence is inversely proportional to the activity of the kinase inhibitor.

Experimental Protocol: Luminescence-Based Kinase Assay

Materials:

  • Kinase of interest (e.g., FGFR1)

  • Kinase substrate peptide

  • ATP

  • This compound derivative (test compound)

  • Staurosporine (positive control, non-selective kinase inhibitor)[5]

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[5]

  • ADP-Glo™ Kinase Assay Kit (or similar)[5]

  • White, opaque 96-well or 384-well plates[5]

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities[5]

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in DMSO.[5]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[5]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[5]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[5]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Data Presentation
Kinase TargetTest Compound IC50 (nM)Staurosporine IC50 (nM)
FGFR1[Insert Value][Insert Value]
FGFR2[Insert Value][Insert Value]
FGFR3[Insert Value][Insert Value]
Kinase X (Off-target)[Insert Value][Insert Value]

II. Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement

While a biochemical assay confirms direct inhibition of a purified enzyme, it is crucial to verify that the compound can engage its target within the complex environment of a living cell.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess drug-target interaction in intact cells.[8] The principle is based on the ligand-induced thermal stabilization of the target protein.[8][9] Unbound proteins denature and precipitate at elevated temperatures, whereas ligand-bound proteins remain soluble.[10]

Experimental Workflow for CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Fractionation cluster_detection Protein Detection A 1. Culture cells to 70-80% confluency B 2. Treat with test compound or vehicle (DMSO) A->B C 3. Heat cell suspension to a range of temperatures B->C Incubate D 4. Lyse cells (e.g., freeze-thaw) C->D Cool E 5. Separate soluble fraction by centrifugation D->E F 6. Quantify soluble target protein (e.g., Western Blot) E->F

Caption: CETSA experimental workflow from cell treatment to protein detection.

Experimental Protocol: CETSA

Materials:

  • Cell line expressing the target kinase (e.g., a cancer cell line with FGFR amplification)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Test compound and vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific to the target kinase for Western blotting

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with various concentrations of the test compound or a vehicle control for the desired time.[11]

  • Heat Treatment:

    • Harvest and resuspend cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[9]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[10]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[10]

    • Collect the supernatant containing the soluble protein fraction.[10]

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fraction using a BCA or Bradford assay.[11]

    • Analyze the amount of soluble target protein at each temperature by Western blotting.

Data Analysis: Isothermal Dose-Response Fingerprint (ITDRF)

To determine the compound concentration that leads to target stabilization, an isothermal dose-response fingerprint (ITDRF) can be generated.[12] In this variation, cells are treated with a range of compound concentrations and then heated at a single, optimized temperature that causes significant, but not complete, precipitation of the unbound target protein.[12] The concentration-dependent increase in soluble protein reflects target engagement.

III. Cell Viability Assay: Assessing Cellular Effects

A key objective of developing kinase inhibitors is to modulate cellular processes, such as proliferation and survival.[7] Cell viability assays are used to determine the cytotoxic or cytostatic effects of the test compound on cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.[11]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[11] Include a vehicle-only control.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

IV. Western Blotting: Probing Downstream Signaling Pathways

To confirm that the observed effects on cell viability are due to the inhibition of the target kinase, it is essential to analyze the phosphorylation status of its downstream substrates.[11][13] Western blotting is a powerful technique for this purpose.[14] For example, if the target is a receptor tyrosine kinase like FGFR, one would expect to see a decrease in its autophosphorylation and the phosphorylation of downstream effectors like AKT and ERK upon treatment with an effective inhibitor.[13]

Signaling Pathway Visualization

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK FGFR RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT Activates AKT->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibits Autophosphorylation

Caption: Inhibition of FGFR signaling by a test compound.

Experimental Protocol: Western Blotting

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors[11]

  • BCA or Bradford protein assay reagents

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes[14]

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)[14]

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies[14]

  • Enhanced chemiluminescence (ECL) substrate[14]

  • Chemiluminescence imaging system[14]

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse cells treated with the test compound or vehicle in RIPA buffer.[11]

    • Determine the protein concentration of each lysate.[11]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.[14]

    • Separate equal amounts of protein on an SDS-PAGE gel.[11]

    • Transfer the separated proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C.[15]

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane extensively with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.[14]

  • Stripping and Re-probing:

    • To ensure equal protein loading and to assess total protein levels, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) form of the protein and a loading control.[13]

V. Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, each protocol incorporates self-validating systems:

  • Positive and Negative Controls: The use of known inhibitors (e.g., staurosporine) as positive controls and vehicle (e.g., DMSO) as negative controls is essential to validate assay performance.[5][16]

  • Dose-Response Curves: Generating dose-response curves allows for the determination of potency (IC50/GI50) and helps to identify potential off-target effects at higher concentrations.[11]

  • Orthogonal Assays: Employing multiple, distinct assays (biochemical, cellular, and signaling) provides a more comprehensive and robust assessment of the compound's activity.

  • Normalization: In Western blotting, normalizing the levels of phosphorylated proteins to the total protein levels is crucial for accurate interpretation of the data.

By following these detailed protocols and incorporating the principles of scientific integrity, researchers can confidently characterize the in vitro activity of this compound derivatives and advance the development of novel kinase inhibitors.

References

Topic: A Scalable and Validated Synthesis of 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine and its Key Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine, also known as 5,6-dichloro-7-azaindole, is a privileged heterocyclic scaffold and a critical building block in modern medicinal chemistry. Its structure is a core component of numerous targeted therapeutics, particularly kinase inhibitors developed for oncology, inflammatory diseases, and neurological disorders.[1] The electron-deficient nature of the pyridine ring combined with the fused pyrrole moiety provides unique electronic properties and hydrogen bonding capabilities, making it an excellent bioisostere for indole and purine systems.[2] This application note provides a detailed, scalable, and robust protocol for the synthesis of this high-value intermediate, beginning with the preparation of the essential precursor, 2,3-dichloro-5-nitropyridine. The methodologies described herein are designed for reproducibility and scale-up, with a focus on the causal reasoning behind experimental choices to ensure both efficiency and safety.

Introduction and Strategic Overview

The synthesis of 7-azaindole derivatives is often challenging compared to their indole counterparts due to the electronic properties of the integrated pyridine ring, which can deactivate traditional indole formation reactions or lead to poor yields.[3] Therefore, a successful scalable synthesis requires a carefully planned route using robust and high-yielding chemical transformations.

Our synthetic strategy is a multi-step process that begins with a commercially available pyridine derivative and proceeds through two key intermediate stages:

  • Nitration and Chlorination to form 2,3-Dichloro-5-nitropyridine: This initial step installs the necessary functional groups on the pyridine ring to facilitate the subsequent pyrrole ring formation.

  • Reductive Cyclization to construct the 1H-pyrrolo[2,3-b]pyridine core: This involves the reduction of the nitro group to an amine, followed by the introduction of a two-carbon unit and subsequent cyclization to form the fused pyrrole ring.

This approach avoids the use of organolithium reagents at cryogenic temperatures, which, while effective, can present challenges for large-scale production.[3][4] The chosen pathway prioritizes commercially available reagents, mild reaction conditions where possible, and straightforward purification procedures.

Logical Workflow of the Synthesis

The overall synthetic pathway is visualized below. This diagram outlines the transformation from the initial pyridine starting material to the final target molecule, highlighting the key intermediates.

G Start 2,3-Dichloropyridine Intermediate1 2,3-Dichloro-5-nitropyridine Start->Intermediate1  Nitration  (HNO₃ / H₂SO₄) Intermediate2 3-Amino-5,6-dichloropyridine Intermediate1->Intermediate2  Reduction  (Fe / NH₄Cl) Intermediate3 N-(5,6-Dichloropyridin-3-yl)acetamide Intermediate2->Intermediate3  Protection  (Ac₂O) FinalProduct This compound Intermediate3->FinalProduct  Cyclization  (Bartoli Indole Synthesis  or similar)

Caption: Overall synthetic workflow for this compound.

Synthesis of Key Intermediate: 2,3-Dichloro-5-nitropyridine

The synthesis of 2,3-dichloro-5-nitropyridine is a critical first step. The most direct and scalable method is the electrophilic nitration of 2,3-dichloropyridine.

Mechanistic Rationale

The nitration of a pyridine ring is inherently difficult due to its electron-deficient nature. The use of a strong nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is essential. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction temperature must be carefully controlled (e.g., 0–5°C) to prevent the formation of byproducts and ensure regioselectivity, directing the nitro group to the 5-position.[5]

Detailed Protocol: Nitration of 2,3-Dichloropyridine

Materials and Reagents:

ReagentM.W.QuantityMoles
2,3-Dichloropyridine147.9950.0 g0.338 mol
Fuming Nitric Acid (90%)63.0135 mL~0.75 mol
Sulfuric Acid (98%)98.08100 mL-
Ice-500 g-
Dichloromethane (DCM)84.93300 mL-
Saturated NaHCO₃ (aq)-200 mL-
Brine-100 mL-
Anhydrous MgSO₄-20 g-

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (100 mL).

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0°C.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid (35 mL) via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Substrate Addition: Once the nitrating mixture has cooled back to 0-5°C, add 2,3-dichloropyridine (50.0 g) portion-wise over 30-45 minutes. Maintain strict temperature control throughout the addition.

  • Reaction: Stir the reaction mixture at 0-5°C for 2 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. A precipitate will form.

  • Extraction: Once all the ice has melted, transfer the slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford 2,3-dichloro-5-nitropyridine as a solid.

Expected Outcome: Typical yields for this reaction range from 70-85%. The product should be a pale yellow solid with a melting point of 51-56°C.[7]

Synthesis of this compound

With the key nitro intermediate in hand, the focus shifts to constructing the pyrrole ring. This is achieved via a two-step sequence: reduction of the nitro group followed by a cyclization reaction.

Step 1: Reduction of 2,3-Dichloro-5-nitropyridine

Rationale: The nitro group must be reduced to a primary amine to enable the subsequent cyclization. A variety of methods can be employed, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction. For scalability and to avoid the need for high-pressure equipment, reduction with iron powder in the presence of an acid or an electrolyte like ammonium chloride is a cost-effective and reliable method.[8] This method is generally high-yielding and avoids over-reduction of the chloro substituents.

Detailed Protocol: Iron-Mediated Reduction

Materials and Reagents:

ReagentM.W.QuantityMoles
2,3-Dichloro-5-nitropyridine192.9940.0 g0.207 mol
Iron Powder (<100 mesh)55.8446.3 g0.829 mol
Ammonium Chloride (NH₄Cl)53.4944.3 g0.829 mol
Ethanol46.07400 mL-
Water18.02100 mL-
Celite®-20 g-
Ethyl Acetate88.11500 mL-

Procedure:

  • Reaction Setup: Charge a 1 L round-bottom flask with 2,3-dichloro-5-nitropyridine (40.0 g), iron powder (46.3 g), ammonium chloride (44.3 g), ethanol (400 mL), and water (100 mL).

  • Heating: Heat the mixture to reflux (approx. 80-85°C) with vigorous mechanical stirring.

  • Reaction: Maintain the reflux for 3-4 hours. Monitor the disappearance of the starting material by TLC.

  • Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol (2 x 100 mL).

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (300 mL) and water (100 mL). Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 100 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to give 3-amino-5,6-dichloropyridine.

Expected Outcome: This reduction typically proceeds in high yield (>90%). The product is usually a solid that can be used in the next step without further purification.

Step 2: Pyrrole Ring Formation and Cyclization

Rationale: The final step involves forming the five-membered pyrrole ring. A robust and widely used method for azaindole synthesis is a two-step sequence involving a Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane followed by an acid-catalyzed cyclization.[9] This method is known for its efficiency and broad applicability.

Detailed Protocol: Suzuki Coupling and Cyclization

Materials and Reagents:

ReagentM.W.QuantityMoles
3-Amino-5,6-dichloropyridine163.0030.0 g0.184 mol
(2-Ethoxyvinyl)borolane-~55 g~0.276 mol
Pd(dppf)Cl₂816.644.5 g5.5 mmol
Potassium Carbonate (K₂CO₃)138.2176.3 g0.552 mol
1,4-Dioxane88.11500 mL-
Water18.02125 mL-
Acetic Acid60.05300 mL-

Procedure:

  • Suzuki Coupling Setup: In a 1 L flask, combine 3-amino-5,6-dichloropyridine (30.0 g), potassium carbonate (76.3 g), and Pd(dppf)Cl₂ (4.5 g).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (500 mL) and water (125 mL).

  • Reagent Addition: Add the (2-ethoxyvinyl)borolane solution.

  • Reaction: Heat the mixture to 80-90°C under a nitrogen atmosphere for 4-6 hours, or until the starting material is consumed (monitored by TLC/LC-MS).

  • Work-up (Coupling): Cool the reaction to room temperature. Dilute with ethyl acetate (300 mL) and water (200 mL). Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude intermediate vinyl ether is taken directly to the next step.

  • Cyclization: Dissolve the crude intermediate in glacial acetic acid (300 mL).

  • Heating: Heat the solution to reflux (approx. 110-120°C) for 2-3 hours.

  • Final Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the acetic acid. Neutralize the residue carefully with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Expected Outcome: The two-step process should provide the final product in good overall yield (50-70%).

Summary of Results

The described multi-step synthesis provides a reliable and scalable route to this compound. The yields and conditions are summarized in the table below.

StepTransformationKey ReagentsConditionsTypical Yield
1NitrationHNO₃, H₂SO₄0-5°C, 2h70-85%
2ReductionFe, NH₄Cl, EtOH/H₂OReflux, 3-4h>90%
3Suzuki Coupling(2-Ethoxyvinyl)borolane, Pd(dppf)Cl₂90°C, 4-6hIntermediate
4CyclizationAcetic AcidReflux, 2-3h50-70% (over 2 steps)

Conclusion

This application note details a validated and scalable synthetic pathway for the production of this compound, a crucial intermediate for pharmaceutical research and development. By employing robust chemical transformations such as controlled nitration, efficient iron-mediated reduction, and a reliable Suzuki coupling/cyclization sequence, this protocol offers a practical solution for producing multi-gram to kilogram quantities of the target compound. The detailed explanations of the mechanistic rationale behind each step are intended to empower researchers to troubleshoot and adapt these procedures as needed, ensuring successful and reproducible outcomes.

References

functionalization of the pyrrolo[2,3-b]pyridine core at C3-position

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic C3-Functionalization of the Pyrrolo[2,3-b]pyridine Core

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structure, a bioisostere of indole, imparts desirable pharmacological properties, including enhanced metabolic stability, improved solubility, and unique hydrogen bonding capabilities that can lead to superior target engagement.[1][3] This core is integral to a multitude of approved drugs and clinical candidates targeting a wide array of diseases, from cancer to inflammatory disorders.[2][3][4][5][6][7]

The strategic functionalization of the 7-azaindole core is paramount in drug development for fine-tuning a molecule's potency, selectivity, and pharmacokinetic profile. The C3-position, being the most electron-rich and nucleophilic site on the pyrrole ring, is a primary target for derivatization. This guide provides an in-depth exploration of key methodologies for introducing chemical diversity at this critical position, offering both mechanistic insights and detailed, field-proven protocols for immediate application.

Part 1: Electrophilic Aromatic Substitution Strategies

The inherent electron-rich nature of the pyrrole moiety within the 7-azaindole system makes it highly susceptible to electrophilic attack, primarily at the C3-position. These reactions form the cornerstone of classical C3-functionalization.

C3-Halogenation: Gateway to Cross-Coupling

The introduction of a halogen atom (I, Br, Cl) at the C3-position is arguably the most crucial initial step for diversification. It transforms the nucleophilic C3-position into an electrophilic handle, perfectly primed for transition-metal-catalyzed cross-coupling reactions.

Mechanistic Rationale: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Reagents like N-Iodosuccinimide (NIS) and N-Bromosuccinimide (NBS) provide a source of electrophilic halogen (I⁺ or Br⁺), which is attacked by the π-system of the pyrrole ring. The resulting cationic intermediate (a sigma complex) is stabilized by the lone pair of the pyrrole nitrogen. Subsequent deprotonation re-aromatizes the ring to yield the 3-halo-7-azaindole. The C3-selectivity is driven by the superior stability of the transition state leading to attack at this position compared to C2.[8]

Protocol 1: C3-Iodination of N-Protected 7-Azaindole [9]

This protocol details the iodination of a tosyl-protected 7-azaindole, a common strategy to prevent N-H side reactions and improve solubility.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-tosyl-7-azaindole starting material (1.0 eq) in a suitable solvent such as acetonitrile (ACN) or dichloromethane (DCM).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 to 1.2 eq) to the solution portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature, typically between room temperature and 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, cool the mixture to room temperature and quench the excess NIS by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the pure 3-iodo-N-tosyl-7-azaindole.

Vilsmeier-Haack Formylation: Installing the Aldehyde Handle

The Vilsmeier-Haack reaction is a reliable and mild method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[10][11][12] For 7-azaindole, this reaction proceeds with high regioselectivity at the C3-position.

Mechanistic Rationale: The reaction begins with the formation of the electrophilic "Vilsmeier reagent," a chloroiminium ion, from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[13] The electron-rich C3-position of the 7-azaindole attacks this electrophile. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the 3-formyl-7-azaindole.[11][13]

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_1 Vilsmeier Reagent Formation cluster_2 Electrophilic Attack & Hydrolysis reactant reactant reagent reagent intermediate intermediate product product arrow_label arrow_label DMF DMF VR Vilsmeier Reagent (Chloroiminium ion) DMF->VR + POCl3 POCl3 POCl3 Azaindole 7-Azaindole Iminium Iminium Intermediate Azaindole->Iminium Electrophilic Attack Aldehyde 3-Formyl-7-azaindole Iminium->Aldehyde Hydrolysis (H2O)

Caption: Mechanism of the Vilsmeier-Haack formylation at the C3-position.

Protocol 2: C3-Formylation of 7-Azaindole

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, often used as solvent and reagent) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq) dropwise to the cooled DMF. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Add a solution of 7-azaindole (1.0 eq) in DMF to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor progress by TLC (typically complete within 2-5 hours).

  • Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Basify the aqueous solution by the slow addition of a saturated sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution until pH > 8. This step hydrolyzes the iminium intermediate.

  • Workup and Purification: The product often precipitates from the aqueous solution. Collect the solid by filtration. Alternatively, extract the aqueous layer multiple times with ethyl acetate or chloroform. Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization or silica gel chromatography.

Friedel-Crafts Acylation & Alkylation

While classic Friedel-Crafts reactions can be challenging on the 7-azaindole core due to competitive N-acylation and Lewis acid coordination with the pyridine nitrogen, modified conditions can achieve C3-acylation and alkylation.[14]

Causality Behind Experimental Choices:

  • Acylation: Using milder Lewis acids (e.g., ZnCl₂, In(OTf)₃) or organocatalysts can favor C-acylation over N-acylation.[15] The reaction often requires N-protection to block the more nucleophilic pyrrole nitrogen.

  • Alkylation: Friedel-Crafts alkylation can be achieved using Lewis acids with alkylating agents or through aza-Friedel-Crafts reactions with pre-formed imines or N,O-acetals, which generate carbocation equivalents under milder conditions.[16][17]

Part 2: Transition Metal-Catalyzed Cross-Coupling

Modern synthetic chemistry relies heavily on transition metal catalysis to forge C-C and C-heteroatom bonds with high efficiency and selectivity. For C3-functionalization, this typically involves a two-step sequence: C3-halogenation followed by a cross-coupling reaction.

C3_Functionalization_Workflow

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 3: C3-Arylation via Suzuki-Miyaura Coupling [9][18] Step-by-Step Methodology:

  • Reaction Setup: To a microwave vial or Schlenk flask, add the 3-iodo-N-tosyl-7-azaindole (1.0 eq), the desired aryl boronic acid or pinacol ester (1.2-1.5 eq), a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 3:1 ratio).

  • Inert Atmosphere: Purge the vessel with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (85-120 °C), either conventionally or using microwave irradiation, for the specified time (30 min to 12 h). Monitor by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography to obtain the 3-aryl-N-tosyl-7-azaindole.

  • Deprotection (if required): The tosyl protecting group can be removed under basic conditions (e.g., 2M NaOH in dioxane, heated) to yield the final N-H free product. [9]

Data Summary: Comparative Overview of C3-Functionalization Methods

The choice of method depends on the desired functional group and the overall synthetic strategy.

Reaction Type Reagents Typical Conditions Functionality Introduced Key Advantages
Iodination NISACN or DCM, 25-50 °C-IExcellent handle for cross-coupling. [9]
Bromination NBSCH₂Cl₂, -78 °C to RT-BrGood handle for cross-coupling. [8]
Vilsmeier-Haack POCl₃, DMFDMF, 0 °C to 80 °C-CHOMild, high-yielding, versatile aldehyde product. [10][12]
Suzuki Coupling Ar-B(OH)₂, Pd Catalyst, BaseDioxane/H₂O, 85-120 °C-Aryl, -VinylHigh functional group tolerance, reliable. [9][18]
Direct Alkenylation Alkene, Pd(OAc)₂, Cu(OTf)₂Room Temperature-AlkenylAtom-economical, avoids pre-halogenation. [19]

Conclusion and Future Outlook

The C3-position of the pyrrolo[2,3-b]pyridine core is a versatile platform for chemical modification, essential for the optimization of drug candidates. Mastery of both classical electrophilic substitution reactions and modern transition-metal-catalyzed methods provides researchers with a robust toolkit. While halogenation followed by cross-coupling remains a workhorse strategy, the continued development of direct C-H activation methods promises more atom-economical and streamlined synthetic routes in the future. [19][20]These advancing methodologies will undoubtedly accelerate the discovery of next-generation therapeutics built upon this privileged heterocyclic scaffold.

References

Application Notes and Protocols: Development of SGK-1 Inhibitors Utilizing a 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serum and glucocorticoid-regulated kinase 1 (SGK-1) has emerged as a compelling therapeutic target implicated in a spectrum of pathologies, including cancer, fibrosis, and metabolic and autoimmune diseases. Its pivotal role in cell proliferation, survival, and ion channel regulation underscores the therapeutic potential of its inhibition. The 7-azaindole scaffold has been recognized as a "privileged" structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the kinase hinge region, mimicking the binding of the adenine moiety of ATP.[1][2][3] This document provides a comprehensive guide for the development of potent and selective SGK-1 inhibitors based on the 7-azaindole framework, covering medicinal chemistry strategies, detailed experimental protocols for synthesis and biological evaluation, and insights into structure-activity relationships.

Introduction: The Rationale for Targeting SGK-1 with 7-Azaindole Inhibitors

The SGK-1 Signaling Axis: A Key Player in Cellular Homeostasis and Disease

SGK-1 is a serine/threonine kinase and a member of the AGC kinase family, which also includes Akt and p70S6K.[4] Its activation is downstream of the PI3K/PDK1 pathway, a signaling cascade frequently dysregulated in human cancers.[4][5] Upon activation by growth factors, hormones, or cellular stress, PI3K generates PIP3, leading to the recruitment of PDK1 and mTORC2. mTORC2 phosphorylates SGK-1 at Ser422 in its hydrophobic motif, which primes it for subsequent phosphorylation and full activation by PDK1 at Thr256 in the activation loop.[4][6]

Activated SGK-1 phosphorylates a diverse array of downstream substrates, thereby modulating numerous cellular processes.[4] Key substrates include the transcription factor FOXO3a, the E3 ubiquitin ligase NEDD4-2, and the pro-apoptotic protein BAD.[4][6] Through phosphorylation, SGK-1 can promote cell survival, proliferation, and resistance to therapy.[5][7] Given its central role in these pathways, inhibiting SGK-1 presents a promising strategy for therapeutic intervention in various diseases.

SGK1_Signaling_Pathway GF Growth Factors / Hormones RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates mTORC2 mTORC2 PIP3->mTORC2 activates SGK1_inactive SGK-1 (inactive) PDK1->SGK1_inactive P (T256) mTORC2->SGK1_inactive P (S422) SGK1_active SGK-1 (active) SGK1_inactive->SGK1_active Downstream Downstream Substrates (FOXO3a, NEDD4-2, etc.) SGK1_active->Downstream phosphorylates Cellular_Response Cellular Responses (Proliferation, Survival, etc.) Downstream->Cellular_Response

Figure 1: Simplified SGK-1 Signaling Pathway.
The 7-Azaindole Scaffold: A Privileged Motif for Kinase Inhibition

The 7-azaindole core is a bioisostere of indole and has been successfully incorporated into numerous kinase inhibitors, including the FDA-approved BRAF inhibitor, Vemurafenib.[8] Its utility stems from the arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7), which effectively mimics the hinge-binding interactions of ATP.[2] This bidentate hydrogen bonding anchors the inhibitor in the ATP-binding pocket, providing a strong foundation for achieving high potency. Furthermore, the 7-azaindole ring system offers multiple sites for chemical modification (C3, C4, C5, and N1), allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[8][9]

Medicinal Chemistry: Synthesis and Structure-Activity Relationship (SAR)

The development of 7-azaindole-based SGK-1 inhibitors involves the strategic functionalization of the core scaffold to optimize interactions with the kinase active site.

General Synthetic Strategies

A variety of synthetic routes can be employed to construct and functionalize the 7-azaindole scaffold. Metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are particularly powerful tools for introducing diverse substituents at various positions of the ring.[10][11]

A common approach involves starting with a pre-functionalized 7-azaindole, such as a halogenated derivative, which can then be subjected to a series of cross-coupling reactions to build the final molecule. For instance, a 3-iodo-7-azaindole can be used as a versatile intermediate for introducing substituents at the C3 position via Sonogashira or Suzuki coupling.[12]

Synthesis_Workflow Start Starting Material (e.g., 2-amino-3-iodopyridine) Step1 Sonogashira Coupling (with terminal alkyne) Start->Step1 Intermediate 2-amino-3-(alkynyl)pyridine Intermediate Step1->Intermediate Step2 Cyclization (e.g., base-catalyzed) Intermediate->Step2 Core 2-substituted 7-Azaindole Core Step2->Core Step3 Further Functionalization (e.g., N-alkylation, C5-coupling) Core->Step3 Final Final SGK-1 Inhibitor Step3->Final

Figure 2: General Synthetic Workflow for 2-substituted 7-Azaindole Derivatives.
Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for 7-azaindole-based SGK-1 inhibitors is still evolving, general principles from related kinase inhibitors can guide the design process.

PositionModificationImpact on ActivityRationale
N1 Alkylation/ArylationCan modulate potency and physical properties.The N1 position is often solvent-exposed, allowing for the introduction of various groups to improve solubility, cell permeability, or to probe for additional interactions.
C3 Aryl or Heteroaryl GroupsCrucial for potency and selectivity.Substituents at C3 can extend into the ribose-binding pocket or towards the solvent front, offering opportunities to enhance affinity and tune selectivity against other kinases.[8]
C5 Small to Medium-sized GroupsCan influence potency and ADME properties.The C5 position often points towards the solvent-exposed region of the ATP-binding site. Modifications here can impact solubility and metabolic stability.[8]

Protocols for Biological Evaluation

A robust biological evaluation cascade is essential to characterize the potency, selectivity, and cellular activity of newly synthesized compounds.

In Vitro SGK-1 Kinase Activity Assay

The primary assay to determine the direct inhibitory effect of a compound on SGK-1 enzymatic activity. Both radiometric and luminescence-based assays are commonly used.

3.1.1. Radiometric [γ-³²P]ATP Filter Binding Assay

This classic method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate peptide.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT), recombinant active SGK-1 enzyme, and a suitable substrate peptide (e.g., a modified Crosstide).[3][13]

  • Compound Addition: Add the test compound at various concentrations (typically in DMSO, ensuring the final DMSO concentration is ≤1%).

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).[3]

  • Termination and Capture: Stop the reaction by adding phosphoric acid and spot the mixture onto a phosphocellulose filter membrane (e.g., P81). The phosphorylated peptide will bind to the membrane.[13]

  • Washing: Wash the filter membranes extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the radioactivity on the filter membranes using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

3.1.2. ADP-Glo™ Luminescence-Based Kinase Assay

This commercially available assay from Promega offers a non-radioactive alternative by measuring the amount of ADP produced during the kinase reaction.[1]

Protocol:

  • Reaction Setup: In a 384-well plate, add the kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), recombinant SGK-1, and the substrate.[1]

  • Compound Addition: Add the test compound or DMSO control.

  • Initiation: Add the ATP solution to start the reaction.

  • Incubation: Incubate at room temperature for 60 minutes.[1]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.[1]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[1]

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus the kinase activity. Calculate IC₅₀ values as described above.

Cellular Assays

Cellular assays are crucial to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.

3.2.1. Western Blotting for Downstream Substrate Phosphorylation

This assay measures the ability of the inhibitor to block SGK-1-mediated phosphorylation of its downstream targets. The phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) at Thr346 is a well-established and specific readout for SGK-1 activity in cells.[6][14]

Protocol:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., a cancer cell line with active PI3K/SGK-1 signaling) and allow them to adhere. Treat the cells with various concentrations of the SGK-1 inhibitor for a defined period (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phospho-NDRG1 (Thr346).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the membrane with an antibody for total NDRG1 or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify the band intensities to determine the dose-dependent inhibition of NDRG1 phosphorylation.

3.2.2. Cell Viability and Proliferation Assays

These assays assess the functional consequence of SGK-1 inhibition on cell growth and survival.

Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the SGK-1 inhibitor.

  • Incubation: Incubate the cells for a specified duration (e.g., 72 hours).[7]

  • Assay: Add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent viability relative to DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Selectivity Profiling

To ensure the inhibitor's effects are due to SGK-1 inhibition and not off-target activities, it is crucial to assess its selectivity against closely related kinases, particularly Akt and other members of the AGC family.

Protocol:

  • Kinase Panel Screening: Utilize a commercial kinase profiling service or in-house assays to test the inhibitor against a broad panel of kinases at a fixed concentration (e.g., 1 µM).

  • IC₅₀ Determination for Key Off-Targets: For any kinases that show significant inhibition in the initial screen (e.g., >50% inhibition), perform full dose-response curves to determine their IC₅₀ values.

  • Comparative Analysis: Compare the IC₅₀ values for SGK-1 with those for other kinases (e.g., Akt1, Akt2, Akt3, p70S6K, PKA). A high selectivity ratio (IC₅₀ off-target / IC₅₀ SGK-1) is desirable.[14][15]

Summary and Future Directions

The development of SGK-1 inhibitors based on the 7-azaindole scaffold represents a promising avenue for the discovery of novel therapeutics. The strategies and protocols outlined in this document provide a framework for the rational design, synthesis, and biological evaluation of such compounds. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors to advance them into preclinical and clinical development. The elucidation of co-crystal structures of 7-azaindole inhibitors bound to SGK-1 will be invaluable for guiding structure-based drug design and further refining the SAR.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (also known as 5,6-dichloro-7-azaindole). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve yields. As Senior Application Scientists, we ground our recommendations in both established chemical principles and practical, field-proven experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. We will diagnose potential causes and provide actionable solutions.

Issue 1: Low or No Product Yield

Low yields are one of the most common frustrations in heterocyclic synthesis.[1] The causes can range from suboptimal reaction conditions to reagent impurities.[1]

Potential Causes & Recommended Solutions
  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical variables. A reaction that is too cold may not proceed, while excessive heat can lead to decomposition of starting materials or the desired product.[1]

    • Solution: Systematically screen reaction temperatures. Start with conditions reported in the literature for similar 7-azaindole syntheses and run small-scale trials at 10-20°C intervals above and below the reference temperature. Monitor reaction progress meticulously using TLC or LC-MS to identify the optimal balance between conversion rate and byproduct formation.

  • Ineffective Catalyst System: The synthesis of the 7-azaindole core often relies on transition metal catalysis (e.g., Palladium, Rhodium, or Iron).[2][3][4] Catalyst deactivation or the wrong choice of ligand can halt the reaction.

    • Causality: The pyridine nitrogen in the starting material can coordinate strongly to the metal center of the catalyst, effectively poisoning it and preventing it from participating in the catalytic cycle.[2]

    • Solution:

      • Ligand Screening: For palladium-catalyzed cross-coupling reactions (like Suzuki or Sonogashira), screen a panel of phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to promote challenging couplings.[5][6]

      • Catalyst Oxidant/Additive: In Rh(III)-catalyzed syntheses from 2-aminopyridines and alkynes, an external oxidant like a silver salt (e.g., Ag₂CO₃) is often required to regenerate the active catalyst and drive the reaction forward.[2][7]

      • Inert Atmosphere: Ensure strict anaerobic and anhydrous conditions. Oxygen can oxidize and deactivate many common catalysts, while water can interfere with organometallic intermediates. Use freshly distilled, degassed solvents and maintain a positive pressure of an inert gas like argon or nitrogen.[1]

  • Poor Quality of Reagents or Solvents: Impurities in starting materials or residual water in solvents are frequent culprits for low yields.

    • Solution: Use reagents from reputable suppliers. Verify the purity of starting materials by NMR or LC-MS. When reactions are moisture-sensitive, always use freshly dried solvents. For instance, THF should be dried over sodium/benzophenone, and aprotic polar solvents like DMF should be purchased anhydrous and stored over molecular sieves.

Issue 2: Formation of Significant Impurities or Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates side reactions are occurring. Identifying these byproducts is key to suppressing their formation.

Potential Causes & Recommended Solutions
  • Homocoupling of Starting Materials: In cross-coupling reactions, boronic acids or alkynes can couple with themselves, consuming starting material and complicating purification.

    • Causality: This often occurs when the rate of reductive elimination from the catalyst is slow compared to transmetalation.

    • Solution: Adjust the reaction parameters. Lowering the reaction temperature or catalyst loading can sometimes disfavor homocoupling. Ensure the stoichiometry is precise; a slight excess of one coupling partner may be beneficial, but a large excess can promote side reactions.

  • Formation of Isomeric Products: Depending on the synthetic route, cyclization can sometimes occur at different positions, leading to constitutional isomers that are difficult to separate.

    • Solution: The regioselectivity of cyclization is often dictated by the catalyst and directing groups. For instance, in some domino reactions, the choice of an alkali-amide base (e.g., KN(SiMe₃)₂ vs. LiN(SiMe₃)₂) can control the chemoselectivity between the formation of 7-azaindoles and their reduced 7-azaindoline counterparts.[8][9] Review literature on similar scaffolds to select a route known for high regioselectivity.

  • Product Decomposition: The target molecule, this compound, may be unstable under the reaction or workup conditions.

    • Solution: Monitor the reaction by TLC or LC-MS for the appearance and then disappearance of the product spot/peak over time.[1] If degradation is observed, consider running the reaction at a lower temperature for a longer period. During workup, avoid harsh acidic or basic conditions if the molecule is shown to be sensitive.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a low-yielding synthesis.

G cluster_purity Purity Issues cluster_conditions Condition Optimization cluster_byproducts Byproduct Analysis start Low Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_byproducts Analyze Crude Mixture (LC-MS, NMR) start->analyze_byproducts purify_sm Purify/Re-source Starting Materials check_purity->purify_sm Impure? dry_solvents Use Freshly Dried Solvents check_purity->dry_solvents Moisture? optimize_temp Screen Temperature & Reaction Time check_conditions->optimize_temp Suboptimal? optimize_catalyst Screen Catalysts & Ligands check_conditions->optimize_catalyst Catalyst Issue? id_byproducts Identify Side Products (e.g., Isomers, Homocoupling) analyze_byproducts->id_byproducts end_goal Improved Yield of This compound purify_sm->end_goal dry_solvents->end_goal optimize_temp->end_goal optimize_catalyst->end_goal adjust_stoich Adjust Stoichiometry or Reagent Addition Order id_byproducts->adjust_stoich adjust_stoich->end_goal

Caption: A logical workflow for diagnosing and solving low-yield issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for the 7-azaindole scaffold?

There are several robust methods for constructing the 7-azaindole (pyrrolo[2,3-b]pyridine) core. The choice depends on the availability of starting materials and the desired substitution pattern.

  • Palladium-Catalyzed Cross-Coupling and Cyclization: These are among the most versatile methods.[10] A common approach involves a Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization.[3] Alternatively, Suzuki reactions can be used to introduce substituents before or after the formation of the core ring structure.[5][11]

  • Rhodium-Catalyzed Annulation: This method involves the coupling of a 2-aminopyridine with an internal alkyne, often catalyzed by a Rh(III) complex with a silver co-oxidant.[2][7] It provides direct access to the 7-azaindole core.

  • Chichibabin-like Cyclization: This involves the condensation of a picoline derivative (like 2-fluoro-3-picoline) with a nitrile (like benzonitrile) in the presence of a strong base such as lithium diisopropylamide (LDA).[9][12]

  • Bartoli Indole Synthesis: While sometimes suffering from lower yields for azaindoles due to the electron-deficient nature of the pyridine ring, this method, using a nitro-pyridine and a vinyl Grignard reagent, is a viable option.[13][14]

Q2: How do I choose the right protecting group for the pyrrole nitrogen?

The pyrrole N-H is acidic and can interfere with certain reagents (e.g., organolithiums, Grignards). Protecting it is often necessary.

  • Tos-yl (Ts): The tosyl group is robust and strongly electron-withdrawing, which can influence the reactivity of the ring. It is typically removed under basic conditions (e.g., NaOH or KOH in methanol/water).

  • SEM (2-(Trimethylsilyl)ethoxymethyl): The SEM group is a popular choice as it is stable to many reaction conditions but can be reliably removed under acidic conditions (e.g., TFA) or with fluoride sources (e.g., TBAF).[6]

  • Boc (tert-Butoxycarbonyl): The Boc group is easily installed and removed with acid (e.g., TFA). However, it can be labile under certain cross-coupling conditions.

The choice of protecting group should be orthogonal to other planned reaction steps. For example, if your synthesis involves a base-sensitive functional group, using an acid-labile protecting group like SEM or Boc is advisable.

Q3: What is a reliable method for purifying this compound?

Purification is highly dependent on the nature of the impurities.

  • Column Chromatography: This is the most common method. Due to the polar nature of the N-H group, a mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. A gradient elution is often effective. Adding a small amount of triethylamine (~0.1-1%) to the eluent can help reduce tailing on silica gel for basic compounds like azaindoles.

  • Crystallization: If the crude product is sufficiently pure (>90%), crystallization can be an excellent method for obtaining highly pure material. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Acid/Base Wash: During the workup phase, an acid wash (e.g., dilute HCl) can remove basic impurities, while a base wash (e.g., NaHCO₃ solution) can remove acidic byproducts. However, ensure your target compound is stable to these conditions first.

Q4: I need to scale up my reaction. What are the key considerations?

Scaling up a reaction from milligrams to grams or kilograms introduces new challenges.

  • Heat Transfer: Exothermic or endothermic reactions that are manageable on a small scale can become hazardous or inefficient in a large reactor. Ensure the reactor has adequate heating and cooling capacity. For highly exothermic reactions, consider portion-wise addition of reagents to control the temperature.

  • Mixing: Efficient stirring is crucial, especially for heterogeneous reactions.[1] What works with a small magnetic stir bar may require a powerful overhead mechanical stirrer on a larger scale.

  • Reagent Addition: The order and rate of reagent addition can be more critical on a larger scale. For example, adding a Grignard reagent too quickly can cause localized heating and side reactions.

  • Workup and Isolation: Extractions and filtrations become more time-consuming. Ensure you have appropriately sized glassware and equipment. A reaction that takes 10 minutes to work up on a 100 mg scale could take hours on a 100 g scale.

Data & Protocols

Table 1: Comparison of Catalytic Systems for 7-Azaindole Synthesis
Catalytic SystemStarting MaterialsTypical ConditionsAdvantagesPotential Issues
Pd₂(dba)₃ / SPhos Halo-aminopyridine + Boronic Acid (Suzuki)K₂CO₃, 1,4-Dioxane/H₂O, 80-100 °CHigh functional group tolerance, commercially available reagents.Catalyst poisoning, homocoupling of boronic acid.
Pd(PPh₃)₂Cl₂ / CuI Halo-aminopyridine + Terminal Alkyne (Sonogashira)Et₃N, THF or DMF, 60-90 °CDirect route to install alkynyl groups for subsequent cyclization.Requires careful exclusion of oxygen to prevent alkyne homocoupling (Glaser coupling).
[RhCp*Cl₂]₂ / Ag₂CO₃ 2-Aminopyridine + Internal AlkyneDCE, 100-130 °CDirect C-H activation and annulation in one step.[2]Requires expensive rhodium catalyst and silver oxidant.
Fe(acac)₃ o-Haloaromatic amine + Terminal AlkyneMicrowave, 130 °CUses an inexpensive and abundant iron catalyst.[3]May require microwave conditions, which can be challenging to scale.
Representative Protocol: Palladium-Catalyzed Annulation

This protocol describes a general procedure for the synthesis of a substituted 7-azaindole from a 2-amino-3-iodopyridine derivative and a terminal alkyne, which is a common strategy that can be adapted for the synthesis of this compound.

Step 1: Sonogashira Coupling

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-amino-5,6-dichloro-3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and triethylamine (3.0 eq) via syringe.

  • Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting iodide is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.

  • Concentrate the filtrate under reduced pressure. The crude product can be used directly in the next step or purified by column chromatography.

Step 2: Intramolecular Cyclization (Larock Indole Synthesis)

  • Dissolve the crude alkynyl aminopyridine from Step 1 in anhydrous DMF.

  • Add potassium tert-butoxide (2.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete by TLC/LC-MS.

  • Carefully quench the reaction by pouring it into a cold aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired this compound.

Simplified Catalytic Cycle: Sonogashira Coupling

This diagram illustrates the key steps in the palladium-catalyzed Sonogashira coupling, which is often the first step in building the 7-azaindole core.

G cluster_reactants cluster_product pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L₂-C≡CR² pd_complex1->pd_complex2 Transmetalation (with Cu-acetylide) pd_complex2->pd0 Reductive Elimination product R¹-C≡CR² (Product) pd_complex2->product r1x R¹-X (Halo-aminopyridine) r1x->pd_complex1 r2h H-C≡CR² (Alkyne) r2h->pd_complex2 CuI, Base

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

References

Technical Support Center: Regioselective Functionalization of Dichlorinated Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of dichlorinated pyrrolopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively modifying these valuable heterocyclic scaffolds. Pyrrolopyridines, also known as azaindoles, are privileged structures in drug discovery, and their dichlorinated variants are versatile intermediates for building molecular diversity.[1][2] However, controlling reactivity at a specific position in the presence of multiple reactive sites presents a significant synthetic challenge.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, problem-solving format. We will delve into the causality behind experimental choices, offering field-proven insights to help you overcome common hurdles and achieve your synthetic goals with precision and confidence.

Understanding the Core Challenge: Inherent Reactivity of Dichlorinated Pyrrolopyridines

The primary challenge in the functionalization of dichlorinated pyrrolopyridines lies in differentiating between two C-Cl bonds and several C-H bonds, all with distinct electronic and steric environments. The pyridine ring is electron-deficient, which activates its C-Cl bond for nucleophilic aromatic substitution (SNAr) and influences the acidity of its C-H bonds. Conversely, the pyrrole ring is electron-rich. This electronic dichotomy governs the regiochemical outcome of many reactions.

Caption: Reactivity map of a generic dichlorinated pyrrolopyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common reaction types to directly address specific experimental challenges.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, etc.)

Cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, but achieving regioselectivity is paramount.

Q1: My Suzuki coupling reaction on a 2,4-dichloropyrrolopyridine is producing a mixture of the 2-substituted and 4-substituted products. How can I favor substitution at one position?

A1: This is a classic regioselectivity problem governed by both electronics and sterics. The C4 position is generally more reactive in cross-coupling reactions of 2,4-dihalopyrimidines and related heterocycles.[3] However, you can steer the selectivity through careful tuning of reaction parameters, particularly the palladium ligand.

  • Causality: The regioselectivity is often determined by the oxidative addition step. The choice of phosphine ligand on the palladium center can dramatically influence which C-Cl bond is activated. Bulky, electron-rich ligands can override the intrinsic electronic preference and direct the catalyst to the more sterically accessible C-Cl bond.

  • Troubleshooting & Optimization:

    • Ligand Screening: This is the most critical factor. For C2-selectivity, sterically demanding ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or bulky N-heterocyclic carbenes (NHCs) can be effective.[3] For C4-selectivity, smaller ligands like PPh₃ or P(t-Bu)₃ may suffice.

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity. Start at room temperature and slowly increase if reactivity is low.

    • Solvent Choice: The polarity of the solvent can influence catalyst activity and selectivity. A screen of common solvents like dioxane, THF, and toluene/water mixtures is recommended.

Parameter To Favor C4-Substitution (Generally More Reactive) To Favor C2-Substitution (Challenging) Rationale
Pd Catalyst/Ligand Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ with bulky ligands (XPhos, SPhos), NHC-Pd complexes (e.g., IPr)Bulky ligands sterically disfavor approach to the more hindered C2 position, forcing reaction at C4.[3]
Temperature 60-80 °C0 °C to Room TemperatureLower temperatures can amplify small energetic differences between the two competing oxidative addition transition states.
Base K₂CO₃, Cs₂CO₃K₃PO₄, CsFThe choice of base can influence catalyst stability and activity, indirectly affecting selectivity.

Q2: I'm attempting a Sonogashira coupling, but I'm observing significant homocoupling of my alkyne (Glaser coupling) and low yield of the desired product. What's going wrong?

A2: Sonogashira reactions are sensitive to oxygen and the copper(I) co-catalyst. Homocoupling is a common side reaction.

  • Causality: The copper(I) acetylide intermediate can be oxidized by trace oxygen to form a copper(II) species, which promotes the dimerization of the alkyne.

  • Troubleshooting & Optimization:

    • Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly degassed. Use a robust inert atmosphere (Argon is preferable to Nitrogen). The "freeze-pump-thaw" method (3 cycles) is highly effective.

    • Use a Copper-Free Protocol: Several modern protocols avoid the use of a copper co-catalyst, which completely eliminates the Glaser coupling pathway. These often rely on more active palladium catalysts or specific additives.

    • Reagent Purity: Use high-purity terminal alkyne and ensure your base (typically an amine like Et₃N or DIPEA) is freshly distilled and dry.

Part 2: Direct C-H Functionalization

Direct C-H functionalization offers an atom-economical alternative to cross-coupling but presents its own regioselectivity challenges, especially in the presence of C-Cl bonds.[4][5]

Q3: I want to introduce an aryl group at a C-H position on the pyrrole ring without touching the C-Cl bonds. My attempts with standard cross-coupling conditions are failing. What approach should I take?

A3: This requires a complete shift in catalytic strategy from cross-coupling to C-H activation. You need a catalyst that preferentially cleaves a C-H bond over a C-Cl bond.

  • Causality: Palladium catalysts used for cross-coupling are designed to undergo oxidative addition into C-X bonds. For C-H functionalization, catalysts based on Rh(III), Ru(II), or sometimes specialized Pd(II) systems are used, which operate through a different mechanism, often a concerted metalation-deprotonation (CMD) pathway.[6]

  • Troubleshooting & Optimization:

    • Catalyst Choice: Explore catalysts known for C-H activation, such as [RhCp*Cl₂]₂ or [Ru(p-cymene)Cl₂]₂.

    • Directing Groups (DGs): Regioselectivity in C-H activation is often controlled by a directing group.[4] If your pyrrolopyridine doesn't have one, you may need to temporarily install a group (e.g., a picolinamide or pyrimidyl group) on the pyrrole nitrogen that can chelate to the metal center and direct functionalization to a specific C-H bond.

    • Oxidant/Additive: Many C-H activation cycles require a stoichiometric oxidant (e.g., AgOAc, Cu(OAc)₂) to regenerate the active catalyst. The choice of oxidant is critical and often substrate-dependent.

cluster_protocol Experimental Workflow start Goal: Regioselective C-H Functionalization check_dg Does the substrate have a directing group (DG)? start->check_dg install_dg 1. Install a suitable DG (e.g., on pyrrole-N) check_dg->install_dg No reaction_setup 2. Screen C-H activation catalysts (e.g., Rh, Ru) and oxidants check_dg->reaction_setup Yes no_dg Use conditions for 'native' C-H functionalization (often less selective) check_dg->no_dg No, and installation is not feasible install_dg->reaction_setup monitor 3. Monitor reaction by LC-MS for conversion and isomers reaction_setup->monitor analyze 4. Characterize regiochemistry (2D NMR) monitor->analyze remove_dg 5. Remove the directing group analyze->remove_dg

Caption: Workflow for directing group-assisted C-H functionalization.

Part 3: General Troubleshooting and Characterization

Q4: I've performed a reaction and isolated a product, but I'm unsure of the regiochemistry. How can I definitively assign the structure?

A4: Ambiguous regiochemistry is a common problem. Relying on TLC or ¹H NMR alone is insufficient.

  • Causality: Regioisomers often have very similar polarities and ¹H NMR spectra, making them difficult to distinguish.

  • Troubleshooting & Optimization:

    • 2D NMR Spectroscopy: This is the most powerful tool short of X-ray crystallography.

      • NOESY/ROESY: A Nuclear Overhauser Effect correlation between a new substituent and a proton on the pyrrolopyridine core provides through-space proof of proximity and, therefore, location.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. A correlation from a proton on your new substituent to a specific carbon in the core can unequivocally establish the point of attachment.

    • Single-Crystal X-ray Diffraction: If you can grow a suitable crystal, this method provides an unambiguous 3D structure and is considered the "gold standard" for structural confirmation.

    • Comparison to Known Compounds: If one of the possible isomers has been reported in the literature, comparing your spectroscopic data (¹H NMR, ¹³C NMR, MS) to the reported values can provide a confident assignment.

Q5: My reaction yields a mixture of regioisomers that are inseparable by standard silica gel column chromatography. What are my options?

A5: This is a frustrating but common purification challenge.

  • Causality: Regioisomers can have nearly identical polarity, leading to co-elution.

  • Troubleshooting & Optimization:

    • Change the Stationary Phase: If silica (a polar, acidic stationary phase) fails, try a different one. Alumina (basic or neutral), or reverse-phase silica (C18) can offer different selectivity.

    • Preparative HPLC: High-Performance Liquid Chromatography offers much higher resolving power than flash chromatography and is often successful in separating stubborn isomers. Both normal-phase and reverse-phase methods should be explored.

    • Derivatization: Sometimes, the easiest way to separate isomers is to temporarily change one of them. For example, if your product contains a free N-H on the pyrrole, you can protect it (e.g., with a BOC group). The resulting derivatives may have different polarities that allow for separation. After separation, the protecting group is removed.

    • Crystallization: If one isomer is significantly less soluble than the others in a particular solvent system, fractional crystallization can be an effective, scalable purification method.

Detailed Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol provides a starting point for the C4-selective arylation of a model 2,4-dichloropyrrolopyridine.

Objective: To selectively couple an arylboronic acid at the C4 position.

Materials:

  • 2,4-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • PdCl₂(dppf)·CH₂Cl₂ (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-dichloro-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the PdCl₂(dppf)·CH₂Cl₂ catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 dioxane:water mixture (e.g., 8 mL dioxane, 2 mL water for a 0.5 mmol scale reaction). The solution should be thoroughly degassed again via the freeze-pump-thaw method (3 cycles) for best results.

  • Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[7] A typical reaction time is 4-12 hours. Look for the disappearance of the starting material and the appearance of a new, higher Rf spot (if on reverse-phase TLC) or lower Rf spot (if on normal-phase TLC).

  • Work-up: After the reaction is complete (as judged by monitoring), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired C4-arylated product.

  • Characterization: Confirm the structure and regiochemistry of the purified product using ¹H NMR, ¹³C NMR, HRMS, and 2D NMR techniques as described in Q4.

References

Technical Support Center: A Senior Application Scientist's Guide to Overcoming Solubility Challenges with 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine derivatives. As a Senior Application Scientist, I understand that unlocking the full potential of novel compounds is often predicated on overcoming fundamental physicochemical hurdles. The 7-azaindole core, particularly when substituted with lipophilic groups like dichlorides, presents a significant, yet manageable, solubility challenge for researchers.

This guide is structured from my field experience to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your own experiments. We will move from foundational questions to systematic troubleshooting and advanced formulation strategies, ensuring you can achieve consistent, reproducible, and biologically relevant results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions researchers face when handling these compounds.

Q1: Why are my this compound derivatives so poorly soluble in aqueous buffers?

A: The poor aqueous solubility is inherent to the molecule's structure for two primary reasons. First, the fused aromatic pyrrolo[2,3-b]pyridine system is rigid, planar, and hydrophobic. Second, the addition of two chlorine atoms significantly increases the molecule's lipophilicity (a measure of its preference for fatty or non-polar environments over aqueous ones).[1][2] Halogenation is a common strategy in medicinal chemistry to enhance membrane permeation, but it invariably reduces aqueous solubility.[3] This combination results in a compound that strongly prefers to remain in a solid, crystalline state rather than dissolve in water.

Q2: What is the best solvent to prepare an initial stock solution?

A: The recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[4][5] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules. It is critical to use an anhydrous grade and to keep the vial tightly sealed, as DMSO is highly hygroscopic (readily absorbs moisture from the air).[6] Water contamination can significantly lower the solubility of your hydrophobic compound, leading to precipitation in your stock solution over time.[6] N,N-Dimethylformamide (DMF) is a viable alternative.[5]

Q3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous buffer. What is the first thing I should do?

A: This is the most common issue, often caused by an abrupt change in solvent polarity that "shocks" the compound out of solution. Before attempting more complex formulations, optimize your dilution technique. Instead of pipetting the stock directly into the buffer, add the DMSO stock solution slowly and dropwise into your aqueous buffer while the buffer is being vortexed or rapidly stirred.[5][7] This ensures immediate and rapid mixing, preventing localized high concentrations of the compound that can trigger precipitation. Also, verify that the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% for cell-based assays, to avoid solvent-induced artifacts.[4][8]

Q4: Can I heat the solution to help dissolve my compound?

A: Yes, gentle warming is a standard technique.[4] You can warm the solution in a water bath to 37°C for 5-10 minutes, which often provides enough energy to overcome the lattice energy of the solid.[6][7] Sonication in a water bath is another excellent method to break up compound aggregates and facilitate dissolution.[4][5] However, always be mindful of the thermal stability of your specific derivative. Avoid aggressive or prolonged heating, which could lead to degradation.

Q5: How does pH impact the solubility of this compound class?

A: The pyrrolo[2,3-b]pyridine core contains basic nitrogen atoms, making these derivatives weak bases.[9][10] Consequently, their solubility is pH-dependent.[11] In acidic conditions (lower pH), the nitrogen atoms can become protonated, imparting a positive charge on the molecule. This charged species is significantly more polar and thus more soluble in aqueous media.[12][13] Therefore, lowering the pH of your buffer by 1-2 units below the compound's pKa can dramatically improve solubility.[4]

Section 2: Systematic Troubleshooting Workflow

When facing insolubility, a systematic approach is more effective than random trial and error. The following workflow provides a logical sequence of steps to diagnose and solve the problem.

G cluster_0 start Start: Compound Insoluble in Aqueous Buffer stock Step 1: Prepare Stock (e.g., 10-50 mM) in 100% Anhydrous DMSO start->stock dissolved_stock Did it dissolve? stock->dissolved_stock aid Apply Gentle Aid: - Sonicate (5-10 min) - Warm to 37°C (5-10 min) dissolved_stock->aid No dilute Step 2: Dilute Stock into Aqueous Buffer dissolved_stock->dilute Yes still_insoluble Still Insoluble? aid->still_insoluble lower_conc Action: Prepare a fresh, lower concentration stock still_insoluble->lower_conc Yes still_insoluble->dilute No lower_conc->stock precipitate Did it precipitate? dilute->precipitate optimize_dilution Step 3: Optimize Dilution - Add stock to vortexing buffer - Use stepwise dilution precipitate->optimize_dilution Yes success Success: Proceed with Experiment precipitate->success No still_precipitates Still Precipitates? optimize_dilution->still_precipitates formulation Step 4: Re-evaluate Formulation (Move to In-Depth Protocols) still_precipitates->formulation Yes still_precipitates->success No

Caption: A decision tree for troubleshooting the solubility of pyrrolopyridine derivatives.

Section 3: In-Depth Protocols & Methodologies

If basic troubleshooting is insufficient, the following detailed protocols provide robust methods for enhancing solubility.

Protocol 1: Standard High-Concentration Stock Solution Preparation

Rationale: Creating a concentrated, stable stock solution is the foundation for all subsequent experiments. Using high-purity, anhydrous DMSO is non-negotiable to prevent moisture-induced precipitation.[6]

  • Equilibration: Allow the vial of lyophilized compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10-20 mM).[4]

  • Mechanical Agitation: Vortex the vial vigorously for 2 minutes.[5]

  • Assisted Dissolution (If Needed): If solid particles remain, sonicate the vial in a water bath for 5-10 minutes or warm it in a 37°C water bath for 5-10 minutes.[4][6]

  • Visual Confirmation: Hold the vial against a light source to ensure the solution is perfectly clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes in low-binding tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Improving Solubility with pH Adjustment

Rationale: For weak bases like 7-azaindole derivatives, lowering the pH of the aqueous medium protonates the molecule, increasing its polarity and dramatically enhancing its solubility.[4][9] This protocol systematically identifies an optimal pH.

G cluster_0 stock Start: 10 mM Stock in DMSO buffers Prepare Buffers (e.g., pH 5.0, 6.0, 7.4) stock->buffers dilute Dilute 1:100 (Add 1µL stock to 99µL of vortexing buffer) buffers->dilute incubate Incubate (e.g., 30 min at RT) dilute->incubate inspect Visual Inspection (Check for Precipitate) incubate->inspect quantify Optional: Centrifuge & Analyze Supernatant (HPLC) inspect->quantify result Result: Optimal pH Identified quantify->result

Caption: Experimental workflow for pH-dependent solubility screening.

Methodology:

  • Prepare Buffers: Prepare a series of biologically compatible buffers across a relevant pH range (e.g., citrate for pH 5.0, MES for pH 6.0, HEPES for pH 7.4). Ensure all buffer components are fully dissolved.

  • Aliquot Buffers: Pipette 99 µL of each buffer into separate, clearly labeled microcentrifuge tubes.

  • Dilute Stock: While vortexing a buffer tube, add 1 µL of the 10 mM DMSO stock solution. This achieves a final compound concentration of 100 µM and a final DMSO concentration of 1%.[5] Repeat for each pH condition.

  • Equilibrate: Incubate the tubes at room temperature for 30 minutes to allow them to reach equilibrium.

  • Assess Solubility: Visually inspect each tube against a bright background for any signs of cloudiness or precipitation. The pH that yields the clearest solution is optimal.

  • Quantitative Analysis (Optional): For a more rigorous assessment, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.[14]

Protocol 3: Using a Co-solvent System

Rationale: A co-solvent acts as a bridge between the highly non-polar compound and the polar aqueous buffer, reducing the polarity shock during dilution and helping to keep the compound in solution.[12][15]

  • Prepare Stock: Prepare a concentrated stock solution (e.g., 20 mM) in 100% DMSO as described in Protocol 1.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in a co-solvent such as ethanol or PEG-400. For example, dilute the 20 mM DMSO stock 1:10 in ethanol to create a 2 mM solution in a 10% DMSO / 90% ethanol mixture.

  • Final Dilution: Add the intermediate co-solvent dilution to your final aqueous buffer to achieve the desired working concentration. This multi-step process provides a gentler transition in solvent polarity.

Section 4: Data Interpretation & Summary Tables

Understanding the solubility limits of your compound is crucial for experimental design. The "shake-flask" method is a gold-standard technique for determining thermodynamic solubility.[9][16]

Table 1: Example Solubility Data for a Hypothetical this compound Derivative

Solvent SystemTemperature (°C)Solubility (µg/mL)Classification
Deionized Water25< 0.1Practically Insoluble
PBS (pH 7.4)250.5Very Sparingly Soluble
PBS (pH 6.0)2515.2Sparingly Soluble
5% DMSO in PBS (pH 7.4)2525.8Slightly Soluble
5% Tween-80 in PBS (pH 7.4)2545.1Slightly Soluble
100% DMSO25> 20,000 (>20 mg/mL)Freely Soluble

Scientist's Note: The data clearly illustrates the dramatic effect of pH, with a >30-fold increase in solubility when moving from pH 7.4 to 6.0. It also shows that while co-solvents and surfactants help, pH adjustment is the most powerful tool for this class of weakly basic compounds.

Section 5: Overview of Advanced Formulation Strategies

For in vivo studies or drug development, more advanced formulation techniques are often required to improve bioavailability.[17][18] These methods typically aim to present the drug to the biological system in a non-crystalline, higher-energy state.

  • Amorphous Solid Dispersions (ASDs): The compound is molecularly dispersed within a polymer matrix (e.g., PVP, HPMC-AS) using techniques like spray drying or hot-melt extrusion.[19][20] This prevents crystallization and can lead to a supersaturated solution upon contact with aqueous media, enhancing absorption.

  • Nanosuspensions: The particle size of the active pharmaceutical ingredient (API) is reduced to the sub-micron range (nanomilling).[17][18] This drastically increases the surface-area-to-volume ratio, which, according to the Noyes-Whitney equation, increases the dissolution rate.

  • Cyclodextrin Complexation: Cyclodextrins are cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble drug, forming an inclusion complex that is water-soluble.[10][17]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating in lipids, oils, and surfactants (e.g., Self-Emulsifying Drug Delivery Systems, SEDDS) can improve oral absorption by utilizing the body's natural lipid absorption pathways.[15][21]

By applying the principles and protocols in this guide, you will be well-equipped to overcome the solubility challenges posed by this compound derivatives and advance your research with confidence and precision.

References

Technical Support Center: Purification of Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the intricate art and science of purifying chlorinated heterocyclic compounds. As a cornerstone of many pharmaceuticals and specialty chemicals, the purity of these molecules is not just a regulatory hurdle but a fundamental requirement for efficacy and safety.[1] However, their unique electronic and steric properties often present significant purification challenges, from thermal instability to the tenacious presence of structurally similar impurities.

This guide is structured from my field experience to move beyond rote protocols. It is designed as a dynamic troubleshooting resource to help you diagnose issues, understand the underlying chemical principles, and implement robust, validated solutions in your laboratory. Here, we will explore the causality behind our choices, empowering you to adapt and innovate when faced with a novel purification challenge.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the high-level questions that form the basis of a sound purification strategy.

Question: What makes chlorinated heterocyclic compounds particularly challenging to purify?

Answer: The challenges are multi-faceted and stem from their inherent chemical nature:

  • Polarity Mimicry: Chlorination alters the electronic profile of a heterocyclic ring, but often, process-related impurities (e.g., regioisomers, under- or over-chlorinated species) have very similar polarities, making chromatographic separation difficult.[2]

  • Thermal and Chemical Instability: The presence of both a heteroatom and a halogen can create reactive sites. Many chlorinated heterocycles are sensitive to heat and acidic or basic conditions, leading to degradation during distillation or on standard chromatography media like silica gel.

  • High Crystallinity & Low Solubility: While sometimes advantageous, many planar, rigid heterocyclic systems exhibit strong crystal lattice energy, making them poorly soluble in common recrystallization solvents. This can lead to the use of high-boiling point solvents where the compound may degrade.

Question: How do I select the primary purification technique for my compound?

Answer: The choice depends on a hierarchy of factors: the scale of your synthesis, the required purity level, the nature of the impurities, and the stability of your compound. A general decision workflow can be visualized as follows:

G start Crude Product (>1g scale?) large_scale Yes start->large_scale small_scale No start->small_scale recrystallization Attempt Recrystallization (Is it a stable solid?) large_scale->recrystallization column_chrom Column Chromatography (Silica / Alumina) small_scale->column_chrom cryst_yes Yes recrystallization->cryst_yes cryst_no No recrystallization->cryst_no purity_check2 Purity Acceptable? column_chrom->purity_check2 purity_check1 Purity Acceptable? cryst_yes->purity_check1 cryst_no->column_chrom purity_check1->column_chrom No success Pure Product purity_check1->success Yes purity_check2->success Yes failure Further Purification Needed purity_check2->failure No advanced_tech Advanced Techniques: - Prep-HPLC/SFC - Activated Carbon - Distillation/Sublimation failure->advanced_tech

Caption: Initial Purification Strategy Decision Workflow.

Table 1: Comparison of Primary Purification Techniques

TechniqueProsConsBest For
Recrystallization Highly scalable, cost-effective, can yield very high purity material.Compound must be a stable solid; requires finding a suitable solvent system; can have lower yields.Large-scale purification (>5g) where impurities have different solubility profiles.[3][4]
Column Chromatography Versatile, applicable to most soluble compounds, good for separating mixtures with different polarities.Can be labor-intensive, uses large solvent volumes, potential for compound degradation on acidic silica.Small to medium scale (10mg - 10g) purification and initial cleanup.[5][6]
Preparative HPLC High resolution, excellent for separating very similar compounds and isomers.Expensive, limited loading capacity, requires specialized equipment.Final polishing step for high-value compounds (e.g., drug candidates) and separation of difficult isomers.
Supercritical Fluid Chromatography (SFC) Fast, uses less organic solvent, excellent for chiral and halogenated compounds.[7][8]High initial equipment cost; less common in academic labs.Chiral separations and purification of thermally labile halogenated compounds.[9][10]

Section 2: Troubleshooting Guide - Recrystallization

Recrystallization is a powerful technique driven by the differential solubility of your product and its impurities in a chosen solvent at varying temperatures.[11]

Problem 1: My compound "oils out" instead of forming crystals upon cooling.

  • Probable Cause & Causality: "Oiling out" occurs when the solute's solubility limit is exceeded while the solution temperature is still above the compound's melting point. This is common when using a solvent in which the compound is excessively soluble or when cooling is too rapid. Impurities can also suppress the melting point and disrupt crystal lattice formation.

  • Solution Pathway:

    • Reduce Cooling Rate: After dissolving your compound in the minimum amount of boiling solvent, allow it to cool to room temperature slowly on the benchtop before moving to an ice bath. Slow cooling provides the thermodynamic landscape for ordered crystal nucleation.

    • Add More Solvent: The solution may be too supersaturated. Add a small amount (5-10% more) of the hot solvent and reheat to dissolve everything before attempting to cool again.

    • Change Solvent System: Your compound may be too soluble or its melting point too low for the chosen solvent. Select a solvent in which the compound is less soluble at high temperatures. Alternatively, use a two-solvent system: dissolve the compound in a "good" solvent and add a "poor" solvent (an anti-solvent) dropwise at the boiling point until the solution becomes faintly turbid. This fine-tunes the saturation point.[12]

Problem 2: The final product is still colored, even after recrystallization.

  • Probable Cause & Causality: Highly conjugated impurities can be intensely colored and may co-crystallize with your product if they are structurally similar. Alternatively, the color may result from slight degradation of your product at the solvent's boiling temperature.

  • Solution Pathway:

    • Activated Carbon Treatment: Activated carbon has a high surface area and a strong affinity for planar, colored organic molecules.[13][14] It can effectively adsorb these impurities from the solution.

    • Re-purification with a Different Method: If color persists, the impurity is likely too similar to your product for recrystallization to be effective. A more selective technique like column chromatography may be necessary.[15]

Protocol: Decolorization with Activated Carbon
  • Dissolve the impure, colored compound in the minimum amount of an appropriate hot solvent as you would for a normal recrystallization.[16]

  • Remove the flask from the heat source and allow the boiling to subside slightly. This is critical to prevent violent bumping in the next step.

  • Add a very small amount of activated carbon (typically 1-2% of the solute's weight; a spatula tip is often sufficient).

  • Gently swirl the flask and reheat the mixture to boiling for 2-5 minutes to ensure maximum adsorption of impurities.

  • Perform a hot gravity filtration to remove the insoluble activated carbon.[16] This must be done quickly to prevent premature crystallization in the filter funnel.

  • Allow the clarified, hot filtrate to cool slowly to induce crystallization of the now colorless product.

Section 3: Troubleshooting Guide - Column Chromatography

Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[6][17]

Problem 1: My chlorinated heterocyclic product is degrading on the silica gel column.

  • Probable Cause & Causality: Standard silica gel is acidic (pH ~4-5) due to the presence of silanol (Si-OH) groups on its surface. Many nitrogen-containing heterocycles are basic and can be protonated, binding irreversibly to the column. Other sensitive functional groups can be hydrolyzed or eliminated under these acidic conditions.

  • Solution Pathway:

    • Deactivate the Silica: Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine (0.1-1.0%), to your eluent system. This base will preferentially interact with the acidic silanol groups, "shielding" your compound from them as it passes through the column.

    • Use a Different Stationary Phase:

      • Alumina (Al₂O₃): Can be obtained in neutral or basic grades and is an excellent alternative for acid-sensitive compounds. Note that alumina has different selectivity than silica, so your eluent system will likely need re-optimization.

      • Reverse-Phase Silica (C18): Here, the separation is based on hydrophobicity. This is an excellent choice if your impurities have a different polarity profile in a polar mobile phase (e.g., water/acetonitrile).

Problem 2: I have poor separation between my product and a key impurity.

  • Probable Cause & Causality: The eluent is either too strong (polar), moving both compounds too quickly for separation to occur, or too weak (non-polar), resulting in broad, overlapping bands. The selectivity of the chosen solvent system may also be insufficient to differentiate between the compounds.

  • Solution Pathway:

    • Optimize with TLC: Always optimize your separation on a Thin Layer Chromatography (TLC) plate first. The ideal eluent should give your product an Rf value of ~0.3 and show maximum separation from the impurity.

    • Use a Shallow Gradient: Instead of a steep increase in eluent polarity, use a long, shallow gradient. This gives the compounds more "column lengths" over which to resolve.

    • Change Solvent Selectivity: If a hexane/ethyl acetate system fails, try substituting a different polar solvent. For example, replacing ethyl acetate with dichloromethane or MTBE can alter the specific interactions with the stationary phase and your compounds, often dramatically improving separation.

G start Poor Separation (Co-elution) check_rf Is Product Rf ~0.3 on TLC? start->check_rf overload Is the column overloaded? (>1:30 sample:silica ratio?) check_rf->overload Yes adjust_polarity Adjust Eluent Polarity: - Too high Rf -> Less Polar - Too low Rf -> More Polar check_rf->adjust_polarity No reduce_load Reduce Sample Load overload->reduce_load Yes change_solvent Change Solvent Selectivity (e.g., Hex/EtOAc -> Hex/DCM) overload->change_solvent No success Improved Separation adjust_polarity->success reduce_load->success shallow_gradient Use a Slower, Shallower Gradient change_solvent->shallow_gradient shallow_gradient->success

Caption: Troubleshooting Workflow for Poor Chromatographic Separation.

Section 4: Advanced & Specialized Protocols

For the most persistent purification challenges, more advanced techniques are required.

FAQ: Standard methods have failed to separate my chlorinated isomers. What should I try next?

Answer: This is a prime scenario for Supercritical Fluid Chromatography (SFC) . SFC uses a supercritical fluid, most commonly CO₂, as the main mobile phase.[7][8] Supercritical CO₂ has liquid-like solvating power but gas-like viscosity and diffusivity. This allows for very fast and efficient separations. For halogenated compounds, SFC is particularly powerful because the mobile phase is less polar than typical normal-phase systems, allowing for unique selectivity that can resolve isomers inseparable by HPLC. Detection limits for halogenated compounds can be in the picogram range.[9][10][18]

FAQ: How can I remove trace metal catalysts (e.g., Palladium, Copper) used in my synthesis?

Answer: Metal impurities are a critical concern, especially in drug development.

  • Metal Scavengers: These are functionalized silica gels or polymers designed to chelate and bind specific metals. The crude product is simply stirred with the scavenger in a solution and then filtered.

  • Activated Carbon: Carbon can also adsorb trace metals, though less selectively than dedicated scavengers.[19]

  • Catalytic Reduction: In some cases, catalytic methods can be used to dechlorinate and degrade chlorinated impurities, although this is more common in remediation than in product purification.[20][21] The deactivation of metal chlorides with alkaline compounds can also inhibit the formation of certain chlorinated aromatic byproducts.[22]

FAQ: My product is a solid, but it's contaminated with a highly lipophilic chlorinated impurity (like a PCB or dioxin-like compound). How can I remove it?

Answer: This is a challenging problem, as these impurities are often highly soluble in organic solvents and can be difficult to remove by crystallization.

  • Adsorption using γ-Cyclodextrin: Channel-type γ-cyclodextrin assemblies have been shown to be effective adsorbents for completely removing chlorinated aromatic compounds from nonpolar media, such as oils.[23][24] This method relies on the inclusion of the impurity into the hydrophobic cavity of the cyclodextrin. The adsorbent can often be regenerated by washing with a solvent like n-hexane.[23][24]

  • Freezing-Lipid Filtration: For biological or fatty matrices, a technique involving freezing the sample can precipitate lipids while leaving the target compounds in solution, offering a preliminary cleanup step.[25]

  • Specialized Chromatography: Cleanup of samples containing polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs) often involves multi-step chromatography using columns packed with silica gel, alumina, and carbon.[25][26]

References

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions with 7-azaindole scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these powerful reactions. 7-Azaindoles are privileged heterocyclic motifs in drug discovery, but their unique electronic properties—an electron-rich pyrrole ring fused to an electron-deficient pyridine ring—present distinct challenges for optimization.[1][2]

This resource synthesizes field-proven insights and foundational principles to help you troubleshoot common issues and rationally optimize your reaction conditions.

Section 1: Foundational Concepts & General Optimization Strategies

Understanding the interplay of the core reaction components is the first step toward successful optimization. The 7-azaindole nucleus, with its acidic N-H proton and the coordinating pyridine nitrogen, can interact with the palladium catalyst in non-productive ways, making careful selection of parameters critical.[2][3]

The Catalytic Cycle: A Quick Primer

Most palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, etc.) proceed through a general catalytic cycle. Understanding these steps is key to diagnosing issues.[4]

Catalytic_Cycle Pd0 Active Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (e.g., Suzuki) or Base-mediated Coordination (e.g., Buchwald-Hartwig) PdII->Transmetal PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 product Product R-R' RedElim->product reagents1 R-X (7-Azaindole-Halide) reagents1->OxAdd reagents2 R'-M (e.g., Boronic Acid) or R'-H (e.g., Amine) reagents2->Transmetal

Figure 1. General Pd-Catalyzed Cross-Coupling Cycle.

Each step—oxidative addition, transmetalation, and reductive elimination—has a different rate-determining sensitivity to the choice of palladium precursor, ligand, base, and solvent.

Section 2: Troubleshooting Guide

This section addresses the most common failures in 7-azaindole cross-coupling reactions in a practical question-and-answer format.

Problem 1: Low or No Product Yield

This is the most frequent issue. A systematic approach is essential for diagnosis.[5]

A: First, confirm the integrity of your catalyst system.

  • Catalyst Activation: Are you using a Pd(II) precatalyst like Pd(OAc)₂ or a pre-activated Pd(0) source like Pd₂(dba)₃? Pd(II) sources require in situ reduction to the active Pd(0) state.[5][6] If this reduction fails, the catalytic cycle never begins. The choice of phosphine ligand can sometimes assist in this reduction.[7] For difficult couplings, consider using modern, well-defined palladium precatalysts (e.g., G3-XPhos, G4-RuPhos), which activate rapidly and reliably under basic conditions.[2][6]

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Check for leaks in your manifold and ensure solvents were properly degassed.[5]

A: This often points to issues with the stability of your reagents or catalyst, or the occurrence of undesired side reactions.

  • Protodeboronation (Suzuki Coupling): If you are performing a Suzuki reaction with a 7-azaindole boronic acid, the base can cause premature cleavage of the C-B bond, especially with electron-rich or heteroaromatic boronic acids.[8]

    • Solution: Use a milder or non-aqueous base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) instead of strong aqueous bases like NaOH or Ba(OH)₂.[3][9] Running the reaction under anhydrous conditions can also suppress this side reaction.

  • Catalyst Deactivation: The pyridine nitrogen of the 7-azaindole or the amine coupling partner can act as a ligand for the palladium center, leading to catalyst inhibition or decomposition.[3][10]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos, SPhos, or RuPhos).[1][11][12] These ligands form stable, highly active monoligated Pd(0) species that are less susceptible to inhibition and promote the desired reductive elimination step.[13]

  • Homocoupling: Formation of R-R or R'-R' products suggests that the transmetalation or reductive elimination steps are slow relative to side reactions of the organometallic reagents. This can be influenced by the choice of ligand and the stoichiometry of the reagents.

Troubleshooting_Low_Yield start Low / No Yield check_sm Is Starting Material (SM) Consumed? start->check_sm catalyst_issue Potential Catalyst Issue check_sm->catalyst_issue No side_reactions Decomposition or Side Products Observed check_sm->side_reactions Yes no_sm_consumed No check_activation Verify Catalyst Activation (Use Precatalyst?) Check Inert Atmosphere catalyst_issue->check_activation sm_consumed Yes check_protodeboronation Suzuki? Check for Protodeboronation. → Use milder base (K₃PO₄) side_reactions->check_protodeboronation check_deactivation Catalyst Deactivation? → Use bulky ligand (XPhos, SPhos) side_reactions->check_deactivation check_homocoupling Homocoupling? → Adjust stoichiometry, re-evaluate ligand side_reactions->check_homocoupling

Figure 2. Diagnostic workflow for low yield issues.
Problem 2: Reaction is Sluggish or Stalls

A: A stalling reaction often indicates catalyst deactivation or solubility issues.

  • Catalyst Lifetime: The palladium catalyst may not be stable under the reaction conditions for extended periods.

    • Solution: Lowering the reaction temperature can sometimes prolong catalyst lifetime. Alternatively, a more robust ligand that better protects the palladium center may be required.[14]

  • Solubility: As the reaction proceeds, the product or inorganic salts (e.g., from the base) may precipitate, hindering reaction kinetics.

    • Solution: Screen different solvents. Aprotic polar solvents like dioxane, THF, or DMF are common, but sometimes a less polar solvent like toluene is beneficial. The choice can dramatically affect reaction rates and even selectivity.[15][16] Ensure your base is at least partially soluble in the chosen solvent.[6]

Section 3: Frequently Asked Questions (FAQs)

A: Not always. Historically, N-protection (e.g., with SEM, Boc, or sulfonyl groups) was common to prevent N-arylation and other side reactions.[1][17][18] However, modern catalyst systems, particularly those using bulky biarylphosphine ligands and specific bases like LiHMDS or K₃PO₄, have made the coupling of unprotected halo-7-azaindoles highly efficient.[2][3][19]

  • When to consider protection: If you are using older catalyst systems (e.g., Pd(PPh₃)₄) or if you observe significant N-arylation as a side product, protection might be necessary.

  • When to go unprotected: For Buchwald-Hartwig aminations and Suzuki couplings, try conditions developed by Buchwald and others for unprotected N-H heterocycles first.[2][3] This saves synthetic steps.

A: Ligand choice is arguably the most critical parameter. The ideal ligand stabilizes the active Pd(0) species and accelerates the rate-determining step of the catalytic cycle.

Coupling TypeRecommended Ligand ClassKey Characteristics & RationaleExample Ligands
Suzuki-Miyaura Bulky, Electron-Rich Biaryl PhosphinesPromote fast oxidative addition and reductive elimination. Steric bulk favors the formation of the active monoligated palladium complex.[11]SPhos, XPhos, RuPhos
Buchwald-Hartwig Amination Bulky, Electron-Rich Biaryl Phosphines or Josiphos-type ligandsThe nature of the amine (primary, secondary, aryl, alkyl) is critical. Bulky ligands are generally required to facilitate C-N reductive elimination, which is often the rate-limiting step.[13][20]XPhos, RuPhos, Xantphos, DavePhos[1][12]
Sonogashira Triphenylphosphine (or similar) with Cu(I) cocatalystThe traditional system often works well. For copper-free variants, more specialized palladium/phosphine systems may be needed.[21]PPh₃, Pd(dppf)Cl₂[17]
Heck Phosphines or N-Heterocyclic Carbenes (NHCs)Ligand choice depends on the electronic nature of the olefin. Both electron-rich and electron-poor ligands have been used successfully.[22]P(o-tol)₃, PPh₃, IPr

A: The base plays multiple roles: it can act as a nucleophile activator (in Suzuki), a proton scavenger (in Heck or Sonogashira), and is crucial for the C-N bond-forming step in Buchwald-Hartwig amination.[9]

  • For Suzuki: K₃PO₄ and Cs₂CO₃ are excellent general choices, especially for sensitive boronic acids, as they are strong enough to facilitate transmetalation but minimize protodeboronation.[3][11]

  • For Buchwald-Hartwig: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a very common choice. For unprotected 7-azaindoles, a strong, hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) can be highly effective as it deprotonates the N-H without interfering with the catalyst.[2]

Section 4: Exemplary Protocols

The following protocols are adapted from literature procedures and serve as robust starting points for your optimization.

Protocol 1: Suzuki-Miyaura Coupling of a Halogenated 7-Azaindole

This protocol is based on conditions found to be effective for the C3-arylation of a protected 3-iodo-7-azaindole.[11]

  • Reagents & Materials:

    • 3-Iodo-N-protected-7-azaindole (1.0 equiv)

    • Aryl boronic acid (1.2 equiv)

    • Palladium source: Pd₂(dba)₃ (5 mol %)

    • Ligand: SPhos (5 mol %)

    • Base: Cs₂CO₃ (2.0 equiv)

    • Solvent: Toluene/Ethanol (1:1 mixture), degassed

    • Reaction vessel (e.g., Schlenk tube or microwave vial)

    • Inert atmosphere supply (Argon or N₂)

  • Procedure:

    • To the reaction vessel, add the 3-iodo-7-azaindole, aryl boronic acid, Pd₂(dba)₃, SPhos, and Cs₂CO₃.

    • Evacuate and backfill the vessel with an inert atmosphere three times.

    • Add the degassed toluene/ethanol solvent mixture via syringe.

    • Heat the reaction mixture to 60 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of an Unprotected Halo-7-Azaindole

This protocol is based on the highly effective conditions developed by the Buchwald group for the amination of unprotected halo-heterocycles.[2]

  • Reagents & Materials:

    • Halo-7-azaindole (e.g., 4-chloro-7-azaindole) (1.0 equiv)

    • Amine (primary or secondary) (1.2 equiv)

    • Palladium Precatalyst: RuPhos-Pd-G3 (1-2 mol %)

    • Base: LiHMDS (1.2 equiv, 1.0 M solution in THF)

    • Solvent: THF or Dioxane, anhydrous and degassed

    • Reaction vessel, oven-dried

    • Inert atmosphere supply (Argon or N₂)

  • Procedure:

    • In a glovebox or under a strong flow of inert gas, add the halo-7-azaindole, RuPhos-Pd-G3 precatalyst to an oven-dried reaction vessel.

    • Seal the vessel, remove from the glovebox, and add the anhydrous, degassed solvent.

    • Add the amine coupling partner via syringe.

    • Add the LiHMDS solution dropwise at room temperature.

    • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

References

troubleshooting kinase assay interference with pyrrolopyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for kinase assay development. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with pyrrolopyridine-based compounds and encountering challenges in their kinase assays. The unique properties of the pyrrolopyridine scaffold, which often mimics the purine ring of ATP, make these compounds excellent candidates for kinase inhibitors but also introduce specific modes of assay interference.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities, ensure data integrity, and accelerate your research.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding pyrrolopyridine compounds in kinase assays.

Q1: Why are pyrrolopyridine compounds common kinase inhibitors? The pyrrolopyridine heterocyclic nucleus is structurally similar to the purine ring of ATP.[1] This mimicry allows these compounds to effectively bind to the ATP-binding pocket of many kinases, making them a privileged scaffold for developing ATP-competitive inhibitors.[1][2]

Q2: My pyrrolopyridine inhibitor is highly potent in my biochemical assay but shows no activity in my cell-based assay. What's going on? This is a frequent observation. Several factors can cause this discrepancy:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[3]

  • High Intracellular ATP: The concentration of ATP inside a cell (millimolar range) is much higher than what is typically used in biochemical assays (micromolar range). For an ATP-competitive inhibitor, this high concentration of the natural substrate can outcompete the compound, leading to a significant drop in apparent potency.[4][5][6]

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.

  • Off-Target Effects: In the complex cellular environment, the compound might engage other proteins or pathways that counteract its intended effect.[3]

Q3: What is the most common reason for a false positive in a high-throughput screen (HTS) with compounds like these? Compound-dependent assay interference is the leading cause of false positives in HTS.[7] For pyrrolopyridine derivatives, this often manifests as:

  • Compound Aggregation: At higher concentrations, molecules can form submicrometer aggregates that non-specifically inhibit enzymes, a phenomenon that can be responsible for up to 95% of initial hits from a screen.[8][9]

  • Fluorescence Interference: If the compound is fluorescent or quenches the signal of a fluorescent probe, it can produce a false positive or negative result in fluorescence-based assays (e.g., TR-FRET, FP).[7][10]

  • Reporter Enzyme Inhibition: In luminescence-based assays like ADP-Glo™, the compound might inhibit the luciferase reporter enzyme rather than the target kinase.[8]

Q4: What is an "orthogonal assay" and why is it important? An orthogonal assay is a method that measures the same biological endpoint (e.g., kinase inhibition) but uses a different detection technology or principle.[7] Confirming a hit in an orthogonal assay is a critical step to rule out false positives caused by technology-specific interference.[7][8] For example, if an inhibitor is identified in a fluorescence-based screen, its activity should be confirmed using a luminescence-based (e.g., ADP-Glo™) or radiometric assay.

Section 2: In-Depth Troubleshooting Guides

This section provides structured workflows to diagnose and solve specific experimental problems.

Problem 1: Inconsistent IC50 Values or Steep Dose-Response Curves

Symptom: You observe highly variable IC50 values between experiments, or the dose-response curve is unusually steep (Hill slope > 1.5). This is often a hallmark of non-specific inhibition, frequently caused by compound aggregation.[8][9]

Troubleshooting Workflow:

G

Protocol 2: Detergent-Based Counter-Screen for Compound Aggregation

This protocol helps determine if the observed inhibition is due to the formation of compound aggregates.[9]

  • Prepare Reagents: Prepare a fresh stock solution of a non-ionic detergent, such as 0.1% (v/v) Triton X-100, in your assay buffer.

  • Set Up Assay: Prepare two sets of your standard kinase assay plates.

    • Plate A (Control): Perform the assay according to your standard protocol.

    • Plate B (Detergent): Add the Triton X-100 stock to your assay buffer to achieve a final concentration of 0.01%. Run the identical assay in this detergent-containing buffer.

  • Dose-Response: Test your pyrrolopyridine compound across its full dose-response range on both plates.

  • Analyze Data: Compare the IC50 values from Plate A and Plate B.

    • Interpretation: If the compound's inhibitory activity is significantly reduced or completely abolished in the presence of Triton X-100, it is highly likely acting as an aggregator.[9] The detergent helps to break up or prevent the formation of these aggregates.

Problem 2: Potency of an Inhibitor Changes Drastically with Different Assay Conditions

Symptom: The measured IC50 of your pyrrolopyridine compound is highly dependent on the ATP concentration used in the assay. This strongly suggests an ATP-competitive mechanism of action.[5]

Troubleshooting Workflow:

G

Protocol 1: ATP-Competition Assay to Determine Mechanism of Action

This experiment validates whether an inhibitor competes with ATP for the kinase active site.[5]

  • Determine ATP Km: First, you must determine the Michaelis constant (Km) of your kinase for ATP under your specific assay conditions.

  • Set Up Assay Conditions: Prepare three different kinase reaction buffers with varying ATP concentrations:

    • Low ATP: 0.1x Km ATP

    • Physiological ATP: 1x Km ATP

    • High ATP: 10x Km ATP

  • Generate Dose-Response Curves: For each ATP concentration, perform a full dose-response experiment with your pyrrolopyridine inhibitor to determine its IC50 value.

  • Analyze and Interpret Data: Plot the IC50 values as a function of ATP concentration.

    • ATP-Competitive: You will observe a rightward shift in the dose-response curve and a corresponding increase in the IC50 value as the ATP concentration increases. This is because more inhibitor is required to compete with the higher amount of ATP.[5]

    • Non-ATP-Competitive: The IC50 value will remain relatively constant regardless of the ATP concentration.

Table 1: Example Data from an ATP-Competition Assay

ATP ConcentrationIC50 of Compound XInterpretation
10 µM (0.1x Km)50 nMPotent inhibition
100 µM (1x Km)550 nM~11-fold shift
1 mM (10x Km)5.2 µM~100-fold shift
Conclusion Classic ATP-Competitive Behavior
Problem 3: Hit from a Luminescence Screen (e.g., ADP-Glo™) is Not Reproducible in Other Assay Formats

Symptom: A promising hit identified using a luminescence-based assay like ADP-Glo™ fails to show activity in a fluorescence or radiometric assay. This could indicate that the compound is not inhibiting the kinase, but rather interfering with the luciferase detection system.[8]

Troubleshooting Workflow:

  • Perform a Luciferase Counter-Screen:

    • Objective: To test if the compound directly inhibits the luciferase enzyme used in the detection step.

    • Method: Set up the ADP-Glo™ assay, but omit the kinase enzyme. Instead of a kinase reaction, add a fixed amount of ADP to the wells to simulate the product of the reaction. Add your compound across a range of concentrations. Then, add the ADP-Glo™ Reagent (to deplete any contaminating ATP) followed by the Kinase Detection Reagent (which contains luciferase).[11][12]

    • Interpretation: If the luminescent signal decreases in a dose-dependent manner, your compound is an inhibitor of the luciferase reaction, not necessarily your target kinase.

  • Validate with an Orthogonal Assay:

    • Objective: Confirm the kinase inhibition using a completely different technology to eliminate format-specific artifacts.[7]

    • Recommended Formats:

      • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): A robust fluorescence-based method.

      • Radiometric Assay ([³²P] or [³³P]-ATP): Considered a gold standard, as it directly measures phosphate incorporation and is less prone to compound interference.[13]

      • Mobility Shift Assay: An electrophoretic method that separates phosphorylated and non-phosphorylated substrates.[13]

    • Interpretation: If the compound is inactive in one or more orthogonal assays, the original hit was likely a false positive due to assay interference.

Section 3: Confirming Direct Target Engagement in Cells

Even after validating a hit in multiple biochemical assays, it is crucial to confirm that the compound binds to its intended target in a physiological context.[3][4]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify direct target engagement in intact cells or cell lysates. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.[14]

  • Cell Treatment: Treat intact cells with either your pyrrolopyridine compound or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Centrifugation: Lyse the cells and use centrifugation to separate the soluble protein fraction (containing folded, stable protein) from the precipitated (denatured) protein.

  • Protein Detection: Analyze the amount of soluble target kinase remaining at each temperature using a specific antibody via Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble kinase as a function of temperature. A shift of the melting curve to a higher temperature in the inhibitor-treated samples indicates that the compound has bound to and stabilized the target protein, confirming direct engagement.[14]

G

Section 4: Best Practices for Assay Development

To minimize interference from the outset, follow these best practices when developing a kinase assay for pyrrolopyridine compounds.

  • Characterize Your Reagents: Ensure your kinase is active and your substrate is appropriate. If using a generic substrate, confirm it is efficiently phosphorylated by your kinase.[15]

  • Optimize Assay Conditions: Carefully optimize enzyme and substrate concentrations to ensure the assay is running under initial velocity conditions (typically <20% substrate turnover).[10]

  • Run Appropriate Controls: Always include:

    • Negative Control (No Enzyme): To determine background signal.[11]

    • Positive Control (No Inhibitor): To define the 100% activity window.

    • Reference Inhibitor: Use a well-characterized inhibitor for your target kinase to validate assay performance.[16]

  • Conduct Kinase Selectivity Profiling: Screen your hit compound against a broad panel of kinases. This is essential for understanding its selectivity profile and identifying potential off-targets that could complicate downstream results.[16][17]

Table 2: Hypothetical Kinase Selectivity Profile for "Compound Y"

Kinase Target% Inhibition @ 1 µMNotes
Target Kinase A 95% On-target activity
Kinase B85%Significant off-target
Kinase C52%Moderate off-target
Kinase D5%No significant activity
(...and 200+ other kinases)
Conclusion Compound Y is potent but not entirely selective. Off-target effects on Kinase B and C should be investigated.

References

Technical Support Center: Strategies to Improve the Selectivity of 1H-Pyrrolo[2,3-b]pyridine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2][3][4] Its structure mimics the adenine region of ATP, allowing it to effectively compete for the ATP-binding site of a wide range of kinases. However, this same feature presents a significant challenge: achieving high selectivity for the target kinase over the ~500 other kinases in the human kinome.[5] Lack of selectivity can lead to off-target effects, toxicity, and a diminished therapeutic window.[6][7]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the selectivity of 1H-pyrrolo[2,3-b]pyridine-based inhibitors. It combines theoretical principles with actionable experimental protocols to guide your lead optimization campaigns.

Frequently Asked Questions (FAQs)

Q1: What makes the 1H-pyrrolo[2,3-b]pyridine scaffold prone to off-target effects?

A1: The primary reason is that this scaffold targets the ATP-binding site, which is highly conserved across the kinome.[5][8] The 7-azaindole core forms key hydrogen bonds with the "hinge" region of the kinase, an interaction common to most kinases. Selectivity is therefore not typically driven by the core scaffold itself, but by the substituents attached to it, which must exploit subtle differences in the surrounding pockets of the active site.

Q2: How do I begin to understand my inhibitor's selectivity profile?

A2: The most direct method is through a comprehensive kinase profiling assay, often referred to as a "kinome scan".[9][10] These services, offered by companies like Eurofins/DiscoverX, screen your compound against a large panel of kinases (often >400) at a fixed concentration.[11][12] The output provides a broad view of on-target and off-target activity, which is the essential first step in devising a strategy for improvement.[11]

Q3: What is the difference between biochemical and cellular selectivity, and why does it matter?

A3:

  • Biochemical selectivity is determined using purified, recombinant enzymes in vitro. It measures the direct interaction between your inhibitor and a panel of kinases.

  • Cellular selectivity assesses the inhibitor's effects in a physiological context (i.e., within a living cell). It accounts for factors like cell membrane permeability, intracellular drug concentrations, and competition with endogenous ATP.

Discrepancies are common. An inhibitor may appear selective in a biochemical assay but show numerous off-target effects in cells.[13] Therefore, it is crucial to validate biochemical hits with cell-based target engagement assays.[9]

Q4: My kinome scan shows my inhibitor hits several kinases. Is this always a problem?

A4: Not necessarily. This is a concept known as polypharmacology . In some cases, inhibiting a small, specific set of kinases can be therapeutically beneficial, for instance, in cancer, where multiple signaling pathways are dysregulated.[13] However, if the off-targets are known to be associated with toxicity (e.g., inhibiting certain cardiac kinases) or if they confound your experimental results, then improving selectivity is critical.[6]

Troubleshooting Guide: Improving Inhibitor Selectivity

This section addresses common problems encountered during inhibitor development and provides strategies to overcome them.

Problem 1: My inhibitor is potent but promiscuous in a biochemical kinome screen.

Your initial screen shows high affinity for your primary target, but it also inhibits multiple other kinases, often from the same family.

Root Cause Analysis: This is the classic selectivity challenge. The substituents on your 1H-pyrrolo[2,3-b]pyridine core are likely interacting with conserved regions of the ATP-binding site, failing to exploit unique features of your target kinase.

Strategies for Resolution:

  • Structure-Based Drug Design (SBDD): This is the most powerful approach.[5]

    • Exploit the "Gatekeeper" Residue: This residue controls access to a deep hydrophobic pocket within the active site.[8][14][15][16] Kinases with small gatekeepers (e.g., Threonine, Valine) can accommodate bulky substituents on your inhibitor, while kinases with large gatekeepers (e.g., Methionine, Phenylalanine) cannot.[8][14] By designing substituents that sterically clash with the larger gatekeepers of off-target kinases, you can achieve remarkable selectivity.[14][17]

    • Target Non-Conserved Regions: Analyze crystal structures of your target and key off-target kinases. Look for differences in the solvent front, the ribose pocket, or the region under the P-loop. Design modifications to your scaffold that specifically interact with unique residues or pockets in your target kinase.

  • Systematic Structure-Activity Relationship (SAR) Studies:

    • Modify key positions on the 1H-pyrrolo[2,3-b]pyridine scaffold. The C3, C4, and C5 positions are particularly important for directing substituents into distinct sub-pockets of the active site.[3][18]

    • Introduce conformational constraints. Rigidifying a flexible side chain can lock it into a conformation that is favorable for the on-target but unfavorable for off-targets.

Logical Diagram: Key Positions for Modulating Selectivity

This diagram illustrates the primary positions on the 1H-pyrrolo[2,3-b]pyridine scaffold that are modified to enhance selectivity by probing different regions of the kinase ATP-binding site.

Caption: Key modification points on the 7-azaindole scaffold.

Problem 2: My inhibitor is selective biochemically, but shows off-target effects in cells.

You have successfully optimized for biochemical selectivity, but when you move into cell-based assays (e.g., measuring downstream signaling or cell viability), you observe unexpected phenotypes that suggest off-target activity.[9]

Root Cause Analysis: The cellular environment is far more complex than a test tube.[19]

  • High Intracellular ATP: Cellular ATP concentrations (~1-10 mM) are much higher than those used in many biochemical assays. Your inhibitor may not be able to compete effectively off-target kinases in vitro, but in the cell, it might still engage them.

  • Transporter Effects: The compound may be actively transported into or out of cells, leading to intracellular concentrations that are very different from the concentration in the media.

  • Indirect "Off-Target" Effects: The inhibitor might be hitting its intended target, but this could cause unexpected downstream signaling consequences in a complex cellular network. This is technically an "on-target" effect that is undesirable.[20]

Strategies for Resolution:

  • Confirm Cellular Target Engagement: You must verify that your compound is binding to its intended target and suspected off-targets inside the cell. The gold-standard technique for this is the Cellular Thermal Shift Assay (CETSA) .[19][21][22] CETSA is based on the principle that when a ligand binds to a protein, it stabilizes the protein against heat-induced denaturation.[21][22] A shift in the protein's melting temperature (Tm) upon drug treatment is direct evidence of binding.[21]

  • Perform Dose-Response Analysis: Investigate if the on-target and off-target effects occur at different concentrations. Ideally, you want a wide window between the EC50 for on-target pathway modulation and the EC50 for the off-target phenotype.

  • Use Orthogonal Approaches:

    • Rescue Experiments: Re-introduce a version of your target kinase that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.[9]

    • Knockdown/Knockout Models: Use CRISPR or siRNA to eliminate the expression of the suspected off-target. If the unwanted phenotype disappears upon drug treatment in these cells, it confirms the off-target liability.[9]

Key Experimental Protocols

Protocol 1: Kinome-wide Selectivity Profiling (KINOMEscan®)

This protocol outlines the general workflow for submitting a compound to a competitive binding-based kinome screen.

Principle: An immobilized ligand is bound to the kinase active site. The assay measures the ability of the test compound to compete with this ligand. The amount of kinase bound to the solid support is quantified by qPCR, which is inversely proportional to the test compound's affinity.[11][12]

Workflow Diagram:

G A 1. Compound Submission Provide compound (solid or in DMSO) and select screening panel. B 2. Assay Preparation Test compound is incubated with DNA-tagged kinase and immobilized ligand. A->B C 3. Competitive Binding Compound competes with immobilized ligand for the kinase active site. B->C D 4. Capture & Wash Kinase-ligand complexes are captured on a solid support. Unbound components are washed away. C->D E 5. Elution & qPCR The amount of captured kinase is quantified by qPCR of the DNA tag. D->E F 6. Data Analysis Results are reported as '% of Control' or 'Kd'. Lower % control indicates stronger binding. E->F

Caption: General workflow for a KINOMEscan® experiment.[11]

Step-by-Step Methodology:

  • Compound Preparation: Prepare your inhibitor at a high concentration stock (e.g., 10-100 mM) in 100% DMSO. Ensure purity is >95%.

  • Service Provider Interaction: Contact the commercial provider (e.g., Eurofins DiscoverX). Select the desired screening panel (e.g., scanMAX with 468 kinases).

  • Assay Execution (by provider): The provider will perform the competitive binding assay at a specified concentration (typically 1 µM).

  • Data Interpretation: You will receive a report listing the "% of Control" for each kinase. A value of 100% means no binding, while a value near 0% indicates very strong binding. A common threshold for a significant "hit" is <10% or <35% of control, depending on the desired stringency.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a method to generate a CETSA melting curve to validate target engagement in intact cells using Western Blot for detection.[21][23]

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This is observed as a shift in the protein's melting curve.[19][22]

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of plates with your inhibitor at a saturating concentration (e.g., 10x EC50) and another set with vehicle (e.g., DMSO) for 1-2 hours.

  • Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification & Western Blot: Carefully collect the supernatant (soluble fraction). Normalize the protein concentration for all samples. Perform SDS-PAGE and Western Blotting using a specific antibody against your target protein. Also probe for a loading control that does not shift (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities for your target protein at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle- and drug-treated samples. A rightward shift in the curve for the drug-treated sample indicates target stabilization and engagement.[21]

Data Summary Table

The following table compares common selectivity profiling methods, providing a guide for selecting the appropriate assay for your research question.

Assay Type Principle Typical Throughput Information Provided Pros Cons
Biochemical Kinome Scan Competitive binding with recombinant kinasesHigh (>400 kinases)Binding affinity (Kd) or % InhibitionBroadest coverage; quantitative; good for initial SARLacks cellular context; may miss allosteric inhibitors
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of proteinLow to MediumTarget engagement; cellular potency (EC50)Physiologically relevant; confirms binding in cellsLower throughput; requires specific antibodies; indirect
NanoBRET™ Tracer Assay Bioluminescence resonance energy transferHighTarget occupancy and residence time in live cellsReal-time measurement in live cells; quantitativeRequires engineered cells; tracer development needed
Phosphoproteomics Mass spectrometry to quantify changes in phosphorylationLowFunctional pathway activity downstream of targetUnbiased view of signaling networks; functional readoutTechnically complex; data analysis is challenging; indirect effects

References

Technical Support Center: Managing Reaction Byproducts in Large-Scale Synthesis of 7-Azaindole Cores

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 7-azaindole cores. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for managing reaction byproducts during the scale-up of 7-azaindole synthesis. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the robust and efficient production of these critical pharmaceutical building blocks.

Introduction: The Challenge of Byproduct Management in 7-Azaindole Synthesis

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. However, transitioning the synthesis of 7-azaindole derivatives from the laboratory bench to a large-scale manufacturing setting presents significant challenges, primarily in controlling the formation of and removing reaction byproducts. The electron-deficient nature of the pyridine ring in 7-azaindole precursors can lead to a variety of side reactions, resulting in impurities that can be difficult to separate from the desired product.

This guide provides a structured approach to understanding, identifying, and mitigating common byproducts encountered in the most prevalent synthetic routes to 7-azaindole cores.

Troubleshooting Guides by Synthetic Route

Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method for constructing the indole nucleus, and it has been adapted for the synthesis of 7-azaindoles. However, on a large scale, issues with regioselectivity and the formation of intractable byproducts can arise, particularly when using unsymmetrical ketones.[1]

Q1: We are observing the formation of a significant amount of the undesired regioisomer in our large-scale Fischer synthesis of a 7-azaindole derivative. How can we improve the regioselectivity?

A1: The formation of regioisomers is a common challenge in the Fischer indole synthesis with unsymmetrical ketones. The direction of cyclization is influenced by the stability of the intermediate enehydrazine, which is affected by both steric and electronic factors.

Causality and Troubleshooting Steps:

  • Acid Catalyst Choice and Concentration: The nature and concentration of the acid catalyst can significantly impact the ratio of regioisomers.[1]

    • Recommendation: Screen a panel of Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Higher acid concentrations and higher temperatures often favor cyclization at the less substituted carbon.[1]

  • Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the cyclization.

    • Recommendation: Experiment with a range of reaction temperatures. A lower temperature may favor the thermodynamically more stable isomer, while a higher temperature might favor the kinetically preferred one.

  • Starting Material Modification: The electronic properties of the pyridylhydrazine can direct the cyclization.

    • Recommendation: The presence of an electron-donating group on the pyridine ring of the hydrazine can facilitate the crucial sigmatropic rearrangement step and improve yields and selectivity for 4- and 6-azaindoles.

Q2: Our large-scale Fischer indole synthesis is producing a complex mixture of byproducts, leading to low yields and difficult purification. What are the likely side reactions and how can we minimize them?

A2: The harsh acidic conditions and elevated temperatures often required for the Fischer indole synthesis can lead to a variety of side reactions, including rearrangement, disproportionation, and elimination, resulting in a range of byproducts.[2]

Common Byproducts and Mitigation Strategies:

Byproduct TypeProbable CauseMitigation Strategy
Rearranged Products Acid-catalyzed rearrangement of the intermediate enehydrazine or the final product.Optimize the acid catalyst and reaction temperature to find milder conditions that still promote the desired cyclization.
Disproportionation Products Redox reactions occurring under harsh conditions, leading to both more and less saturated species.Lower the reaction temperature and consider using a milder acid catalyst.
Elimination Products Loss of substituents from the starting materials or intermediates.Carefully control the reaction temperature and time to avoid prolonged exposure to harsh conditions.

Protocol for Minimizing Byproducts in Fischer Indole Synthesis:

  • Reaction Setup: In a suitable reactor, dissolve the pyridylhydrazine (1 equivalent) in a pre-determined optimal acid catalyst (e.g., PPA).

  • Carbonyl Addition: Slowly add the ketone or aldehyde (1.05-1.1 equivalents) to the reaction mixture, maintaining a controlled temperature.

  • Controlled Heating: Gradually heat the reaction mixture to the optimized temperature and monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, UPLC).[3][4]

  • Workup: Upon completion, cool the reaction mixture and carefully quench it by adding it to a stirred mixture of ice and a suitable base (e.g., NaOH, K₂CO₃) to neutralize the acid.

  • Extraction and Purification: Extract the product with an appropriate organic solvent. The crude product can then be purified by recrystallization or large-scale column chromatography.[2]

Fischer_Byproduct_Troubleshooting

Hemetsberger-Knittel Synthesis

The Hemetsberger-Knittel synthesis offers a route to 2-carboxy-7-azaindoles via the thermal decomposition of a 3-pyridyl-2-azido-propenoic ester. While often providing good yields, the reaction's success is highly dependent on temperature control to avoid decomposition.[5]

Q1: Our large-scale Hemetsberger-Knittel reaction is resulting in significant decomposition of the starting material and low yields of the desired 7-azaindole. How can we prevent this?

A1: The key to a successful Hemetsberger-Knittel synthesis is precise temperature control during the thermolysis step. The reaction proceeds through a nitrene intermediate, which can undergo undesired side reactions if the temperature is too high or the heating is not uniform.[5][6]

Causality and Troubleshooting Steps:

  • Thermal Decomposition: The azido-propenoic ester starting material is thermally sensitive and can decompose non-productively at excessive temperatures.[7]

    • Recommendation: Conduct small-scale experiments to determine the optimal thermolysis temperature. Utilize a reactor with precise temperature control and efficient heat transfer to ensure uniform heating.

  • Solvent Choice: The boiling point of the solvent dictates the maximum reaction temperature.

    • Recommendation: Screen high-boiling, inert solvents such as xylene, toluene, or mesitylene to find one that provides a suitable and controllable reaction temperature.[6]

  • Reaction Time: Prolonged heating, even at the optimal temperature, can lead to product degradation.

    • Recommendation: Monitor the reaction closely by HPLC or UPLC to determine the point of maximum product formation and avoid unnecessary heating.[3][4]

Q2: We are observing the formation of an acidic byproduct during the Knoevenagel condensation step of our Hemetsberger-Knittel synthesis. What is this byproduct and how can we avoid it?

A2: The Knoevenagel condensation between a pyridyl aldehyde and an azidoacetate can sometimes lead to the formation of 2-azido-3-(pyridyl)acrylic acid as a byproduct due to hydrolysis of the ester.[6]

Mitigation Strategy:

  • Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous to prevent hydrolysis of the ester functionality.

  • Base Selection: Use a non-hydrolytic base for the condensation, such as sodium ethoxide in absolute ethanol.

  • Temperature Control: Perform the condensation at a low temperature (e.g., -10 to 0 °C) to minimize side reactions.

Hemetsberger_Troubleshooting

Chichibabin-Type Synthesis

The Chichibabin reaction and its variations provide a powerful method for constructing the 7-azaindole ring system, often by reacting a substituted picoline with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA). A common side reaction is the dimerization of the picoline starting material.[8][9]

Q1: Our large-scale Chichibabin synthesis of a 2-phenyl-7-azaindole from 2-fluoro-3-picoline is plagued by the formation of a dimeric byproduct. How can we control this side reaction?

A1: The formation of a picoline dimer is a known side reaction in Chichibabin-type syntheses. This occurs through a 1,4-addition of the lithiated picoline (a benzyllithium equivalent) to another molecule of the starting picoline.[8][9]

Causality and Control Strategy:

  • Reagent Addition Order and Rate: The relative concentrations of the lithiated picoline and the nitrile are critical. If the lithiated picoline is allowed to build up in the absence of the nitrile, dimerization is more likely.

    • Recommendation: Employ an "inverse addition" protocol. Add the picoline starting material slowly to a pre-formed mixture of the strong base (LDA) and the nitrile. This ensures that the lithiated picoline reacts with the nitrile as it is formed, minimizing the opportunity for dimerization.[9]

  • Temperature Control: The rates of the desired reaction and the dimerization side reaction may have different temperature dependencies.

    • Recommendation: Maintain a low reaction temperature (e.g., -40 °C) throughout the addition and reaction to favor the desired pathway.[9]

Optimized Protocol for Chichibabin Synthesis:

  • Reactor Setup: In a suitable reactor under an inert atmosphere, prepare a solution of LDA (2.1 equivalents) in an appropriate solvent (e.g., THF).

  • Nitrile Addition: Add the nitrile (e.g., benzonitrile, 1.05 equivalents) to the LDA solution at low temperature (-40 °C).

  • Inverse Addition of Picoline: Slowly add the picoline starting material (1 equivalent) to the reaction mixture, maintaining the low temperature.

  • Reaction Monitoring: Monitor the reaction by a suitable analytical method until completion.

  • Workup and Purification: Quench the reaction with a suitable proton source (e.g., water, saturated ammonium chloride) and proceed with extraction and purification, which may include crystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Modern palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of 7-azaindoles. However, a significant challenge in large-scale production is the removal of residual palladium from the final product to meet the stringent limits set by regulatory agencies.[10][11][12]

Q1: We are struggling to reduce the residual palladium levels in our 7-azaindole active pharmaceutical ingredient (API) to below the regulatory limit (typically <10 ppm). What are the most effective methods for palladium removal at scale?

A1: The removal of residual palladium from APIs is a critical step in pharmaceutical manufacturing. A multi-pronged approach is often necessary, combining optimized workup procedures with the use of specialized scavengers.[11][13]

Palladium Removal Strategies:

MethodDescriptionAdvantagesDisadvantages
Crystallization The API is crystallized from a suitable solvent system.Can be highly effective if there is a significant difference in solubility between the API and the palladium species.May not be sufficient on its own, especially if the palladium is complexed with the API.
Activated Carbon Treatment The crude product solution is treated with activated carbon.Relatively inexpensive and can be effective for removing a variety of impurities.Can lead to product loss due to adsorption on the carbon surface.
Thiol-Based Scavengers Solid-supported or solution-phase reagents with thiol groups that chelate palladium.High affinity and selectivity for palladium.Can be expensive; requires an additional filtration step to remove the scavenger.
Functionalized Silica Gels Silica gel modified with functional groups that bind palladium.High surface area and good scavenging efficiency.Cost and the need for a filtration step.
Organic Solvent Nanofiltration (OSN) A membrane-based separation technique that can retain the larger palladium catalyst complex while allowing the smaller API molecule to pass through.Enables catalyst recovery and reuse, promoting a greener process.[14]Requires specialized equipment and process development.

Recommended Step-wise Palladium Removal Protocol:

  • Optimized Workup: After the reaction, perform an aqueous wash with a chelating agent like EDTA or N-acetylcysteine to remove a significant portion of the palladium.

  • Activated Carbon Treatment: Treat the organic solution of the crude product with a suitable grade of activated carbon.

  • Scavenger Treatment: If palladium levels are still too high, treat the solution with a selected scavenger (e.g., a thiol-functionalized silica gel).

  • Crystallization: Perform the final crystallization of the API, which will further reduce the palladium content.

Palladium_Removal_Workflow

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques for identifying and quantifying byproducts in our large-scale 7-azaindole synthesis?

A: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[3][4][15][16]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for separating and quantifying impurities. The use of a high-resolution mass spectrometer (LC-MS) as a detector is invaluable for identifying unknown impurities.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities and residual solvents.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of isolated impurities.[8]

Q: We are having difficulty with the crystallization of our final 7-azaindole product; it keeps "oiling out." What can we do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high degree of supersaturation or the presence of impurities that inhibit crystallization.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.

  • Solvent System: Experiment with different solvent systems. A mixture of a good solvent and an anti-solvent can sometimes promote crystallization.

  • Seeding: Introduce a small crystal of the pure compound to induce crystallization.

  • Purity: Ensure the starting material for crystallization is as pure as possible, as impurities can significantly hinder crystal formation.

Q: How can we effectively remove dimeric byproducts from our 7-azaindole product on a large scale?

A: Dimeric byproducts can be challenging to remove due to their structural similarity to the desired product.

  • Recrystallization: A carefully optimized recrystallization from a specific solvent system can often effectively remove dimeric impurities.

  • Slurry: Slurrying the crude product in a solvent in which the dimer is more soluble than the product can be an effective purification method.

  • Preparative Chromatography: For high-value products or when crystallization is ineffective, large-scale preparative chromatography may be necessary.

References

analytical challenges in the characterization of halogenated heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated heterocyclic compounds. This guide is designed to provide expert insights and practical solutions to the common and complex analytical challenges encountered during the characterization of these unique molecules. Instead of a generic overview, we will dive directly into specific issues in a question-and-answer format, explaining the underlying science and providing validated, step-by-step protocols to troubleshoot your experiments effectively.

Part 1: Mass Spectrometry - Decoding the Isotopic Signature

Halogens like chlorine and bromine have distinctive isotopic patterns that are powerful diagnostic tools in mass spectrometry. However, interpreting these patterns, especially in complex spectra, can be challenging.

Frequently Asked Questions (FAQs)

Question: How can I confidently identify if my unknown heterocycle contains a chlorine or bromine atom from its mass spectrum?

Answer: The key lies in identifying the molecular ion peak (M) and looking for a partner peak at two mass units higher (M+2). The relative intensity ratio of the M to M+2 peak is the definitive clue.

  • For Chlorine (Cl): You will observe an M+2 peak that is approximately one-third the height of the molecular ion peak. This is due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, which is roughly 3:1.[1]

  • For Bromine (Br): You will see an M+2 peak that is nearly the same height as the molecular ion peak. This reflects the almost 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1][2]

Any fragment ions that retain the halogen atom will also exhibit this characteristic isotopic pattern.

Troubleshooting Guide: Isotopic Pattern Anomalies

Issue: My mass spectrum shows an M+2 peak, but the intensity ratio doesn't look like a clean 3:1 for chlorine or 1:1 for bromine. What's happening?

This is a common issue that can arise from several factors. The troubleshooting process involves systematically evaluating the possibility of multiple halogen atoms, isotopic overlaps from other elements, or co-eluting impurities.

Causality Analysis:

  • Multiple Halogen Atoms: The presence of two or more halogen atoms creates more complex patterns (M, M+2, M+4, etc.). For instance, a compound with two chlorine atoms will exhibit an M, M+2, and M+4 peak pattern with an approximate intensity ratio of 9:6:1.[1] A compound with two bromine atoms will show an M, M+2, and M+4 pattern with a ratio of roughly 1:2:1.[3]

  • ¹³C Isotope Contribution: All organic molecules have a small M+1 peak due to the natural abundance of ¹³C (~1.1%).[4] In high-mass compounds with many carbon atoms, the M+1 peak can be significant. The isotopic contribution from ¹³C to the M+2 peak, while small, can slightly alter the observed ratios.

  • Co-eluting Impurities: The most common cause of confusing patterns is an impurity eluting at the same time as your compound of interest. If this impurity has a molecular weight that overlaps with your compound's isotopic peaks, it will distort the ratios.

  • Detector Saturation: If the signal is too intense, the detector can become saturated, leading to non-linear response and inaccurate peak height ratios.

G start Abnormal Isotopic Pattern Observed check_multi Calculate theoretical pattern for multiple halogens (Cl2, Br2, ClBr). Does it match? start->check_multi match_multi Conclusion: Multiple halogens present. check_multi->match_multi Yes check_purity Check chromatographic peak purity. Is there evidence of co-elution? check_multi->check_purity No impurity Troubleshoot chromatography. Improve separation or use higher resolution MS. check_purity->impurity Yes check_saturation Review signal intensity. Is the molecular ion peak flat-topped or excessively intense (>10^7 counts)? check_purity->check_saturation No saturate Dilute sample and re-inject. Acquire data with lower detector gain. check_saturation->saturate Yes final Re-evaluate pattern. If still unclear, consider presence of other elements with isotopes (e.g., Sulfur). check_saturation->final No

Caption: Troubleshooting workflow for anomalous MS isotopic patterns.

Number and Type of Halogen(s)Peaks ObservedApproximate Intensity Ratio
One Chlorine (Cl)M, M+23:1[2]
One Bromine (Br)M, M+21:1[2]
Two Chlorines (Cl₂)M, M+2, M+49:6:1[1]
Two Bromines (Br₂)M, M+2, M+41:2:1[3]
One Cl, One BrM, M+2, M+43:4:1
Part 2: Chromatography - Taming "Sticky" Compounds and Separating Isomers

The polarity, potential for hydrogen bonding, and rigidity of halogenated heterocycles can lead to significant chromatographic challenges, including poor peak shape, low recovery, and difficult separations.

Troubleshooting Guide: GC-MS Analysis

Issue: I am analyzing halogenated phenols and their corresponding anisole derivatives by GC-MS. The anisoles chromatograph perfectly, but I get no signal for the phenols. What is the problem?

This is a classic case of analyte activity, a common problem when analyzing polar compounds containing active hydrogens (like phenols) on a standard GC system.[5]

Causality Analysis:

The free hydroxyl group (-OH) on the phenol is acidic and capable of strong hydrogen bonding. It interacts irreversibly with active sites (silanol groups, metal oxides) in the GC inlet liner and at the head of the column.[6] This is a form of adsorption. The anisole derivative, where the active proton is replaced by a methyl group, is much less polar and not susceptible to this type of interaction, which is why it chromatographs well.[5]

  • Assess the Inlet: The inlet liner is the most common source of activity.

    • Step 1: Replace the current liner with a new, deactivated liner. Liners with wool can be problematic; try one with a taper or a cyclo frit if possible.

    • Step 2: If the problem persists, consider using a liner specifically designed for active compounds (e.g., an Ultra Inert liner).

    • Step 3: Lower the initial injection port temperature. While counterintuitive, a lower temperature can sometimes reduce the energy of the interaction with active sites.

  • Column Maintenance: Active sites can also develop at the front of the GC column over time.

    • Step 1: "Clip" the column. Remove the first 10-15 cm from the inlet side of the column and reinstall it. This removes the most contaminated section.[6]

    • Step 2: If the column is old or has been used extensively with dirty samples, it may be permanently damaged. Replace it with a new, high-quality inert column.

  • Chemical Derivatization (A Self-Validating Approach):

    • Rationale: This method confirms that adsorption is the issue. By temporarily converting the active -OH group to a non-polar ether or ester, you eliminate the problematic interaction. If the derivatized compound chromatographs well, you have validated the cause.

    • Protocol (Silylation):

      • In a vial, dissolve ~1 mg of your crude sample in 200 µL of a dry solvent (e.g., pyridine or acetonitrile).

      • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

      • Cap the vial tightly and heat at 60-70°C for 30 minutes.

      • Cool to room temperature and inject 1 µL into the GC-MS.

      • The resulting trimethylsilyl (TMS) ether of your phenol should now elute with a good peak shape.

Troubleshooting Guide: HPLC/LC-MS Analysis

Issue: My polyhalogenated compound shows significant peak tailing in reversed-phase HPLC. How can I improve the peak shape?

Peak tailing for halogenated compounds in RP-HPLC can be caused by secondary interactions with the column stationary phase or issues with sample loading.[7]

Causality Analysis:

  • Secondary Interactions: While reversed-phase chromatography is dominated by hydrophobic interactions, residual, un-capped silanols on the silica surface can interact with polar heterocycles, causing tailing.

  • Column Overload: Injecting too much sample or dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[8]

  • Column Contamination: Accumulation of matrix components or previous analytes on the column can create active sites that lead to tailing.[7]

G start Peak Tailing Observed for Halogenated Heterocycle check_load Is sample dissolved in a solvent stronger than the mobile phase? Is the mass on column too high? start->check_load fix_load Dissolve sample in mobile phase. Reduce injection volume or concentration. check_load->fix_load Yes check_mobile Modify mobile phase. Add a competitor (e.g., 0.1% TFA) or a small amount of a different organic modifier (e.g., THF). check_load->check_mobile No fix_load->start eval_mobile Did peak shape improve? check_mobile->eval_mobile success Problem Solved. Secondary interactions were the cause. eval_mobile->success Yes flush_col Perform a rigorous column flush with strong solvents (e.g., THF, Isopropanol). Reverse flush if pressure is high. eval_mobile->flush_col No check_col Try a different column chemistry. Consider a PFP or embedded polar group (EPG) stationary phase. flush_col->check_col

Caption: A systematic approach to troubleshooting peak tailing in HPLC.

Expert Tip on Difficult Separations: Separating halogen positional isomers or dehalogenated impurities is a significant challenge.[9][10] If standard C18 columns fail, consider columns with alternative selectivities. Pentafluorophenyl (PFP) columns, for example, offer unique dipole-dipole and pi-pi interactions that can be highly effective for resolving halogenated isomers.[9] For very challenging separations, Supercritical Fluid Chromatography (SFC) can also provide orthogonal selectivity.[10]

Part 3: NMR Spectroscopy - Assigning Complex Structures

While NMR is the ultimate tool for structure elucidation, the presence of halogens and the heterocyclic nature of the molecule can complicate spectral interpretation.

Frequently Asked Questions (FAQs)

Question: My ¹H and ¹³C NMR spectra are very complex. How can I confidently assign all the signals for my halogenated heterocycle?

Answer: For complex halogenated heterocycles, relying solely on 1D NMR is often insufficient and can lead to incorrect assignments. A multi-dimensional approach is required for unambiguous structure determination.[11]

Causality Analysis:

  • Signal Overlap: In aromatic regions, proton and carbon signals can be crowded, making it impossible to resolve individual resonances.

  • Complex Coupling: Long-range couplings (e.g., ⁴JHH, ²JCH, ³JCH) can complicate splitting patterns and make direct interpretation difficult.

  • Quadrupolar Effects: Nuclei like ¹⁴N, ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br are quadrupolar. Carbons directly attached to Br or I can sometimes show broadened signals due to quadrupolar relaxation, which can make them difficult to observe.

This workflow provides a self-validating system where different experiments cross-check each other to build the molecular structure piece by piece.

  • Step 1: Proton Environment Analysis (¹H NMR):

    • Acquire a standard 1D proton spectrum. Integrate all signals to determine the relative number of protons in each environment.

  • Step 2: Carbon Backbone Identification (¹³C and DEPT):

    • Acquire a broadband-decoupled ¹³C spectrum to identify all unique carbon environments.

    • Run a DEPT-135 experiment. This will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C-X where X is a halogen) will be absent.

  • Step 3: Direct C-H Connectivity (HSQC):

    • Run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment.

    • Function: This experiment creates a correlation peak between each proton and the carbon it is directly attached to. This is the most reliable way to link the proton and carbon skeletons.

  • Step 4: Connect the Fragments (HMBC):

    • Run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment.

    • Function: This experiment shows correlations between protons and carbons that are two or three bonds away (and sometimes four). This is the key experiment for connecting the "spin systems" or molecular fragments. For example, you can see a correlation from a proton to a quaternary carbon or the carbon atom on the other side of a heteroatom.

  • Step 5: Proton-Proton Connectivity (COSY):

    • Run a ¹H-¹H COSY (Correlation Spectroscopy) experiment.

    • Function: This shows which protons are coupled to each other (typically through 2 or 3 bonds). It helps to trace out connected proton networks, such as those on an aromatic ring or an alkyl chain.

By combining the information from these five experiments, you can systematically piece together the entire structure of your halogenated heterocycle with a high degree of confidence.

References

Validation & Comparative

A Tale of Two Scaffolds: A Comparative Guide to 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Analysis of Two Privileged Heterocycles

In the landscape of medicinal chemistry, particularly in the design of kinase inhibitors, the selection of a core heterocyclic scaffold is a decision that profoundly influences the potency, selectivity, and pharmacokinetic profile of a drug candidate. Among the myriad of options, the pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring systems have emerged as "privileged scaffolds" due to their remarkable ability to mimic the adenine core of ATP and effectively engage with the hinge region of various protein kinases.[1][2][3] This guide provides a detailed, comparative analysis of a specific, functionalized 7-azaindole, 5,6-dichloro-1H-pyrrolo[2,3-b]pyridine , and the widely acclaimed pyrrolo[2,3-d]pyrimidine scaffold.

At a Glance: Core Structures and Strategic Importance

The fundamental difference between these two scaffolds lies in the nitrogen atom placement within the six-membered ring, a seemingly subtle change that has significant implications for their electronic properties and interaction with biological targets. The 5,6-dichloro substitution on the pyrrolo[2,3-b]pyridine core further modulates its characteristics, offering a unique tool for medicinal chemists.

FeatureThis compoundPyrrolo[2,3-d]pyrimidine
Common Name 5,6-dichloro-7-azaindole7-deazapurine
Core Structure Fused pyrrole and pyridine ringsFused pyrrole and pyrimidine rings
Key Feature Dichloro substitution on the pyridine ringIsostere of adenine
Primary Therapeutic Area Kinase inhibitors for oncology and inflammatory diseases[4]Kinase inhibitors for autoimmune diseases and cancer[5]

The Heart of the Matter: A Head-to-Head Comparison

Physicochemical Properties: The Impact of Structure on Drug-Likeness

The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of chlorine atoms in the this compound scaffold significantly influences its lipophilicity and electronic nature compared to the unsubstituted pyrrolo[2,3-d]pyrimidine core.

PropertyThis compoundPyrrolo[2,3-d]pyrimidine (unsubstituted)
Molecular Formula C₇H₄Cl₂N₂C₆H₅N₃
Molecular Weight 187.03 g/mol [4]119.13 g/mol
Calculated XLogP3 2.9[6]0.8

The higher molecular weight and calculated LogP of the dichlorinated scaffold suggest increased lipophilicity, which can enhance membrane permeability but may also lead to higher metabolic clearance and potential off-target effects if not carefully managed.

The Kinase Hinge: A Tale of Two Binding Modes

Both scaffolds are exceptional "hinge-binders," forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of ATP's adenine.[2][3]

  • Pyrrolo[2,3-d]pyrimidine: The N1 and N6 atoms of the pyrimidine ring act as hydrogen bond donors and acceptors, respectively, closely emulating the hydrogen bonding pattern of adenine. This mimicry is a cornerstone of its success in designing potent kinase inhibitors.[1]

  • This compound (7-Azaindole): The pyrrole NH and the pyridine N7 act as a hydrogen bond donor and acceptor pair. The 7-azaindole scaffold can adopt different binding modes within the ATP pocket, often described as "normal" or "flipped," providing flexibility in inhibitor design.[7] The electron-withdrawing nature of the two chlorine atoms can influence the acidity of the pyrrole NH and the basicity of the pyridine nitrogen, potentially modulating the strength of these key interactions.

In the Trenches: Synthesis and Functionalization

The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. Both scaffolds are accessible through established synthetic routes, often involving the construction of the bicyclic system from substituted pyrroles or pyridines/pyrimidines.

Representative Synthetic Workflow: Pyrrolo[2,3-d]pyrimidine Core

The synthesis of the pyrrolo[2,3-d]pyrimidine core often starts from a substituted pyrimidine, followed by the construction of the fused pyrrole ring. A common intermediate is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is a versatile building block for further functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[8]

Caption: General synthetic workflow for pyrrolo[2,3-d]pyrimidine derivatives.

Representative Synthetic Workflow: this compound

The synthesis of this compound can be approached through various strategies, often involving the construction of the pyrrole ring onto a pre-existing dichlorinated pyridine or the chlorination of a pyrrolo[2,3-b]pyridine core.

Caption: General synthetic workflow for this compound derivatives.

Biological Performance: A Comparative Look at Kinase Inhibition

Both scaffolds have been successfully employed in the development of potent and selective kinase inhibitors.

Pyrrolo[2,3-d]pyrimidine: The JAK Inhibitor Powerhouse

This scaffold is famously incorporated into several FDA-approved Janus kinase (JAK) inhibitors, such as tofacitinib and baricitinib, used in the treatment of autoimmune diseases like rheumatoid arthritis.[3][9] The pyrrolopyrimidine core provides the essential hinge-binding interactions, while substitutions on the pyrrole and pyrimidine rings are tailored to achieve selectivity and desired pharmacokinetic properties.

CompoundTarget Kinase(s)Indication
Tofacitinib JAK1, JAK3 > JAK2Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[10]
Baricitinib JAK1, JAK2Rheumatoid Arthritis[9]
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia Vera
This compound: A Scaffold for Diverse Kinase Targets

While not as prevalent in approved drugs as its pyrrolopyrimidine counterpart, the 7-azaindole scaffold, including its chlorinated derivatives, is a cornerstone of many clinical and preclinical kinase inhibitors targeting a broader range of kinases, particularly in oncology. The dichloro substitution can be strategically employed to enhance potency and modulate selectivity. For instance, derivatives of 7-azaindole have shown potent inhibition of kinases like BRAF, FGFR, and Src.[11][12]

Compound ClassTarget Kinase(s)Therapeutic Area
7-Azaindole Derivatives BRAF, VEGFR2, JAK2, FGFROncology[11][13]
Thieno[3,2-b]pyridine Analogs Src KinaseOncology[14]

The dichloro substitution on the pyridine ring can contribute to favorable interactions in the ATP-binding pocket, potentially through halogen bonding or by influencing the overall electronic landscape of the molecule to enhance hydrophobic interactions.

Experimental Protocols: A Glimpse into the Lab

To provide a practical context, here are representative, high-level protocols for key synthetic and biological evaluation steps.

Protocol 1: Suzuki-Miyaura Cross-Coupling on a Halogenated Pyrrolo-Heterocycle

This protocol outlines a general procedure for introducing an aryl or heteroaryl group onto either scaffold, a common strategy for exploring the solvent-exposed region of the kinase active site.

Materials:

  • Halogenated scaffold (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine or a halogenated this compound)

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DME)

Procedure:

  • To a reaction vessel, add the halogenated scaffold (1 equivalent), boronic acid/ester (1.1-1.5 equivalents), and base (2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent, followed by the palladium catalyst (0.05-0.1 equivalents).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a common method to determine the inhibitory potency (IC₅₀) of a compound against a target kinase.

Materials:

  • Test compound (serially diluted in DMSO)

  • Target kinase

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Assay buffer

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the test compound, kinase, and Eu-labeled antibody.

  • Incubate to allow the compound to bind to the kinase.

  • Add the Alexa Fluor™ 647-labeled tracer.

  • Incubate to allow the tracer to bind to the kinase.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the IC₅₀ value by fitting the dose-response curve to a suitable model.

Caption: General workflow for an in vitro kinase binding assay.

Pharmacokinetic Considerations: From Bench to Bedside

The ultimate success of a drug candidate is heavily reliant on its pharmacokinetic properties.

  • Pyrrolo[2,3-d]pyrimidine Derivatives: Tofacitinib, a prominent example, exhibits good oral bioavailability (approximately 74%) and a relatively short half-life of about 3 hours. It is primarily metabolized by CYP3A4 and to a lesser extent by CYP2C19.[7]

  • This compound Derivatives: While specific data for this exact scaffold is sparse, studies on other 7-azaindole derivatives have shown variable pharmacokinetic profiles. The presence of chlorine atoms can increase metabolic stability by blocking sites of oxidation, but can also lead to the formation of reactive metabolites. Preliminary pharmacokinetic data for some 7-azaindole-derived compounds have shown that they can be detected in blood and urine for extended periods, suggesting the potential for longer half-lives depending on the overall substitution pattern.[15]

Concluding Remarks: Choosing the Right Tool for the Job

Both the this compound and the pyrrolo[2,3-d]pyrimidine scaffolds are powerful tools in the arsenal of the medicinal chemist.

The pyrrolo[2,3-d]pyrimidine scaffold, with its strong resemblance to adenine, remains a go-to choice for targeting ATP-competitive kinase sites, particularly for JAK family kinases, and has a proven track record with multiple approved drugs. Its well-understood structure-activity relationships and synthetic accessibility make it a reliable starting point for many drug discovery campaigns.

The This compound scaffold offers a distinct electronic and steric profile. The dichloro substitution provides a handle to fine-tune lipophilicity and potentially engage in halogen bonding interactions within the kinase active site. While less explored in clinically approved drugs, its parent 7-azaindole scaffold has demonstrated broad utility against a diverse range of kinases, suggesting that this particular derivative holds significant potential for the development of novel, potent, and selective inhibitors, especially in the realm of oncology.

The choice between these two scaffolds will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall drug design strategy. This guide serves as a foundational resource to inform that critical decision, empowering researchers to rationally design the next generation of targeted therapies.

References

A Comparative Guide to the Kinase Inhibitory Profiles of 7-Azaindole and Purine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the choice of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and ultimate therapeutic potential of a drug candidate. Among the myriad of privileged structures, 7-azaindole and purine analogs have emerged as two of the most successful and versatile frameworks for targeting the human kinome.

This guide provides an in-depth, objective comparison of the kinase inhibitory profiles of these two prominent scaffolds. Drawing upon extensive experimental data, we will explore the nuances of their interactions with kinase targets, compare their selectivity profiles, and provide detailed methodologies for the key experiments that underpin these analyses. Our goal is to equip you with the technical insights necessary to make informed decisions in your kinase inhibitor development programs.

The Architectural Underpinnings: 7-Azaindole vs. Purine Scaffolds

The remarkable efficacy of both 7-azaindole and purine analogs as kinase inhibitors stems from their inherent ability to mimic the adenine core of ATP, the natural substrate for all kinases. This structural mimicry allows them to effectively compete for the ATP-binding site, a conserved pocket within the kinase domain. However, subtle yet significant differences in their chemical architecture give rise to distinct binding modes and, consequently, divergent inhibitory profiles.

The 7-azaindole scaffold is recognized as an exceptional hinge-binding motif, capable of forming two crucial hydrogen bonds with the kinase hinge region.[1][2] In contrast, purine, a fundamental component of nucleic acids, has a long-standing history in medicinal chemistry and has proven to be a privileged structure for a wide array of bioactive compounds, including potent kinase inhibitors.[3][4]

Scaffolds cluster_azaindole 7-Azaindole Scaffold cluster_purine Purine Scaffold azaindole purine

Figure 1: Core chemical structures of 7-Azaindole and Purine.

A Tale of Two Inhibitors: Selectivity Profiles Unveiled

To illustrate the contrasting kinase inhibitory profiles of 7-azaindole and purine analogs, we will compare a representative selective inhibitor from each class: Vemurafenib , a 7-azaindole-based inhibitor, and Roscovitine (Seliciclib) , a purine analog.

Vemurafenib (Zelboraf®) is a potent inhibitor of the BRAF serine-threonine kinase and is approved for the treatment of metastatic melanoma with BRAF V600E mutations.[5][6] Its mechanism of action involves the targeted inhibition of the mutated BRAF kinase, thereby disrupting the downstream MAPK/ERK signaling pathway that drives tumor cell proliferation.[7]

Roscovitine (Seliciclib) is a cyclin-dependent kinase (CDK) inhibitor that has been investigated for its therapeutic potential in various cancers.[8][9] It exhibits selectivity for a subset of CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9, by competing with ATP for the kinase's binding site.[6][8]

Quantitative Comparison of Kinase Inhibition

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Vemurafenib and Roscovitine against a panel of kinases, providing a quantitative snapshot of their respective potencies and selectivities.

Table 1: Kinase Inhibitory Profile of Vemurafenib (7-Azaindole Analog)

Kinase TargetIC50 (nM)Reference(s)
BRAFV600E13 - 31[3]
C-Raf6.7 - 48[3]
Wild-type BRAF100 - 160[3]
SRMS18[3]
ACK119[3]
FGR63[3]

Table 2: Kinase Inhibitory Profile of Roscovitine (Purine Analog)

Kinase TargetIC50 (µM)Reference(s)
CDK50.16 - 0.28[5]
CDK1~0.65[6][7]
CDK2~0.7[6][7]
CDK7~0.7 - 0.8[5][7]
CDK9~0.7[7]
ERK1>10[8]
ERK2>10[8]

Note: IC50 values can vary depending on the specific assay conditions.

Kinome Scan: A Global View of Selectivity

For a more comprehensive understanding of inhibitor selectivity, kinome-wide profiling is an indispensable tool. The KINOMEscan™ platform, a competition binding assay, provides a broad assessment of an inhibitor's interaction with a large panel of kinases.

While a head-to-head KINOMEscan™ dataset for Vemurafenib and Roscovitine under identical conditions is not publicly available, published data for each compound reveals their distinct selectivity profiles. Vemurafenib demonstrates high affinity for a narrow spectrum of kinases, primarily BRAF and its mutants, with some off-target activity on kinases like SRMS and ACK1.[10] In contrast, Roscovitine's kinome scan reveals a selective but broader profile, with potent inhibition of several CDKs and weaker interactions with a limited number of other kinases.[11]

Impact on Cellular Signaling: The RAF-MEK-ERK Pathway

The targeted inhibition of a specific kinase by a small molecule inhibitor can have profound effects on intracellular signaling pathways that regulate critical cellular processes. Vemurafenib's inhibition of the mutated BRAF kinase provides a clear example of this, as it directly impacts the RAF-MEK-ERK pathway, a key signaling cascade involved in cell proliferation, differentiation, and survival.[12][13]

Signaling_Pathway cluster_pathway RAF-MEK-ERK Signaling Pathway cluster_inhibitor Inhibitor Action GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition

Figure 2: Vemurafenib's inhibition of the RAF-MEK-ERK signaling pathway.

Experimental Methodologies: A Guide to Kinase Inhibition Profiling

The accurate and reproducible assessment of a compound's kinase inhibitory profile is fundamental to the drug discovery process. This section provides detailed, step-by-step methodologies for key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the diluted test compounds or a DMSO vehicle control.

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Target Engagement Assay (NanoBRET™)

This assay measures the binding of a compound to its target kinase within living cells.

Materials:

  • Cells expressing a NanoLuc® luciferase-kinase fusion protein

  • NanoBRET™ Tracer

  • Test compounds (dissolved in DMSO)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Procedure:

  • Cell Preparation: Seed the cells in a 96-well plate and incubate overnight.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compounds in Opti-MEM®.

    • Add the diluted compounds to the cells.

    • Add the NanoBRET™ Tracer to all wells.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent.

    • Add the detection reagent to each well.

    • Read the plate on a luminometer equipped with filters for donor and acceptor emission.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellbased Cell-Based Target Engagement Assay a1 Prepare Compound Dilutions a2 Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) a1->a2 a3 ADP Detection (Luminescence) a2->a3 a4 IC50 Determination a3->a4 b1 Seed Cells with NanoLuc-Kinase Fusion b2 Add Compound & NanoBRET™ Tracer b1->b2 b3 Measure BRET Signal b2->b3 b4 IC50 Determination b3->b4

Figure 3: Generalized workflow for in vitro and cell-based kinase inhibitor profiling.

Conclusion: Strategic Scaffold Selection in Kinase Drug Discovery

The comparative analysis of 7-azaindole and purine analogs reveals that both scaffolds are exceptionally valuable starting points for the design of potent and selective kinase inhibitors. The 7-azaindole framework, exemplified by Vemurafenib, can yield highly selective inhibitors that target specific kinases with nanomolar potency. The purine scaffold, represented by Roscovitine, can also produce selective inhibitors, often targeting specific kinase families like the CDKs.

The choice between these scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific kinase target, the desired selectivity profile, and the overall goals of the drug discovery program. A thorough understanding of the structural biology of the target kinase, coupled with comprehensive in vitro and cell-based profiling, is paramount to successfully harnessing the potential of these remarkable chemical frameworks.

References

Validating Hinge-Binding Motifs in Kinase Inhibitor Design: A Comparative Guide to 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine and Established Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the rational design of molecules that effectively target the ATP-binding site is paramount. A key strategy in achieving potent and selective inhibition lies in the identification and validation of chemical scaffolds capable of forming critical hydrogen bond interactions with the kinase hinge region. This guide provides an in-depth technical comparison of the emerging 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine motif against the well-established 7-azaindole and other alternative hinge-binding scaffolds. We will delve into the experimental data supporting their validation, present detailed protocols for characterization, and offer insights into the causal factors guiding experimental choices in drug discovery programs.

The Kinase Hinge: A Cornerstone for Inhibitor Anchoring

The ATP-binding site of protein kinases is a highly conserved pocket located between the N- and C-terminal lobes of the catalytic domain. The hinge region, a flexible loop of 3-5 amino acid residues, connects these two lobes and plays a crucial role in inhibitor binding.[1] Small molecule inhibitors designed to be ATP-competitive typically feature a heterocyclic core that mimics the adenine moiety of ATP, forming one to three hydrogen bonds with the backbone amides and carbonyls of the hinge residues.[2][3] This interaction acts as a critical anchor, orienting the rest of the inhibitor within the active site to achieve high-affinity binding and confer selectivity. The validation of novel hinge-binding motifs is therefore a continuous and vital effort in expanding the chemical toolbox for kinase drug discovery.

Featured Motif: this compound

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold has emerged as a promising hinge-binding motif. While specific experimental data for the 5,6-dichloro substituted variant is not extensively available in the public domain, its potential can be inferred from the broader class of pyrrolopyridine derivatives, which have demonstrated significant efficacy as kinase inhibitors.[2][4][5][6] The core scaffold presents a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N), analogous to the adenine of ATP, enabling it to form the canonical bidentate hydrogen bonds with the kinase hinge.

Docking studies on various 1H-pyrrolo[2,3-b]pyridine derivatives consistently show this bidentate interaction. For instance, in studies targeting Fibroblast Growth Factor Receptor 1 (FGFR1), the 1H-pyrrolo[2,3-b]pyridine nucleus was shown to form two hydrogen bonds with the backbone carbonyl of glutamate and the NH of alanine in the hinge region.[7] Similarly, derivatives targeting Cyclin-Dependent Kinase 8 (CDK8) and Traf2 and Nck-interacting kinase (TNIK) have been identified with potent inhibitory activities, with the pyrrolopyridine core serving as the key hinge-binding element.[5]

The introduction of dichloro substituents at the 5 and 6 positions is anticipated to modulate the electronic properties of the ring system and provide vectors for interaction with adjacent hydrophobic pockets, potentially enhancing both potency and selectivity. While this compound is utilized as a key intermediate in the synthesis of kinase inhibitors, a comprehensive public dataset on its direct binding affinities and selectivity profiles is yet to be established.[8]

Comparative Analysis with Alternative Hinge-Binding Motifs

A thorough evaluation of a novel scaffold necessitates comparison with established motifs. The following sections provide an overview of well-validated hinge binders, supported by experimental data.

Gold Standard Comparator: 7-Azaindole

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is arguably one of the most successful and versatile hinge-binding motifs in modern medicinal chemistry.[9][10] Its utility is exemplified by the FDA-approved B-RAF inhibitor, Vemurafenib. The 7-azaindole core effectively mimics adenine by forming two critical hydrogen bonds with the kinase hinge region.[11]

  • Binding Mode: The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This bidentate interaction is a recurring theme across numerous kinase-inhibitor co-crystal structures.[11]

  • Structure-Activity Relationship (SAR): Extensive SAR studies have been conducted on 7-azaindole derivatives, demonstrating that substitutions at various positions can be tailored to optimize potency, selectivity, and pharmacokinetic properties for a wide range of kinase targets.[1]

Other Prominent Alternatives:
  • Pyrrolo[2,3-d]pyrimidines: This scaffold, a deazapurine bioisostere of adenine, is another highly successful hinge-binding motif found in several approved kinase inhibitors, such as the JAK inhibitor Tofacitinib.[12] The pyrimidine ring provides additional points for hydrogen bonding, often leading to high potency.

  • Aminopyridines and Aminopyrimidines: These single-ring systems are among the simplest hinge binders. The 2-aminopyridine motif, for example, can form one or two hydrogen bonds with the hinge and is a common fragment in kinase inhibitor design.[13]

  • Indazoles and Pyrrolopyrazoles: These scaffolds offer alternative arrangements of hydrogen bond donors and acceptors, providing medicinal chemists with options to fine-tune binding interactions and navigate intellectual property landscapes.

The choice of a hinge-binding motif is a critical decision in the design of a kinase inhibitor, influencing not only binding affinity but also selectivity, solubility, and other drug-like properties.

Quantitative Comparison of Hinge-Binding Motifs

Hinge-Binding MotifRepresentative Kinase Target(s)Reported IC50 / KdKey Features & AdvantagesReferences
1H-Pyrrolo[2,3-b]pyridine Derivative (Compound 4h) FGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nM (IC50)Potent, pan-FGFR activity. The core scaffold consistently forms two hydrogen bonds with the hinge.[6][7]
1H-Pyrrolo[2,3-b]pyridine Derivative (Compound 22) CDK848.6 nM (IC50)Identified as a potent Type II inhibitor, indicating the scaffold's versatility.[5]
7-Azaindole (GSK650394) CAMKK20.63 nM (IC50)Extremely potent, but can be promiscuous. A well-understood and versatile scaffold.[1]
Pyrrolo[2,3-d]pyrimidine (Tofacitinib) JAK35.9 nM (IC50)Clinically approved scaffold, demonstrates high potency.[12]
Aminopyrimidine Derivative TBK1Submicromolar (IC50)Simple, synthetically accessible scaffold.[13]

Experimental Validation Workflow

The validation of a novel hinge-binding motif like this compound requires a multi-faceted experimental approach to rigorously characterize its interaction with the target kinase.

G cluster_0 Initial Screening & Potency cluster_1 Binding Affinity & Thermodynamics cluster_2 Structural & Selectivity Validation a Biochemical Potency (IC50) Kinase-Glo®, TR-FRET b Cellular Potency (EC50) Target Engagement Assays a->b Confirm cell permeability & on-target activity c Binding Affinity (Kd) Surface Plasmon Resonance (SPR) b->c Quantify direct binding to purified kinase d Thermodynamics (ΔH, ΔS) Isothermal Titration Calorimetry (ITC) c->d Elucidate binding mechanism & thermodynamic drivers e Structural Biology Co-crystallography d->e Visualize binding mode & confirm hinge interaction f Selectivity Profiling Kinome-wide screening e->f Rationalize selectivity & guide optimization

Caption: Workflow for the comprehensive validation of a novel kinase hinge-binding motif.

I. Biochemical Potency Determination (IC50) using Kinase-Glo® Assay

The first step is to determine the concentration at which the compound inhibits 50% of the kinase activity (IC50). The Kinase-Glo® Luminescent Kinase Assay is a robust, high-throughput method for this purpose.

Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The amount of light generated by a luciferase reaction is proportional to the amount of ATP, and therefore inversely proportional to kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., a derivative of this compound) in a suitable buffer (e.g., 1% DMSO).

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the appropriate kinase reaction buffer.

  • Initiation of Inhibition: Add the serially diluted compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Start Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for a predetermined optimal time (e.g., 60 minutes).

  • Detection: Add an equal volume of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescence reaction.

  • Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

II. Biophysical Characterization of Binding Affinity (Kd)

While IC50 values are invaluable, they can be influenced by assay conditions (e.g., ATP concentration). Biophysical methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide a direct measure of the binding affinity (Kd) between the inhibitor and the kinase.

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as an analyte (inhibitor) flows over and binds to an immobilized ligand (kinase). This allows for real-time determination of association (ka) and dissociation (kd) rates, from which the dissociation constant (Kd) is calculated (Kd = kd/ka).

Step-by-Step Protocol:

  • Kinase Immobilization: Covalently immobilize the purified kinase onto a sensor chip (e.g., a CM5 chip) via amine coupling.

  • System Priming: Equilibrate the SPR system with a running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Analyte Injection: Inject a series of concentrations of the test compound over the immobilized kinase surface. Also, inject over a reference flow cell without the kinase to subtract non-specific binding.

  • Association & Dissociation Monitoring: Monitor the binding response (in Resonance Units, RU) in real-time during the injection (association phase) and during the subsequent flow of running buffer (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters (ka, kd) and calculate the affinity (Kd).

Principle: ITC directly measures the heat released or absorbed during the binding interaction between a ligand (inhibitor) and a macromolecule (kinase). This provides a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of the purified kinase in the sample cell and the test compound in the injection syringe, both in the same buffer to minimize heats of dilution.

  • Titration: Perform a series of small, precise injections of the compound into the kinase solution while monitoring the heat change.

  • Data Acquisition: The instrument records a series of heat-flow peaks corresponding to each injection.

  • Data Analysis: Integrate the peaks to determine the heat change per injection. Plot this against the molar ratio of the compound to the kinase and fit the data to a binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

III. Structural Validation via X-ray Co-crystallography

The definitive validation of a hinge-binding motif comes from visualizing its interaction with the kinase at an atomic level.

G cluster_0 Hinge-Binding Motif cluster_1 Kinase Hinge Region Motif 5,6-Dichloro- 1H-pyrrolo[2,3-b]pyridine Hinge_NH Backbone N-H (e.g., Ala) Motif->Hinge_NH H-Bond Donor (Pyrrole N-H) Hinge_CO Backbone C=O (e.g., Glu) Motif->Hinge_CO H-Bond Acceptor (Pyridine N)

Caption: Diagram of the predicted bidentate hydrogen bonding between the this compound motif and the kinase hinge.

Workflow:

  • Co-crystallization: Screen for conditions that allow the purified kinase to crystallize in the presence of the inhibitor.

  • X-ray Diffraction: Collect X-ray diffraction data from a high-quality crystal.

  • Structure Solution and Refinement: Process the diffraction data to solve the three-dimensional structure of the kinase-inhibitor complex.

  • Analysis: Analyze the electron density maps to confirm the binding mode of the inhibitor and visualize the specific hydrogen bonds and other interactions with the hinge region and other active site residues.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated considerable promise as a versatile hinge-binding motif for a range of kinase targets. While direct experimental validation for the 5,6-dichloro substituted variant is needed, its potential can be inferred from the robust performance of its chemical relatives. The SAR of this dichlorinated scaffold warrants further investigation to understand how the halogen substitutions impact potency, selectivity, and pharmacokinetic properties.

For researchers in drug development, the systematic validation workflow outlined in this guide—from initial biochemical screening to detailed biophysical and structural characterization—provides a reliable framework for assessing the viability of any novel hinge-binding motif. The continued exploration of new scaffolds like this compound is essential for expanding the chemical space available for designing the next generation of targeted kinase inhibitors.

References

The 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its ability to act as an effective hinge-binding motif in a multitude of protein kinases.[1] Its structural resemblance to adenine allows it to form crucial hydrogen bonds within the ATP-binding pocket of these enzymes, making it a cornerstone for the development of targeted kinase inhibitors.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, yet highly significant, subclass: the 5,6-dichloro-1H-pyrrolo[2,3-b]pyridine derivatives . The strategic placement of chloro substituents at the 5 and 6 positions of the pyridine ring profoundly influences the electronic properties and binding interactions of the scaffold, offering a unique platform for the design of potent and selective kinase inhibitors.

This guide will dissect the SAR of this scaffold by examining substitutions at various positions, with a primary focus on modifications at the N1 position of the pyrrole ring, for which substantial comparative data is available. We will also explore the potential impact of substitutions at other positions, drawing upon established principles of medicinal chemistry and kinase inhibitor design. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents.

The this compound Core: A Foundation for Potent Kinase Inhibition

The this compound core serves as a key building block in the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors for cancer treatment and therapies for inflammatory and neurological disorders.[3] The electron-withdrawing nature of the two chlorine atoms on the pyridine ring is a critical feature. This electronic modulation can enhance the hydrogen-bonding capabilities of the pyrrolo[2,3-b]pyridine core with the kinase hinge region, a fundamental interaction for potent inhibition.

Below is a diagram illustrating the core this compound scaffold and the key positions for substitution that will be discussed in this guide.

Caption: The this compound scaffold with key substitution points.

Structure-Activity Relationship (SAR) Analysis

The following sections will provide a comparative analysis of how substitutions at different positions on the this compound core impact its biological activity, with a focus on p38 MAP kinase inhibition as a representative example.

N1-Position Substitutions: A Gateway to Potency and Selectivity

Systematic modifications at the N1 position of the pyrrole ring have proven to be a highly effective strategy for modulating the potency of this compound derivatives as p38 kinase inhibitors. The substituents at this position often extend into a solvent-exposed region of the ATP-binding pocket, allowing for a wide range of chemical diversity to be explored.

A seminal study in this area provides a clear illustration of the SAR at the N1 position. The following table summarizes the inhibitory activity of a series of N1-substituted 5,6-dichloro-1H-pyrrolo[2,3-b]pyridines against p38α kinase.

Compound IDN1-Substituent (R)p38α IC50 (nM)
1 H>10,000
2 Methyl1,500
3 Ethyl330
4 Isopropyl64
5 Cyclopropyl25
6 Cyclobutyl11
7 Cyclopentyl8
8 tert-Butyl14
9 Phenyl2,300
10 4-Fluorophenyl800
11 2-Pyridyl450

Data sourced from a study on p38 MAP kinase inhibitors.

From this data, several key SAR trends can be deduced:

  • Requirement for N1-Substitution: The unsubstituted parent scaffold (Compound 1 ) is inactive, highlighting the critical role of the N1-substituent in achieving p38 kinase inhibition.

  • Impact of Alkyl Substituents: A clear trend is observed with increasing the steric bulk of the N1-alkyl group from methyl (Compound 2 ) to ethyl (Compound 3 ) and isopropyl (Compound 4 ), leading to a significant increase in potency. This suggests that the N1-substituent occupies a hydrophobic pocket where larger groups can make more favorable van der Waals interactions.

  • Alicyclic Rings Enhance Potency: The introduction of small cycloalkyl groups at the N1 position leads to a remarkable enhancement in inhibitory activity. Cyclopropyl (Compound 5 ), cyclobutyl (Compound 6 ), and cyclopentyl (Compound 7 ) substituents all confer single-digit to low double-digit nanomolar potency. The conformational rigidity and optimal space-filling properties of these rings likely contribute to a more favorable binding orientation within the active site. The cyclopentyl group in Compound 7 appears to be optimal in this series.

  • Branched Alkyl Groups are Well-Tolerated: The tert-butyl group (Compound 8 ), another sterically demanding substituent, also results in a highly potent inhibitor, further emphasizing the preference for bulk at the N1 position.

  • Aromatic Substituents are Generally Less Favorable: Unsubstituted phenyl (Compound 9 ) and even an electronically modified 4-fluorophenyl group (Compound 10 ) lead to a significant decrease in potency compared to the optimal alkyl and cycloalkyl substituents. This suggests that the pocket accommodating the N1-substituent may have limitations in size or a preference for non-planar hydrophobic groups.

  • Heteroaromatic Rings Offer Moderate Potency: A 2-pyridyl substituent (Compound 11 ) provides better potency than the phenyl derivatives but is still significantly less active than the cycloalkyl-substituted compounds. The nitrogen atom in the pyridine ring may introduce unfavorable electronic or steric interactions.

C2 and C3-Position Modifications: Exploring Further Chemical Space

While comprehensive SAR studies on C2 and C3 substitutions of the this compound scaffold are less prevalent in the public literature, general principles from broader 7-azaindole and kinase inhibitor research can provide valuable insights.

  • C2-Position: Modifications at the C2 position can be used to introduce additional interaction points with the kinase active site. For instance, the introduction of small amide or amine functionalities could potentially form hydrogen bonds with nearby amino acid residues. However, bulky substituents at this position may lead to steric clashes, depending on the specific kinase target.

  • C3-Position: The C3 position is often a key vector for extending molecules out of the ATP-binding site towards the solvent-exposed region. This position is frequently utilized for attaching larger chemical moieties to improve physicochemical properties, such as solubility, or to gain additional interactions with the protein surface. For example, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting Cdc7 kinase, a methylene-linked thiazolone group at the C3 position was found to be crucial for high potency.

C4-Position Substitutions: Fine-Tuning Selectivity

The C4 position of the 7-azaindole scaffold is often directed towards the ribose-binding pocket of the ATP-binding site. Substitutions at this position can be a powerful tool for fine-tuning inhibitor selectivity. Small, polar groups at C4 may enhance binding to certain kinases by interacting with specific residues in this region. Conversely, bulky groups at this position are generally not well-tolerated across many kinases.

Experimental Protocols for Evaluation

To ensure the scientific integrity of SAR studies, robust and reproducible experimental protocols are essential. Below are representative, step-by-step methodologies for key assays used to evaluate the performance of this compound derivatives as kinase inhibitors.

Protocol 1: In Vitro p38α MAP Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the IC50 value of a test compound against the p38α kinase.

  • Reagents and Materials:

    • Recombinant human p38α kinase

    • Biotinylated peptide substrate (e.g., Biotin-MEF2A)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA, 1 mM DTT)

    • Test compounds dissolved in DMSO

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • 384-well white plates

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

    • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the p38α kinase and the biotinylated peptide substrate in assay buffer to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km value for p38α.

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Protocol 2: Cellular Proliferation Assay (e.g., MTT Assay)

This protocol measures the effect of a test compound on the proliferation of a cancer cell line.

  • Reagents and Materials:

    • Cancer cell line (e.g., HeLa, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well clear plates

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a serial dilution of the test compounds in the complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for the evaluation of novel this compound derivatives and a simplified representation of the p38 MAP kinase signaling pathway, a common target for this class of compounds.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Cell-Based Assays cluster_3 Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Biochemical_Assay Biochemical Kinase Inhibition Assay (IC50) Purification->Biochemical_Assay Selectivity_Panel Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Panel Proliferation_Assay Cell Proliferation Assay (GI50) Selectivity_Panel->Proliferation_Assay Target_Engagement Cellular Target Engagement Assay Proliferation_Assay->Target_Engagement SAR_Analysis SAR Analysis and Lead Identification Target_Engagement->SAR_Analysis ADME_Tox In Vitro ADME/Tox Profiling SAR_Analysis->ADME_Tox

Caption: A typical experimental workflow for the discovery and optimization of novel kinase inhibitors.

p38_Signaling_Pathway Stress_Signals Environmental Stress (UV, Osmotic Shock) MKK3_6 MKK3/6 Stress_Signals->MKK3_6 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation Transcription_Factors Transcription Factors (ATF2, MEF2C) p38->Transcription_Factors Phosphorylation Cellular_Responses Inflammation, Apoptosis, Cell Cycle Arrest MK2->Cellular_Responses Transcription_Factors->Cellular_Responses Inhibitor This compound derivative Inhibitor->p38 Inhibition

Caption: A simplified diagram of the p38 MAP kinase signaling pathway.

Conclusion

The this compound scaffold represents a highly promising starting point for the design of potent and selective kinase inhibitors. The strategic dichlorination of the pyridine ring provides a unique electronic and steric profile that can be exploited for enhanced binding to the kinase hinge region. As demonstrated by the comprehensive SAR data for N1-substitutions, this position is a critical determinant of potency, with bulky, hydrophobic groups such as cycloalkyl rings being particularly favorable for p38 MAP kinase inhibition.

While the SAR for other positions on this specific scaffold is less explored in the public domain, the general principles of kinase inhibitor design suggest that modifications at the C2, C3, and C4 positions hold significant potential for further optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area will undoubtedly uncover new derivatives with improved therapeutic potential. This guide provides a solid foundation for researchers to build upon in their quest to develop the next generation of targeted kinase inhibitors based on the versatile this compound scaffold.

References

A Senior Application Scientist's Guide to Scaffolds in FGFR Inhibitor Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of oncology, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway presents a compelling target.[1][2] Aberrant FGFR signaling is a known driver in a multitude of cancers, making the rational design of potent and selective inhibitors a critical endeavor.[3] This guide provides an in-depth comparative analysis of the diverse chemical scaffolds that form the backbone of modern FGFR inhibitors. Moving beyond a mere catalog of compounds, we will delve into the causality behind experimental choices, offering field-proven insights to inform your own drug discovery programs.

The FGFR Signaling Axis: A Primer for Targeted Inhibition

The FGFR family comprises four highly homologous receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), trigger a cascade of downstream signaling events.[1][4][5][6] This signaling network, primarily mediated through the RAS-MAPK and PI3K-AKT pathways, governs essential cellular processes such as proliferation, differentiation, and survival.[4][5][6][7][8] Dysregulation of this axis, through gene amplification, mutations, or translocations, can lead to uncontrolled cell growth and tumor progression.[9][10]

To effectively design inhibitors, a thorough understanding of the signaling pathway is paramount. The following diagram illustrates the key components and interactions within the FGFR signaling cascade.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Activates STAT STAT FGFR->STAT Activates GRB2 GRB2 FRS2->GRB2 Recruits PI3K PI3K FRS2->PI3K Activates SOS SOS GRB2->SOS Recruits RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates AKT AKT PI3K->AKT Activates AKT->Transcription PLCg->Transcription STAT->Transcription

Caption: The FGFR Signaling Pathway and its downstream effectors.

A Comparative Analysis of FGFR Inhibitor Scaffolds

The design of small molecule FGFR inhibitors has evolved significantly, leading to a diverse array of chemical scaffolds with distinct binding modes and selectivity profiles. These can be broadly categorized into reversible inhibitors (Type I, Type II, and allosteric) and irreversible covalent inhibitors.

Reversible ATP-Competitive Inhibitors: The Workhorses of FGFR Targeting

These inhibitors function by competing with ATP for binding to the kinase domain of FGFR.

Type I inhibitors bind to the active "DFG-in" conformation of the kinase.[1] Many of the clinically advanced FGFR inhibitors fall into this category.

  • Pyrido[2,3-d]pyrimidines and related scaffolds: This class is exemplified by compounds like PD173074, which served as a foundational scaffold for the development of more potent and selective inhibitors.[11]

  • Indazoles and Pyrazoles: Scaffolds such as the one found in AZD4547 have demonstrated potent pan-FGFR inhibition.[2][12] The flexibility of linkers in these scaffolds can allow for adaptation to overcome certain resistance mutations.[2]

  • Quinoxalines: Erdafitinib, the first FDA-approved FGFR inhibitor, features a quinoxaline core and exhibits pan-FGFR activity.[2]

Type II inhibitors bind to the inactive "DFG-out" conformation, often exhibiting improved selectivity by accessing an additional hydrophobic pocket.[1]

  • Diarylureas and related structures: While not as common in the FGFR inhibitor landscape, this scaffold is a hallmark of Type II inhibitors for other kinases and represents a potential avenue for novel FGFR inhibitor design.

The following table provides a comparative overview of representative reversible FGFR inhibitors.

Inhibitor (Scaffold)TypeFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Key Selectivity Notes
Erdafitinib (Quinoxaline)Pan-FGFR (Type I)1.22.54.62.9Potent against all FGFR isoforms.[2]
Infigratinib (BGJ398) (Pyrazine)FGFR1/2/3 (Type I)0.91.41.060Selective for FGFR1-3 over FGFR4.
Pemigatinib FGFR1/2/3 (Type I)0.40.51.230Selective for FGFR1-3 over FGFR4.[13]
AZD4547 (Pyrazole)FGFR1/2/3 (Type I)0.22.51.8165Highly selective for FGFR1-3.[13]
Compound 19 (Pyrazolo[4,3-d]pyrimidine)Dual FGFR2/3271.82.0157Demonstrates good selectivity for FGFR2/3 over FGFR1 and 4.[14]
Irreversible Covalent Inhibitors: Forging a Lasting Bond

Covalent inhibitors form a permanent bond with a specific amino acid residue in the target protein, typically a cysteine, leading to prolonged target inhibition.[3] This strategy can offer advantages in terms of potency and duration of action.

  • Acrylamides: This reactive group is commonly used to target a conserved cysteine in the P-loop of FGFRs (Cys488 in FGFR1).[2] FIIN-2 and FIIN-3 are examples of covalent inhibitors that utilize an acrylamide warhead and have demonstrated the ability to overcome resistance mutations.[15][16]

  • Pyrido[2,3-d]pyrimidin-7(8H)-one: The scaffold of PRN1371, a potent and selective irreversible pan-FGFR inhibitor, provides a versatile platform for attaching a reactive group to target the P-loop cysteine.[3]

The following table summarizes key data for representative irreversible FGFR inhibitors.

Inhibitor (Scaffold)Target CysteineFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Key Features
Futibatinib (TAS-120) P-loop Cysteine1.82.32.223.9Irreversible pan-FGFR inhibitor.
FIIN-2 P-loop Cysteine3.14.32745Overcomes gatekeeper resistance mutations.[16]
FIIN-3 P-loop Cysteine13213135Dual covalent inhibitor of FGFR and EGFR.[16]
PRN1371 P-loop Cysteine0.81.10.426Potent and selective irreversible pan-FGFR inhibitor.[3]
BLU-9931 Hinge Cysteine (C552)>10000>10000>100003Highly selective for FGFR4.[17]
Allosteric Inhibitors: A Paradigm Shift in FGFR Inhibition

Allosteric inhibitors bind to a site on the receptor distinct from the ATP-binding pocket, inducing a conformational change that prevents activation.[18] This approach can offer a higher degree of selectivity.

  • SSR128129E: This small molecule binds to the extracellular domain of FGFR, preventing the conformational changes required for receptor dimerization and activation in a non-FGF competitive manner.[1][18]

Experimental Protocols for FGFR Inhibitor Characterization

The robust evaluation of novel FGFR inhibitors requires a suite of well-validated assays. The following protocols provide a starting point for the in vitro and in vivo characterization of your compounds.

Experimental Workflow for Inhibitor Characterization

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical Biochemical Kinase Assay (e.g., ADP-Glo™) cell_based Cell-Based Assays (e.g., MTS Assay) biochemical->cell_based Identifies potent compounds selectivity Kinase Selectivity Profiling cell_based->selectivity Confirms cellular activity xenograft Tumor Xenograft Model selectivity->xenograft Selects lead candidates pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd Evaluates in vivo efficacy

Caption: A typical experimental workflow for the characterization of FGFR inhibitors.

Detailed Step-by-Step Methodologies

This assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Test inhibitor compounds

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[19][20]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).

  • Add 2 µL of a solution containing the FGFR enzyme and substrate in kinase buffer.

  • Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific FGFR isoform.

  • Incubate the plate at 30°C for 60 minutes.[19]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[19][21]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.[19][21]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line with known FGFR alterations (e.g., SNU-16 for FGFR2 amplification)

  • Complete cell culture medium

  • Test inhibitor compounds

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[22]

  • Inhibitor Treatment: Prepare serial dilutions of the test inhibitor in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).

  • Incubate the plates for 72 hours.[22]

  • Viability Measurement:

    • Add 20 µL of MTS reagent to each well.[23][24][25]

    • Incubate at 37°C for 1-4 hours, until a sufficient color change is observed.[23][24][25]

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.[24]

  • Data Analysis: Subtract the background absorbance (medium only). Normalize the absorbance values to the DMSO-treated control cells and calculate the percentage of cell viability. Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

This model is essential for evaluating the anti-tumor efficacy of lead compounds in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line with known FGFR alterations

  • Matrigel (optional, to enhance tumor take-rate)

  • Test inhibitor compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Cell Preparation: Culture the selected cancer cell line and harvest the cells. Resuspend the cells in a suitable medium (e.g., serum-free medium or PBS), often mixed with Matrigel.

  • Tumor Implantation: Subcutaneously inject a specific number of cells (e.g., 5 x 10⁶) into the flank of each mouse.[26]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (length x width²)/2).

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer the test inhibitor and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised and analyzed for target engagement (e.g., by measuring the phosphorylation levels of FGFR and downstream signaling proteins like ERK).[27]

Concluding Remarks and Future Directions

The development of FGFR inhibitors has made significant strides, offering new therapeutic options for patients with FGFR-driven cancers. The choice of a chemical scaffold is a critical decision in the design of these inhibitors, influencing their potency, selectivity, and pharmacokinetic properties. While pan-FGFR inhibitors have demonstrated clinical efficacy, the on-target toxicities associated with inhibiting all four FGFR isoforms, such as hyperphosphatemia (FGFR1 inhibition) and diarrhea (FGFR4 inhibition), highlight the need for more selective agents.[9][28][29][30] The development of isoform-selective inhibitors, particularly those targeting FGFR2/3, represents a promising strategy to improve the therapeutic window.[14] Furthermore, the emergence of resistance mutations underscores the importance of developing next-generation inhibitors, including covalent and allosteric modulators, that can overcome these challenges. As our understanding of the intricacies of FGFR signaling continues to grow, so too will our ability to design more effective and safer targeted therapies.

References

A Senior Application Scientist's Guide to Assessing the Off-Target Effects of 1H-pyrrolo[2,3-b]pyridine-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its unique structure serves as a bioisostere for purines, enabling potent interactions within the ATP-binding pocket of numerous kinases. This has led to the development of promising therapeutics targeting key signaling proteins like FGFR, ATM, JAK3, and CDK8.[1][2][3][4] However, the very feature that makes this scaffold so effective—its ability to interact with the conserved ATP pocket—also presents a significant challenge: the potential for off-target binding.

Unintended interactions can lead to a spectrum of outcomes, from unexpected toxicities that derail clinical trials to beneficial polypharmacology that enhances therapeutic efficacy.[5] Therefore, a rigorous and multi-faceted assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental component of understanding its true mechanism of action and predicting its clinical performance.

This guide provides a comprehensive framework for evaluating the off-target effects of 1H-pyrrolo[2,3-b]pyridine-based drugs. Moving beyond a simple listing of techniques, we will explore a logical, tiered workflow—from cost-effective in silico predictions to definitive proteome-wide analyses—explaining the causality behind each experimental choice and providing the technical details required for implementation.

Chapter 1: The Initial Funnel - Predictive and Broad-Spectrum Screening

The journey to characterize a compound's selectivity begins by casting a wide net. The goal at this stage is to generate initial hypotheses and identify a broad range of potential interactions in a rapid and cost-effective manner. This is achieved by combining computational predictions with high-throughput biochemical screens.

In Silico Off-Target Profiling: The First Line of Inquiry

Before committing to resource-intensive wet lab experiments, in silico profiling offers a powerful, cost-effective approach to predict a compound's potential off-target interactions based on its chemical structure.[6][7] These methods capitalize on vast public and proprietary databases of known drug-target interactions to forecast novel binding partners.

Causality Behind the Choice: Starting with computational methods allows for the early prioritization of compounds and the intelligent design of subsequent experimental panels. By flagging potential liabilities, such as interactions with toxicity-related proteins (e.g., hERG), this step can save considerable time and resources.[7]

Primary Methodologies:

  • Ligand-Based Approaches: These methods, such as chemical similarity searching (e.g., SEA), operate on the principle that structurally similar molecules often share similar biological targets.[8] They are computationally fast and do not require protein structures.

  • Structure-Based Approaches: When a high-quality 3D structure of a potential off-target is available, molecular docking can be used to predict the binding pose and estimate the binding affinity of the compound .[9]

cluster_0 In Silico Off-Target Prediction Workflow compound 1H-pyrrolo[2,3-b]pyridine Derivative Structure (SMILES/SDF) ligand_based Ligand-Based Methods (e.g., 2D/3D Similarity) compound->ligand_based structure_based Structure-Based Methods (e.g., Molecular Docking) compound->structure_based db Databases (ChEMBL, BindingDB, etc.) db->ligand_based predictions Ranked List of Potential Off-Targets ligand_based->predictions structure_based->predictions protein_db Protein Structure DB (PDB) protein_db->structure_based panel_design Informed Design of Experimental Screening Panels predictions->panel_design

Caption: Workflow for in silico off-target prediction.

Biochemical Kinase Profiling: The Industry Gold Standard

The most direct way to assess off-target effects for kinase inhibitors is to screen them against a large panel of purified kinases. This provides quantitative data (IC50 or percent inhibition) on direct enzymatic inhibition. Several contract research organizations (CROs) and commercial vendors offer panels ranging from dozens to over 500 kinases, covering a significant portion of the human kinome.[10][11][12]

Causality Behind the Choice: Biochemical assays are highly sensitive and reproducible, directly measuring the compound's effect on kinase catalytic activity.[13] This approach is considered the benchmark for determining intrinsic inhibitory potency and is essential for establishing a baseline selectivity profile.

Parameter Radiometric Assays ([³³P]-ATP) Luminescence/Fluorescence Assays
Principle Measures the transfer of a radiolabeled phosphate from [³³P]-ATP to a substrate.[14]Measures the depletion of ATP or formation of ADP using coupled enzyme systems that produce light or a fluorescent signal (e.g., ADP-Glo™).[15]
Advantages Considered the "gold standard" due to direct measurement of phosphorylation; less prone to compound interference.[14][16]Non-radioactive, simpler workflow, easily automated for high-throughput screening.[15]
Disadvantages Requires handling and disposal of radioactive materials; lower throughput.Susceptible to interference from compounds that absorb or emit light, or inhibit the coupling enzymes, leading to false positives/negatives.[17]
Key Insight Direct measure of catalytic transfer.Indirect measure of kinase activity via ATP/ADP levels.

Experimental Protocol: High-Throughput Kinase Profiling using ADP-Glo™

This protocol outlines a representative procedure for assessing inhibitor selectivity against a panel of kinases in a 384-well format.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the 1H-pyrrolo[2,3-b]pyridine test compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions) for IC50 determination. For single-point screening, dilute to the desired final concentration (e.g., 1 µM).

  • Reaction Assembly:

    • Add 2.5 µL of 2X kinase/substrate solution to each well of a 384-well plate. Each kinase is paired with its optimized substrate.[15]

    • Add 25 nL of the test compound from the dilution plate using an acoustic liquid handler (e.g., Echo 655) to minimize DMSO concentration.[12]

    • Add 2.5 µL of 2X ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase to provide a physiologically relevant and comparable measure of potency.[16][17]

  • Kinase Reaction:

    • Incubate the plate at room temperature for 1 hour. The reaction time should be within the linear range of the enzyme kinetics.[18]

  • Signal Detection (ADP-Glo™ Assay):

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence signal on a compatible plate reader.

    • Calculate the percent inhibition relative to control wells (DMSO vehicle) and plot dose-response curves to determine IC50 values.

Chapter 2: The Cellular Context - Validating Hits and Uncovering Phenotypes

While biochemical assays are essential, they do not fully recapitulate the complex environment inside a living cell.[19] Factors such as cell membrane permeability, efflux pump activity, intracellular ATP concentrations (typically 1-10 mM, far higher than in many biochemical assays), and the presence of scaffolding proteins can significantly alter a compound's effective potency and selectivity.[17] Therefore, the next critical phase is to validate biochemical hits in a cellular context.

Cellular Target Engagement Assays

These assays confirm that a drug physically interacts with its intended (and unintended) targets inside living cells.

Causality Behind the Choice: Observing a direct drug-target interaction in a cellular milieu provides strong evidence that a biochemically identified off-target is relevant in a physiological system. It bridges the gap between purified protein assays and whole-cell functional outcomes.

Key Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA operates on the principle that when a protein binds to a ligand (the drug), its thermal stability increases. By heating intact cells to various temperatures, soluble, unbound proteins will denature and aggregate, while ligand-bound proteins remain in solution.

cluster_1 Cellular Thermal Shift Assay (CETSA®) Workflow start Treat intact cells with Vehicle (DMSO) or Drug heat Heat cell suspensions at a range of temperatures start->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse separate Separate soluble fraction from precipitated proteins (centrifugation) lyse->separate quantify Quantify soluble target protein (e.g., Western Blot, Mass Spec) separate->quantify plot Plot protein abundance vs. temperature to generate 'melting curve' quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA for Off-Target Validation

  • Cell Culture and Treatment:

    • Culture the chosen cell line (expressing the off-target of interest) to ~80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Treat one aliquot of cells with the 1H-pyrrolo[2,3-b]pyridine drug at a relevant concentration and another with vehicle (DMSO) for 1 hour.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Clarify the lysates by ultracentrifugation to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the abundance of the specific off-target protein in each sample using Western blotting or other quantitative protein detection methods.

  • Data Analysis:

    • Quantify the band intensities and normalize them to the lowest temperature point.

    • Plot the normalized soluble protein fraction against temperature. A rightward shift in the "melting curve" for the drug-treated sample compared to the vehicle control indicates target engagement.

Phenotypic Screening: An Unbiased Functional Assessment

Phenotypic screening takes an agnostic approach. Instead of asking "what does this drug bind to?", it asks "what does this drug do to the cell?".[20] By screening the compound across diverse cell lines and measuring a range of cellular parameters (e.g., morphology, viability, specific pathway markers), one can uncover unexpected functional consequences that may arise from off-target effects.[21][22]

Causality Behind the Choice: This method can reveal the consequences of off-target engagement without prior knowledge of the targets themselves. It is particularly powerful for identifying off-targets that would be missed by a kinase-centric panel and for understanding the integrated cellular response to a drug.[20]

Chapter 3: Global and Unbiased - Proteome-Wide Interrogation

The most comprehensive methods for off-target discovery involve using the drug itself as a "bait" to pull down its binding partners from a complex cellular lysate or even in living cells. These chemical proteomics approaches provide a global, unbiased snapshot of the drug's interactome.[23][24]

Causality Behind the Choice: Unlike panel screens, which are limited to a predefined set of proteins, chemical proteomics can theoretically identify any protein that interacts with the drug. This is the ultimate tool for discovering truly novel and unexpected off-targets.[23]

Methodology Affinity-Based Chemical Proteomics Activity-Based Protein Profiling (ABPP)
Principle An immobilized version of the drug is used to "fish" for binding proteins from a cell lysate. Bound proteins are identified by mass spectrometry.[23]Uses reactive chemical probes that covalently bind to the active sites of specific enzyme families, allowing for a readout of their functional state.[23][24]
Advantages Can identify any direct binding partner, regardless of its protein class.Provides a functional readout of enzyme activity in a native biological system; can identify both direct and indirect effects on enzyme activity.
Disadvantages Immobilizing the drug can sometimes interfere with its binding activity; can be prone to non-specific binding.[24]Limited to enzyme classes that can be targeted by available reactive probes.
Application Ideal for identifying the complete set of direct interactors for a 1H-pyrrolo[2,3-b]pyridine drug.Excellent for assessing off-target effects on specific enzyme superfamilies (e.g., serine hydrolases, cysteine proteases).

Experimental Protocol: Affinity-Based Pulldown and Mass Spectrometry

  • Probe Synthesis:

    • Synthesize a derivative of the 1H-pyrrolo[2,3-b]pyridine drug with a linker arm terminating in a functional group (e.g., an alkyne or biotin). It is crucial that this modification does not abrogate the compound's primary activity.

  • Immobilization:

    • Covalently attach the synthesized probe to solid-phase beads (e.g., NHS-activated Sepharose or, for alkyne probes, azide-functionalized beads via click chemistry).

  • Protein Pulldown:

    • Prepare a native protein lysate from the cell line or tissue of interest.

    • Incubate the lysate with the drug-conjugated beads. To distinguish specific from non-specific binders, include a control where the lysate is co-incubated with an excess of the free, unmodified drug.

  • Washing and Elution:

    • Thoroughly wash the beads to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, often by boiling in SDS-PAGE loading buffer.

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform an in-gel tryptic digest of the protein bands.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins from the MS/MS spectra using a database search algorithm (e.g., Mascot, Sequest).

    • Quantify the abundance of each identified protein in the experimental vs. control samples. Proteins that are significantly enriched in the absence of the free drug competitor are considered high-confidence off-targets.

Chapter 4: Synthesis and Validation - Building the Complete Profile

No single method provides a complete picture of a drug's off-target profile. The true power of this comprehensive approach lies in the integration of data from all tiers of the investigation.

  • In Silico & Biochemical Data: Provides a broad, hypothesis-generating list of potential off-targets.

  • Cellular Target Engagement: Confirms which of these potential off-targets are engaged in a more physiologically relevant environment.

  • Phenotypic & Proteomic Data: Uncovers novel, unexpected off-targets and the functional consequences of their engagement.

Discrepancies between datasets are common and informative. A biochemical hit that does not show cellular engagement may not be a relevant off-target in vivo. Conversely, a cellular phenotype that cannot be explained by known on- or off-targets points to a novel mechanism of action that warrants further investigation, potentially with chemical proteomics. By systematically applying this multi-tiered workflow, researchers can build a robust, self-validating off-target profile that is essential for the successful development of safe and effective 1H-pyrrolo[2,3-b]pyridine-based medicines.

References

A Head-to-Head Comparison: Benchmarking New 7-Azaindole Derivatives Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the relentless pursuit of more potent and selective kinase inhibitors is paramount. Protein kinases, as crucial regulators of cellular signaling pathways, have emerged as key therapeutic targets.[1] Among the myriad of scaffolds explored, the 7-azaindole core has proven to be a versatile and privileged structure in the design of kinase inhibitors.[2][3][4][5] Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an attractive foundation for developing novel therapeutics.[2][3] This guide provides an in-depth comparative analysis of emerging 7-azaindole derivatives, benchmarking their performance against established multi-kinase inhibitors such as sunitinib and sorafenib. We will delve into the experimental data that underpins these comparisons, offering detailed methodologies for key assays to ensure scientific integrity and reproducibility.

The Rise of 7-Azaindole Derivatives in Kinase Inhibition

The 7-azaindole scaffold's prominence in kinase inhibitor design is exemplified by the FDA-approved drug Vemurafenib, a potent inhibitor of B-RAF kinase used in the treatment of melanoma.[2] This clinical success has spurred the development of a multitude of 7-azaindole derivatives targeting a wide array of kinases implicated in cancer and other diseases. These include Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Phosphoinositide 3-Kinases (PI3Ks), and receptor tyrosine kinases like VEGFR and PDGFR.[6][7] The rationale behind the development of new derivatives often lies in the pursuit of improved selectivity, enhanced potency, and favorable pharmacokinetic profiles compared to existing therapies.

Quantitative Comparison of Kinase Inhibitor Potency

A critical aspect of benchmarking new chemical entities is the direct comparison of their inhibitory activity against relevant targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values for a selection of novel 7-azaindole derivatives against various kinases, juxtaposed with the well-established inhibitors Sunitinib and Sorafenib. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Compound/InhibitorTarget KinaseIC50 (nM)Reference
7-Azaindole Derivatives
7-azaindole derivative 1CDK17[8]
CDK23[8]
7-azaindole analogue 178dVEGFR237[8]
GSK3βInactive[8]
6-azaindole derivative 178cVEGFR248[8]
GSK3β9[8]
FLT-318[8]
C-3 aryl-7-azaindole derivative 94JAK2260[6]
7-azaindole derivative 97JAK21[8]
Pexidartinib (7-azaindole derivative)CSF1R13[9]
7-azaindole derivative 28 PI3Kγ40 (cellular IC50)[10]
7-azaindole derivative 13 PI3Kγ7[10]
Known Kinase Inhibitors
SunitinibVEGFR20.139 µM (139 nM)[5]
PDGFRβ-
c-Kit-
SorafenibVEGFR20.053 µM (53 nM)[2]
B-RAF-
c-RAF-
PDGFRβ-

Key Signaling Pathways Targeted

The efficacy of these inhibitors is rooted in their ability to modulate critical signaling pathways that drive tumor growth, proliferation, and angiogenesis. The Vascular Endothelial Growth Factor Receptor (VEGFR) and the RAF-MEK-ERK pathways are two of the most important cascades targeted by many of the 7-azaindole derivatives and the comparator drugs.

VEGFR Signaling Pathway

The VEGFR signaling cascade is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Sunitinib Sunitinib Sunitinib->VEGFR Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->RAF Azaindole 7-Azaindole Derivatives Azaindole->VEGFR

Caption: Simplified VEGFR signaling pathway and points of inhibition.

RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway, also known as the MAPK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.

RAF_MEK_ERK_Signaling cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Sorafenib Sorafenib Sorafenib->RAF Vemurafenib Vemurafenib (7-Azaindole) Vemurafenib->RAF

Caption: The RAF-MEK-ERK signaling cascade and points of inhibition.

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the scientific rigor of our comparisons, we provide detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating, with explanations for the causality behind experimental choices.

In Vitro Kinase Inhibition Assay (IC50 Determination) using ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, providing a sensitive measure of kinase activity.[11][12][13]

Experimental Workflow:

ADP_Glo_Workflow Start Start Step1 Kinase Reaction: - Kinase - Substrate - ATP - Inhibitor (Varying Conc.) Start->Step1 Step2 Incubate (e.g., 1 hour, RT) Step1->Step2 Step3 Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) Step2->Step3 Step4 Incubate (40 min, RT) Step3->Step4 Step5 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Step4->Step5 Step6 Incubate (30-60 min, RT) Step5->Step6 Step7 Measure Luminescence Step6->Step7 Step8 Data Analysis: - Plot Luminescence vs. Inhibitor Conc. - Calculate IC50 Step7->Step8 End End Step8->End

Caption: Workflow for IC50 determination using the ADP-Glo™ assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the 7-azaindole derivative and known inhibitors in 100% DMSO.

    • Prepare serial dilutions of the inhibitors in the appropriate kinase reaction buffer.

    • Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer at the desired concentrations.

  • Set up the Kinase Reaction:

    • In a 384-well plate, add 5 µL of the inhibitor dilutions to the appropriate wells.

    • Add 5 µL of the kinase/substrate mix to each well.

    • Initiate the reaction by adding 5 µL of the ATP solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour.

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[13]

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[13]

    • Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][8][10][14][15]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., a cell line known to be dependent on the targeted kinase) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 7-azaindole derivatives and known inhibitors for 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Efficacy: Subcutaneous Xenograft Model

In vivo studies are crucial for evaluating the therapeutic potential of a drug candidate in a living organism. The subcutaneous xenograft model is a widely used preclinical model to assess the anti-tumor efficacy of novel compounds.[16][17]

Step-by-Step Protocol:

  • Cell Culture and Implantation:

    • Culture a human cancer cell line (e.g., one with a known dependency on the target kinase) under standard conditions.

    • Harvest the cells and resuspend them in a mixture of media and Matrigel.

    • Subcutaneously inject approximately 5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the formulation of the 7-azaindole derivative and control vehicle. The formulation will depend on the compound's solubility and route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the compound at the predetermined dose and schedule.

  • Monitoring and Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion and Future Directions

The 7-azaindole scaffold continues to be a rich source of novel and potent kinase inhibitors.[7] The comparative data presented in this guide highlight the potential of new derivatives to offer improved potency and selectivity over existing therapies. The detailed experimental protocols provide a framework for robust and reproducible preclinical evaluation. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, with the ultimate goal of translating these promising preclinical findings into effective clinical treatments for a range of diseases.

References

A Senior Application Scientist's Guide to the In Vivo Efficacy of Pyrrolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyridine Scaffold in Modern Kinase Inhibition

In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. Kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling; their dysregulation is a hallmark of numerous cancers. The pyrrolopyridine core, a privileged heterocyclic scaffold, has emerged as a foundational structure for a multitude of highly successful kinase inhibitors. Its unique electronic properties and structural versatility allow for the design of compounds that can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of target kinases, leading to potent and often highly selective inhibition.

This guide provides a comparative analysis of the in vivo efficacy of three prominent kinase inhibitors based on or structurally related to the pyrrolopyridine scaffold: Alectinib (an ALK inhibitor), Saracatinib (a Src inhibitor), and PF-06651600 (a JAK3 inhibitor). We will delve into their mechanisms, compare their preclinical efficacy in relevant animal models, and provide detailed protocols for key experimental validations. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical performance and methodological considerations for evaluating this important class of therapeutic agents.

Comparative In Vivo Efficacy Analysis

The ultimate preclinical validation of a kinase inhibitor lies in its ability to modulate tumor growth and disease progression in a living system. Here, we compare the in vivo performance of three inhibitors targeting distinct, clinically relevant kinases.

Alectinib (ALK Inhibitor)
  • Target Kinase: Anaplastic Lymphoma Kinase (ALK)[1]

  • Mechanism of Action: Alectinib is a second-generation, highly selective, ATP-competitive inhibitor of ALK tyrosine kinase.[2] Chromosomal rearrangements involving the ALK gene can lead to fusion proteins (e.g., EML4-ALK) that exhibit constitutive kinase activity, driving oncogenesis in subsets of non-small cell lung cancer (NSCLC). Alectinib binds to the ATP-binding pocket of ALK, preventing its phosphorylation and subsequent activation of downstream signaling pathways like STAT3 and AKT, thereby reducing tumor cell viability.[1]

  • Summary of In Vivo Efficacy: Alectinib has demonstrated potent and dose-dependent antitumor activity in multiple preclinical models. In a key study using an NCI-H2228 human NSCLC xenograft model, which harbors the EML4-ALK fusion protein, oral administration of Alectinib at doses of 20 or 60 mg/kg once daily induced substantial and sustained tumor regression .[3] Further studies in orthotopic xenograft and transgenic mouse models of neuroblastoma (another ALK-driven malignancy) have shown that Alectinib treatment leads to decreased tumor growth and prolonged survival time.[4]

Saracatinib (AZD0530) (Src/Abl Inhibitor)
  • Target Kinase: Src family kinases (SFKs) and Abl kinase[5][6]

  • Mechanism of Action: Saracatinib, an anilinoquinazoline derivative, is a potent, orally bioavailable dual inhibitor of Src and Abl kinases.[5][7] Src is a non-receptor tyrosine kinase that plays a pivotal role in pathways controlling cell proliferation, adhesion, invasion, and metastasis.[8] Its overexpression and activation are common in many solid tumors, including prostate cancer. Saracatinib inhibits Src kinase activity, thereby blocking downstream signaling and reducing tumor growth and metastasis.[2]

  • Summary of In Vivo Efficacy: Saracatinib has shown significant antitumor and antimetastatic effects in various xenograft models. In a study using subcutaneously transplanted Src-transformed fibroblasts in mice, Saracatinib demonstrated dose-dependent tumor growth inhibition, achieving 100% inhibition at a dose of 25 mg/kg/day .[8] In orthotopic models of prostate cancer (DU145 cells), a 25 mg/kg daily oral dose also resulted in significant antitumor activity.[9]

PF-06651600 (Ritlecitinib) (JAK3 Inhibitor)
  • Target Kinase: Janus Kinase 3 (JAK3) and TEC family kinases[10]

  • Mechanism of Action: PF-06651600 is an irreversible inhibitor that selectively targets JAK3 by forming a covalent bond with a unique cysteine residue (Cys-909) in its catalytic domain.[11] JAK3 is a critical component of signaling pathways for common gamma chain (γc) cytokines (e.g., IL-2, IL-4, IL-15), which are essential for the development, proliferation, and function of lymphocytes. By inhibiting JAK3, PF-06651600 effectively blocks these cytokine signals, making it a promising therapeutic for autoimmune diseases like rheumatoid arthritis.[10]

  • Summary of In Vivo Efficacy: The in vivo efficacy of PF-06651600 has been primarily evaluated in models of autoimmune disease rather than oncology. In a rat model of collagen-induced arthritis (CIA), a widely used model for rheumatoid arthritis, treatment with related JAK inhibitors has led to dramatic suppression of the disease, with up to 90% inhibition of paw swelling and inflammation at efficacious doses.[10] PF-06651600 has shown efficacy in reducing disease pathology in mouse models of experimental autoimmune encephalomyelitis and rat adjuvant-induced arthritis.[8]

Data Summary Table

InhibitorTarget Kinase(s)Animal ModelCell Line / DiseaseDosing RegimenKey Efficacy EndpointReference(s)
Alectinib ALKNude Mouse XenograftNCI-H2228 (NSCLC)20-60 mg/kg, p.o., q.d.Substantial tumor regression[3]
Saracatinib Src, AblMouse AllograftSrc3T3 (Fibroblasts)25 mg/kg/day, p.o.100% Tumor Growth Inhibition[8]
PF-06651600 JAK3, TECRat CIA ModelCollagen-Induced ArthritisVaries (by agent)Up to 90% inhibition of paw swelling[10]

Expert Insights & Experimental Rationale

The choice of an appropriate animal model is paramount for obtaining clinically translatable data. The use of the NCI-H2228 xenograft for Alectinib is a classic example of a target-driven approach; this cell line harbors the specific EML4-ALK fusion that the drug is designed to inhibit. This creates a "clean" system to demonstrate on-target efficacy. For Saracatinib, targeting a more broadly acting kinase like Src, efficacy was shown in both an engineered allograft model (Src3T3) and a human prostate cancer xenograft (PC-3), demonstrating its potential across different tumor types driven by Src signaling.[2][8] For PF-06651600, an inflammation model like collagen-induced arthritis is the gold standard, as it recapitulates many features of human rheumatoid arthritis, including synovitis and joint destruction, providing a direct measure of the drug's intended anti-inflammatory effect.

The dosing regimen—concentration, frequency, and route of administration—is determined by extensive pharmacokinetic (PK) and pharmacodynamic (PD) studies. The goal is to maintain a plasma concentration above the target inhibitory concentration (IC₅₀) for a sufficient duration to elicit a biological response without causing undue toxicity. Oral administration (p.o.) is preferred for clinical translation due to patient convenience.

Signaling Pathway & Workflow Diagrams

To visualize the mechanisms and processes described, the following diagrams are provided.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion (Constitutively Active) JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 JAK->STAT3 Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription Translocates AKT AKT PI3K->AKT AKT->Transcription Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Translocates Alectinib Alectinib Alectinib->ALK Inhibits

ALK Signaling Pathway and Alectinib Inhibition.

InVivo_Workflow start 1. Cell Culture (e.g., NCI-H2228) injection 2. Cell Implantation (Subcutaneous in Nude Mice) start->injection tumor_growth 3. Tumor Growth (to ~100-200 mm³) injection->tumor_growth randomization 4. Randomization (Vehicle vs. Treatment Groups) tumor_growth->randomization treatment 5. Drug Administration (e.g., Daily Oral Gavage) randomization->treatment monitoring 6. Tumor Measurement & Body Weight Monitoring treatment->monitoring endpoint 7. Study Endpoint (e.g., 21 days or tumor volume limit) monitoring->endpoint analysis 8. Data & Tissue Analysis (TGI, PK/PD, Western Blot) endpoint->analysis

General Workflow for a Xenograft Efficacy Study.

Detailed Experimental Protocols

The following protocols provide a framework for conducting the key in vivo experiments discussed in this guide. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.

Protocol 1: Tumor Xenograft Model and Efficacy Study

Objective: To evaluate the effect of a pyrrolopyridine-based inhibitor on the growth of human tumor xenografts in immunodeficient mice.

Materials:

  • Human cancer cell line (e.g., NCI-H2228 for ALK studies, PC-3 for Src studies).

  • Immunodeficient mice (e.g., athymic Nude or SCID), 6-8 weeks old.

  • Growth medium, fetal bovine serum (FBS), and antibiotics.

  • Matrigel® Basement Membrane Matrix.

  • Test compound (inhibitor) and vehicle formulation.

  • Calipers, syringes, oral gavage needles.

Methodology:

  • Cell Preparation: Culture cells in appropriate medium until they reach 80-90% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10⁶ cells per 100 µL. Keep on ice.

  • Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control (vehicle) groups (n=8-10 mice per group). Ensure average tumor sizes are comparable across groups.

  • Treatment: Prepare the inhibitor and vehicle formulations daily. Administer the drug to the treatment group via the predetermined route (e.g., oral gavage) and schedule (e.g., once daily). Administer vehicle to the control group on the same schedule.

  • Data Collection: Continue to measure tumor volume and mouse body weight every 2-3 days for the duration of the study (typically 21-28 days or until tumors in the control group reach a predetermined endpoint size).

  • Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot, histology).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: 100 * (1 - [ΔT / ΔC]), where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

Protocol 2: Pharmacokinetic (PK) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of an inhibitor in mice.

Materials:

  • Test compound.

  • Formulation vehicles for intravenous (IV) and oral (PO) administration.

  • Healthy mice (e.g., BALB/c).

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

  • LC-MS/MS system.

Methodology:

  • Dosing: Administer a single dose of the inhibitor to two groups of mice: one via IV injection (e.g., tail vein) and one via oral gavage (PO). A typical dose might be 5 mg/kg for IV and 20 mg/kg for PO.

  • Blood Sampling: Collect serial blood samples (approx. 20-30 µL) from each mouse at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h post-dose). Retro-orbital or submandibular bleeding are common methods.

  • Plasma Preparation: Immediately place blood into heparinized tubes, and centrifuge at 4°C to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma samples (e.g., via protein precipitation with acetonitrile). Analyze the concentration of the parent drug (and any major metabolites) in the plasma using a validated LC-MS/MS method.

  • Parameter Calculation: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to plot plasma concentration versus time and calculate key PK parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve (total drug exposure).

    • t½: Elimination half-life.

    • F%: Oral bioavailability (calculated as [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100).

Protocol 3: Western Blot for In Vivo Target Engagement

Objective: To confirm that the inhibitor is hitting its intended target in the tumor tissue and modulating downstream signaling.

Materials:

  • Excised tumor tissue from Protocol 1.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF or nitrocellulose membranes.

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-Src, anti-total-Src, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Methodology:

  • Protein Extraction: Homogenize a portion of the frozen tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Normalize all samples to the same protein concentration. Denature the proteins by boiling in Laemmli buffer and load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ALK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane several times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again thoroughly with TBST. Apply the ECL substrate and capture the chemiluminescent signal using a digital imaging system.

  • Analysis: Quantify the band intensities. The level of phosphorylated target protein should be decreased in the inhibitor-treated group compared to the vehicle control. Normalize the phosphorylated protein signal to the total protein signal and/or a loading control like β-actin.

Conclusion

The pyrrolopyridine scaffold and its related structures have proven to be exceptionally fruitful starting points for the development of potent and selective kinase inhibitors. As demonstrated by Alectinib, Saracatinib, and PF-06651600, these compounds can achieve significant in vivo efficacy against a range of diseases by precisely targeting dysregulated kinase activity. The successful preclinical evaluation of such inhibitors hinges on a deep understanding of their mechanism of action, the selection of appropriate and validated in vivo models, and the rigorous application of pharmacodynamic and pharmacokinetic principles. The protocols and comparative data presented in this guide offer a robust framework for researchers aiming to advance the next generation of kinase inhibitors from the bench to the clinic.

References

A Senior Application Scientist's Guide to the Evaluation of Alternative Heterocyclic Cores for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Scaffolds in Oncology

In the landscape of targeted cancer therapy, the architecture of a drug molecule is paramount. At the heart of many successful kinase inhibitors and other targeted agents lies a heterocyclic core—a ring structure containing atoms of at least two different elements.[1][2] These scaffolds are not merely inert frameworks; they are critical pharmacophores that govern a molecule's three-dimensional shape, physicochemical properties, and, most importantly, its interaction with biological targets.[1] For decades, medicinal chemists have relied on a select group of "privileged" heterocyclic cores, such as quinazoline, pyrimidine, and pyridine, to build potent anticancer agents.[2][3][4]

However, the clinical success of these established scaffolds is often tempered by challenges of acquired resistance, off-target toxicities, and suboptimal pharmacokinetic profiles. This has catalyzed a paradigm shift in drug discovery, moving towards the exploration of alternative heterocyclic cores. The goal is to identify novel scaffolds that can overcome the limitations of their predecessors, offering improved selectivity, novel mechanisms of action, and a wider therapeutic window. This guide provides a comparative analysis of promising alternative heterocyclic cores, supported by experimental data and detailed protocols for their evaluation, designed for researchers at the forefront of cancer drug discovery.

The Gold Standards: A Brief on Established Heterocyclic Cores

Before delving into emerging alternatives, it is crucial to understand the foundation upon to which they are being built. Cores like quinazoline are central to EGFR inhibitors like gefitinib and erlotinib, while pyrimidine forms the basis of numerous kinase inhibitors.[4] Their success lies in their ability to mimic the purine core of ATP, allowing them to competitively bind to the ATP-binding pocket of kinases. While highly effective, the extensive use of these scaffolds has led to a well-documented portfolio of resistance mutations and off-target effects, necessitating the search for structurally distinct alternatives.

Emerging Frontiers: A Comparative Analysis of Alternative Heterocyclic Cores

The exploration of novel heterocyclic scaffolds is a vibrant area of research. Here, we compare three promising alternative cores—oxadiazole, triazole, and indole—that have demonstrated significant potential in preclinical studies.

The Oxadiazole Core: A Versatile Bioisostere

Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms.[5] They are considered bioisosteres of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[6] Their derivatives have shown a broad range of anticancer activities, including the inhibition of various kinases and enzymes involved in tumor progression.[7][8]

  • Rationale for Development: The oxadiazole ring is synthetically accessible and allows for diverse structural modifications.[5] Its unique electronic properties can lead to novel binding interactions within the target protein, potentially overcoming resistance mechanisms associated with established inhibitors.

  • Molecular Targets and Mechanism of Action: Oxadiazole derivatives have been shown to inhibit a variety of targets, including tumor-associated enzymes like thymidylate synthase and kinases such as FAK (Focal Adhesion Kinase).[8] Some derivatives have also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[7][9]

  • Experimental Data: A series of resveratrol-linked 1,3,4-oxadiazole derivatives demonstrated potent anticancer activity against MCF-7 (breast), A549 (lung), and MDA-MB-231 (breast) cancer cell lines, with IC50 values ranging from 0.11 µM to 1.98 µM, which was superior to the standard drug doxorubicin in the same study.[9]

The Triazole Core: A Hub for Molecular Interactions

Triazoles are five-membered rings containing three nitrogen atoms.[10] This nitrogen-rich core is capable of forming multiple hydrogen bonds and other non-covalent interactions with biological targets, making it a powerful pharmacophore in drug design.[6][10] Several 1,2,4-triazole derivatives have demonstrated potent anticancer activity both in vitro and in vivo.[11]

  • Rationale for Development: The triazole scaffold is a versatile building block, readily synthesized via "click chemistry."[6] This allows for the rapid generation of diverse compound libraries for screening. Its ability to engage in a variety of molecular interactions can lead to high-affinity binding and improved target selectivity.[10]

  • Molecular Targets and Mechanism of Action: Triazole-containing compounds have been developed as inhibitors of various anticancer targets, including EGFR, BRAF, and tubulin.[12] For instance, certain 1,2,4-triazole derivatives have shown potent inhibition of BRAF kinase, a key driver in melanoma.[12]

  • Experimental Data: A series of novel 1,2,4-triazole derivatives showed remarkable antiproliferative activity against a panel of cancer cell lines.[12] Specifically, compounds 8c and 8d were identified as potent BRAF inhibitors and also demonstrated strong tubulin polymerization inhibitory activity. Compound 8c also exhibited significant EGFR inhibition with an IC50 value of 3.6 µM.[12]

The Indole Core: A Privileged Scaffold from Nature

The indole scaffold is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.[13] It is a common motif in natural products and has been identified as a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[13][14]

  • Rationale for Development: The indole nucleus is a versatile template that can be readily modified to interact with a diverse range of biological targets.[15][16] Its inherent drug-like properties often translate to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Molecular Targets and Mechanism of Action: Indole derivatives have been shown to target numerous pathways involved in cancer progression. They can act as inhibitors of tubulin polymerization, DNA topoisomerases, and various kinases.[13][14] Some indole compounds have also been shown to induce apoptosis and regulate cell cycle progression.[14]

  • Experimental Data: A synthetic indole derivative demonstrated potent antiproliferative effects against HepG2 and Hep3B hepatocellular carcinoma cell lines with IC50 values of 3.5 and 5.87 µM, respectively.[14] The compound was shown to induce apoptosis through mitochondrial dysfunction.[14]

Comparative Data Summary

The following table summarizes the key attributes and reported biological activities of the discussed heterocyclic cores.

Heterocyclic CoreKey AdvantagesRepresentative Molecular TargetsReported IC50 Range (Anticancer Activity)
Quinazoline (Established) Well-validated ATP-mimetic, strong kinase binding.EGFR, HER2[4]<10 nM for some derivatives against EGFR.[4]
Oxadiazole (Alternative) Bioisostere of amides/esters, improved metabolic stability.[6]Thymidylate Synthase, FAK, COX[7][8]0.11 µM - 15.7 µM against various cell lines.[9]
Triazole (Alternative) Versatile "click" chemistry, multiple H-bond interactions.[6][10]EGFR, BRAF, Tubulin[12]3.6 µM (EGFR inhibition) to low micromolar for antiproliferative activity.[12]
Indole (Alternative) Privileged scaffold, diverse biological activities, favorable ADME.[13][14]Tubulin, DNA Topoisomerases, Kinases[13][14]3.5 µM - 5.87 µM against hepatocellular carcinoma cell lines.[14]

Experimental Protocols for Evaluation

The robust evaluation of novel heterocyclic cores requires standardized and well-controlled experimental protocols. Below are detailed, step-by-step methodologies for two fundamental assays in anticancer drug discovery.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[17] These crystals are then dissolved, and the absorbance of the colored solution is quantified, which is directly proportional to the number of viable cells.[17]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., A549, MCF-7) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same percentage of DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[18]

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[18][19]

  • Formazan Solubilization and Absorbance Reading:

    • Add 100-150 µL of a solubilization solution (e.g., 0.01 M HCl in 10% SDS solution, or acidified isopropanol) to each well.[19][20]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[19]

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[17][19]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Kinase Inhibition Assay (Illustrative Example: EGFR)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR).

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the target kinase. The level of phosphorylation can be quantified using various methods, such as ELISA-based assays with phosphorylation-specific antibodies.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

    • Dilute the recombinant human EGFR kinase and the biotinylated peptide substrate to their optimal concentrations in the reaction buffer.

    • Prepare a solution of ATP at a concentration close to its Km for the kinase.

    • Prepare serial dilutions of the test compound and a known EGFR inhibitor (e.g., Gefitinib) as a positive control.

  • Kinase Reaction:

    • Add the reaction buffer, diluted kinase, and test compound/control to the wells of a microplate.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP and substrate solution to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate.

    • Wash the plate to remove unbound components.

    • Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-tyrosine antibody).

    • Incubate and wash the plate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

    • Incubate and wash the plate.

    • Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric or fluorescent signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells without kinase) from all readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Visualizing Mechanisms and Workflows

Signaling Pathway: PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its components are frequently altered in human cancers.[21] Dysregulation of this pathway is implicated in numerous cancers, making it a key target for novel therapeutics.[22][23][24]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt signaling cascade, a key pathway in cancer.

Experimental Workflow: From Compound to In Vivo Candidate

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anticancer compound.

Drug_Discovery_Workflow Synthesis Compound Synthesis (e.g., Triazole via Click Chemistry) InVitro_Screening In Vitro Screening (MTT Assay, Kinase Assays) Synthesis->InVitro_Screening Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) InVitro_Screening->Hit_to_Lead ADME_Tox In Vitro ADME/Tox (Metabolic Stability, hERG) Hit_to_Lead->ADME_Tox InVivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) ADME_Tox->InVivo_Efficacy Candidate Preclinical Candidate InVivo_Efficacy->Candidate

Caption: Preclinical evaluation workflow for novel anticancer agents.

Future Perspectives and Conclusion

The pursuit of alternative heterocyclic cores is a testament to the dynamic and evolving nature of cancer drug discovery. Scaffolds like oxadiazole, triazole, and indole represent just a fraction of the chemical space being explored. As our understanding of cancer biology deepens, so too will our ability to design novel chemical entities that can selectively target the vulnerabilities of cancer cells. The integration of computational chemistry, structural biology, and high-throughput screening will undoubtedly accelerate the identification and optimization of the next generation of heterocyclic core-based cancer therapeutics. This guide serves as a foundational resource for researchers embarking on this exciting endeavor, providing both the conceptual framework and the practical tools necessary for the rigorous evaluation of these promising new scaffolds.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a safe laboratory environment and safeguarding our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 5,6-dichloro-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound frequently utilized in medicinal chemistry and drug discovery.

Our directive is to move beyond a simple checklist and to instill a deep understanding of why these procedures are critical. This guide is structured to provide not only the necessary operational steps but also the scientific rationale that underpins them, ensuring that these protocols become a self-validating system within your laboratory's safety culture.

Part 1: Hazard Identification and Immediate Safety

Understanding the potential hazards is the first step in safe handling and disposal. Based on data from closely related structures, this compound should be presumed to possess the following hazards.[1]

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Given these hazards, all handling of this compound, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3]

Recommended Personal Protective Equipment (PPE)

A robust defense against exposure is non-negotiable. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield, especially during procedures with a risk of splashing.[3][4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use and dispose of them immediately after handling the compound.[5]

  • Protective Clothing: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[3]

  • Respiratory Protection: While working in a fume hood should provide adequate ventilation, a NIOSH-approved respirator may be necessary for spill cleanup or if there is a potential for aerosol generation outside of a containment system.[4]

Part 2: Spill Management and Decontamination

Accidents can happen, but a prepared response minimizes risk.

Spill Response Protocol:
  • Evacuate and Alert: In the event of a significant spill, immediately alert personnel in the vicinity and evacuate the area.

  • Secure the Area: Restrict access to the spill location.

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.

  • Cleanup (for trained personnel only):

    • For small spills of solid material, gently sweep up the powder, avoiding dust generation, and place it into a designated hazardous waste container.

    • For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent).[2]

    • Once absorbed, carefully scoop the material into a designated, sealable hazardous waste container.[2]

  • Decontamination:

    • Wash the spill area thoroughly with soap and water, followed by a rinse with a suitable solvent (e.g., ethanol or acetone), collecting all cleaning materials as hazardous waste.

    • In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6]

    • In case of eye contact, flush the eyes with water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.[3][5]

Part 3: Proper Disposal Procedures

The disposal of this compound is governed by its classification as a halogenated organic compound. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[7][8] The primary regulatory framework in the United States is provided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][9]

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • Rationale: Halogenated waste streams are typically incinerated at higher temperatures and require specialized scrubber systems to neutralize acidic gases (like HCl) produced during combustion. Mixing them with non-halogenated waste can complicate and increase the cost of disposal.

    • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[7][10] This container should be used exclusively for this compound and other chlorinated, brominated, fluorinated, or iodinated organic compounds.

  • Containerization:

    • Rationale: Proper containerization prevents leaks, spills, and exposure to personnel. The container must be compatible with the chemical waste it holds.

    • Action: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap. The container must be in good condition, free of cracks or leaks. Ensure the exterior of the container remains clean.

  • Labeling:

    • Rationale: Accurate labeling is a legal requirement and is critical for the safety of waste handlers. It provides essential information about the container's contents.

    • Action: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" label. The label must include:

      • The full chemical name: "this compound" and any other components in the waste stream.

      • The words "Hazardous Waste."

      • The specific hazard characteristics (e.g., "Toxic," "Irritant").

      • The date accumulation started.

  • Storage:

    • Rationale: Safe temporary storage minimizes the risk of accidents and ensures compliance with regulations.

    • Action: Store the sealed waste container in a designated satellite accumulation area within or near the laboratory. This area should be under the control of the laboratory personnel. The container must be kept closed at all times except when adding waste. Store it in a secondary containment bin to prevent the spread of material in case of a leak.

  • Arranging for Professional Disposal:

    • Rationale: The final treatment and disposal of hazardous waste must be carried out by a licensed and qualified hazardous waste disposal facility to ensure environmental protection and legal compliance.

    • Action: Contact your institution's EHS department to schedule a pickup for the full waste container. Provide them with the full chemical name and any available safety information. Do not attempt to treat or neutralize the chemical waste in the lab unless you have a specific, validated, and EHS-approved protocol for doing so.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Path start Begin work with This compound ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood waste_gen Generate Waste (e.g., residual solid, contaminated materials, solutions) fume_hood->waste_gen is_halogenated Is the waste halogenated? waste_gen->is_halogenated halogen_container Place in 'Halogenated Organic Waste' container is_halogenated->halogen_container Yes non_halogen_container Place in 'Non-Halogenated Organic Waste' container is_halogenated->non_halogen_container No label_container Label container with full chemical name and hazards halogen_container->label_container non_halogen_container->label_container store_waste Store sealed container in satellite accumulation area label_container->store_waste contact_ehs Contact EHS for waste pickup store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Definitive Guide to Personal Protective Equipment for Handling 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a comprehensive, field-proven framework for handling 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. We will move beyond simple checklists to explain the causality behind each safety protocol, ensuring a self-validating system of protection for you and your team.

The handling of chlorinated heterocyclic compounds demands a conservative and informed approach. While comprehensive toxicological data for this compound may be limited, analysis of analogous structures provides a clear indication of its potential hazards. Safety Data Sheets (SDS) for structurally similar compounds consistently highlight several key risks: acute oral toxicity, severe skin and eye irritation, and respiratory tract irritation.[1][2][3][4][5] Therefore, the following protocols are designed to provide robust protection against these anticipated hazards.

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on data from analogous compounds, this compound should be handled as a substance that is:

  • Harmful if Swallowed (Acute Toxicity, Oral - Category 4): Ingestion can lead to significant adverse health effects.[2][3][4] This necessitates stringent protocols to prevent hand-to-mouth contamination.

  • Causes Skin Irritation (Category 2): Direct contact with the skin is likely to cause irritation.[1][2][3][4][5] Robust dermal protection is therefore non-negotiable.

  • Causes Serious Eye Irritation (Category 2A): The compound poses a significant risk to vision upon contact with the eyes.[1][2][3][4][5] This requires complete isolation of the eyes from potential splashes or airborne particles.

  • May Cause Respiratory Irritation (STOT SE, Category 3): Inhalation of dust or aerosols can irritate the respiratory system.[1][2][3][4][5] This risk is mitigated through a combination of engineering controls and, where necessary, respiratory protection.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a matter of preference but a scientifically-driven choice based on the identified hazards. The following table summarizes the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.[6]Provides a robust barrier against dermal absorption.[6] Double-gloving minimizes risk if the outer glove is breached, while the powder-free design prevents aerosolization of particles.[6]
Eye & Face Protection Chemical safety goggles and a full-face shield.[6][7]Safety goggles with indirect ventilation protect against splashes.[7] A face shield provides an essential secondary layer of protection for the entire face from splashes or airborne particles.[6][7]
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[6]Protects the body and personal clothing from contamination. The back-closing design ensures maximum frontal coverage.[6]
Respiratory Protection Required when handling powder outside of a fume hood or during a spill. Minimum N95 or P95 particle respirator.[8]Prevents the inhalation of airborne particles.[6] All handling of solids should ideally occur within a certified chemical fume hood to eliminate this risk.
Foot Protection Closed-toe, chemical-resistant safety footwear and disposable shoe covers.[6][9]Protects feet from spills and prevents the tracking of contaminants out of the laboratory.[6]

Operational Plan: Step-by-Step Safe Handling Protocol

Adherence to a systematic operational plan is critical for minimizing exposure and ensuring experimental integrity.

A. Preparation and Engineering Controls

  • Designated Area: All work involving this compound must be conducted in a designated area, such as a certified chemical fume hood, to control airborne particles.[1][6][10]

  • Verify Airflow: Before commencing work, ensure the fume hood is functioning correctly with sufficient airflow.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, and place them within the fume hood to minimize movement in and out of the controlled workspace.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[4]

B. Donning PPE A structured approach to donning PPE prevents contamination.

  • Gown & Shoe Covers: Put on shoe covers and a disposable gown, ensuring it is securely fastened.

  • Respirator (if required): If handling the compound outside of a fume hood, perform a fit check for your N95 respirator.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield.

  • Gloves: Don the first pair of nitrile gloves, tucking the cuffs under the gown sleeves. Don the second, outer pair of gloves over the first.[6]

C. Handling the Compound (Inside Fume Hood)

  • Weighing: Handle the solid compound carefully to minimize the generation of dust.[3][8] Use a micro-spatula and weigh the material onto a weigh boat or directly into the reaction vessel.

  • Dissolution: Add solvent slowly to the solid to avoid splashing.

  • Container Management: Keep the primary container of this compound tightly sealed when not in use.[1][4][5][10][11][12]

  • Post-Handling: After use, decontaminate spatulas and any other reusable equipment. Wipe down the work surface within the fume hood.

D. Doffing PPE and Decontamination

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out, and dispose of them in the designated hazardous waste container.

  • Gown & Shoe Covers: Remove the gown and shoe covers, avoiding contact with the exterior, and place them in the hazardous waste.

  • Face/Eye Protection: Remove the face shield and goggles.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them as hazardous waste.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[1][2][4][8]

Emergency and Disposal Plan

A. Spill Response In the event of a spill, a calm and structured response is critical.

Spill_Response_Workflow Start Spill Occurs Evacuate Alert others & Evacuate immediate area Start->Evacuate Assess Assess spill size & risk (from a safe distance) Evacuate->Assess DonPPE Don full emergency PPE: Double gloves, gown, face shield, & N95/P95 respirator Assess->DonPPE If spill is manageable Contain Cover with inert absorbent material (e.g., sand, vermiculite) DonPPE->Contain Collect Carefully collect absorbed material using non-sparking tools Contain->Collect Containerize Place in a sealed, labeled hazardous waste container Collect->Containerize Decontaminate Decontaminate spill area and all equipment Containerize->Decontaminate Doff Doff PPE and dispose of as hazardous waste Decontaminate->Doff Report Report incident to Lab Supervisor and EH&S Doff->Report

Caption: Workflow for managing a chemical spill.

B. First Aid Measures

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[3][8][13]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[3][8]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[3][8]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][8][14]

C. Disposal Plan The disposal of chlorinated waste is strictly regulated.

  • Waste Segregation: All materials contaminated with this compound, including gloves, gowns, weigh boats, and absorbent material from spills, must be collected as hazardous waste.

  • Containerization: Waste must be stored in a clearly labeled, sealed, and appropriate hazardous waste container.[3][8]

  • Regulatory Compliance: Disposal must be carried out through your institution's Environmental Health & Safety (EH&S) office in accordance with all local, state, and federal regulations for chlorinated organic waste.[14][15][16] Do not discharge into drains or the environment.[1][3][8][10]

This guide is intended to provide a robust framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most current Safety Data Sheet before beginning any new procedure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.